15(S)-Latanoprost
描述
Structure
2D Structure
3D Structure
属性
IUPAC Name |
propan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3S)-3-hydroxy-5-phenylpentyl]cyclopentyl]hept-5-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H40O5/c1-19(2)31-26(30)13-9-4-3-8-12-22-23(25(29)18-24(22)28)17-16-21(27)15-14-20-10-6-5-7-11-20/h3,5-8,10-11,19,21-25,27-29H,4,9,12-18H2,1-2H3/b8-3-/t21-,22-,23-,24+,25-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGXICVAJURFBLW-SCTZCWPJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)CCCC=CCC1C(CC(C1CCC(CCC2=CC=CC=C2)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC(=O)CCC/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1CC[C@@H](CCC2=CC=CC=C2)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H40O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
145773-22-4 | |
| Record name | Latanoprost, (15S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145773224 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Heptenoic acid,7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3S)-3-hydroxy-5-phenylpentyl]-cyclopentyl]-,1-methylethyl ester,(5Z)- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LATANOPROST, (15S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P840K2J2DL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the 15(S)-Latanoprost Stereoisomer
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and biological activity of 15(S)-Latanoprost. As a stereoisomer of the potent ocular hypotensive agent Latanoprost, this molecule is of significant interest for structure-activity relationship studies and in the development of novel prostaglandin analogues.
Chemical Structure and Identification
This compound is a synthetic prostaglandin F2α analogue and the C-15 epimer of Latanoprost. The inversion of the hydroxyl group at the 15th carbon position significantly influences its biological activity.
| Identifier | Value |
| IUPAC Name | propan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3S)-3-hydroxy-5-phenylpentyl]cyclopentyl]hept-5-enoate[1][2] |
| Synonyms | 15-epi-Latanoprost, Latanoprost Impurity E, Latanoprost USP Related Compound B[2][3][4][5] |
| CAS Number | 145773-22-4[1][3][4] |
| Molecular Formula | C₂₆H₄₀O₅[1][3][4][6] |
| SMILES | CC(C)OC(=O)CCC/C=C\C[C@H]1--INVALID-LINK--O)O">C@HO[2] |
| InChI Key | GGXICVAJURFBLW-SCTZCWPJSA-N[1][3][7] |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below. It is important to note that some of these values are predicted due to the limited availability of experimentally determined data for this specific stereoisomer.
| Property | Value | Source |
| Molecular Weight | 432.6 g/mol | [1][4][6] |
| Appearance | Liquid, Colourless Oil | [1] |
| Purity | >95% | [1] |
| Boiling Point (Predicted) | 573.4 ± 50.0 °C at 760 mmHg | [1] |
| Density (Predicted) | 1.1 ± 0.1 g/cm³ | [1] |
| Solubility | DMF: 100 mg/mLDMSO: 100 mg/mLEthanol: 100 mg/mLDMSO:PBS (1:12): 80 µg/mL | [3] |
Biological Activity and Signaling Pathway
This compound, like its 15(R) counterpart, is an agonist of the Prostaglandin F2α (FP) receptor, a G-protein coupled receptor (GPCR). However, the (S) configuration at the C-15 position results in a lower binding affinity and reduced potency compared to Latanoprost. The free acid form of this compound has an IC₅₀ value of 24 nM in a cat iris sphincter muscle binding assay, which is significantly higher than the 3.6 nM for the free acid of Latanoprost.[8] Despite its lower potency, topical administration of this compound has been shown to reduce intraocular pressure (IOP) in cynomolgus monkeys.[3]
Upon binding to the FP receptor, Latanoprost and its stereoisomers are known to activate Gαq proteins, which in turn stimulate phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), and DAG activates protein kinase C (PKC). This signaling cascade is believed to contribute to the remodeling of the extracellular matrix in the uveoscleral pathway, leading to increased aqueous humor outflow and a reduction in IOP.
Additionally, studies on Latanoprost have indicated its ability to promote neurite outgrowth through the PI3K-Akt-mTOR signaling pathway, a mechanism that may contribute to its neuroprotective effects in glaucoma.
Caption: Signaling pathway of this compound via the FP receptor.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is often achieved as part of the synthesis of Latanoprost, where it is formed as a diastereomeric impurity. The Corey lactone is a common starting material for the synthesis of prostaglandins. The general strategy involves the stereoselective reduction of a C-15 ketone precursor. To obtain the 15(S)-isomer, a different reducing agent or reaction conditions would be employed compared to the synthesis of the 15(R)-isomer (Latanoprost).
Illustrative Synthetic Scheme (Conceptual):
-
Starting Material: Corey lactone diol.
-
Protection of Hydroxyl Groups: The two hydroxyl groups on the cyclopentane ring are protected, for example, as tetrahydropyranyl (THP) ethers.
-
Oxidation: The primary alcohol is oxidized to an aldehyde (the Corey aldehyde).
-
Wittig Reaction: The α-side chain is introduced via a Wittig reaction.
-
Reduction of Lactone: The lactone is reduced to a lactol using a reducing agent like diisobutylaluminum hydride (DIBAL-H).
-
Second Wittig Reaction: The ω-side chain containing the phenyl group and a ketone at the C-15 position is introduced.
-
Stereoselective Reduction of C-15 Ketone: This is the crucial step for determining the stereochemistry. For this compound, a specific reducing agent that favors the formation of the (S)-alcohol would be used.
-
Esterification: The carboxylic acid is esterified with isopropyl iodide.
-
Deprotection: The protecting groups on the hydroxyls are removed to yield the final product.
Purification by High-Performance Liquid Chromatography (HPLC)
As this compound is often an impurity in Latanoprost preparations, HPLC is the method of choice for its separation and purification.
Example HPLC Method:
-
Column: NH₂ column
-
Mobile Phase: Heptane:2-propanol:acetonitrile (93:6:1 v/v/v) with a small amount of water.
-
Detection: UV at an appropriate wavelength.
This method has been shown to achieve baseline separation of Latanoprost, this compound, and the 5,6-trans-Latanoprost isomer.
Characterization
The structure of this compound can be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the carbon-hydrogen framework of the molecule. Specific chemical shifts and coupling constants will differ between the 15(S) and 15(R) isomers, particularly for the protons and carbons near the C-15 chiral center.
-
Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify functional groups such as hydroxyl (-OH), ester (C=O), and the phenyl ring.
FP Receptor Binding Assay
This assay is performed to determine the binding affinity of this compound to the FP receptor.
Protocol Outline:
-
Preparation of Cell Membranes: Cell membranes expressing the FP receptor (e.g., from transfected HEK293 cells or a relevant tissue source like cat iris sphincter muscle) are prepared by homogenization and centrifugation.
-
Radioligand: A radiolabeled prostaglandin, such as [³H]-PGF₂α, is used as the ligand.
-
Competition Binding: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of varying concentrations of unlabeled this compound (the competitor).
-
Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The bound and free radioligand are then separated, typically by rapid filtration through a glass fiber filter.
-
Quantification: The amount of radioactivity trapped on the filter (representing the bound radioligand) is measured using a scintillation counter.
-
Data Analysis: The data is used to generate a competition curve, from which the IC₅₀ (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) can be determined. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Caption: Experimental workflow for an FP receptor binding assay.
Conclusion
This compound serves as a crucial tool for understanding the stereochemical requirements for prostaglandin FP receptor activation and for the development of more selective and potent antiglaucoma agents. This in-depth technical guide provides foundational knowledge for researchers and drug development professionals working with this important stereoisomer. The detailed protocols and pathway diagrams offer a practical resource for experimental design and data interpretation in the field of prostaglandin research.
References
- 1. researchgate.net [researchgate.net]
- 2. EP2311820A1 - Process for the purification of latanoprost by HPLC - Google Patents [patents.google.com]
- 3. ias.ac.in [ias.ac.in]
- 4. A concise and scalable chemoenzymatic synthesis of prostaglandins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. tdcommons.org [tdcommons.org]
Synthesis of 15(S)-Latanoprost from Corey Lactone Diol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a common and effective synthetic route for the antiglaucoma agent 15(S)-Latanoprost, starting from the chiral building block, Corey lactone diol. The synthesis involves a series of key transformations, including the protection of hydroxyl groups, oxidation of the primary alcohol, olefination to introduce the omega-chain, stereoselective reduction of the resulting ketone, reduction of the lactone to a lactol, and a final olefination to append the alpha-chain, followed by deprotection and esterification. Particular emphasis is placed on the critical stereoselective reduction step to yield the desired 15(S)-hydroxyl configuration.
Overall Synthetic Workflow
The synthesis of this compound from Corey lactone diol can be conceptually broken down into the construction of the omega (ω) and alpha (α) chains onto the core cyclopentane ring system. The following diagram illustrates the logical flow of this multi-step synthesis.
Caption: Overall synthetic workflow for this compound from Corey lactone diol.
Experimental Protocols and Data
This section details the experimental procedures for the key transformations in the synthesis of this compound. The quantitative data for each step is summarized in the accompanying tables.
Step 1: Protection of Corey Lactone Diol
The two secondary hydroxyl groups of the Corey lactone diol are protected to prevent unwanted side reactions in subsequent steps. A common protecting group is the p-phenylbenzoyl (PPB) group, which can be introduced using p-phenylbenzoyl chloride.
Experimental Protocol:
To a solution of Corey lactone diol in pyridine at 0 °C, p-phenylbenzoyl chloride is added portion-wise. The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The reaction is then quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with dilute acid, saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization to afford the di-protected Corey lactone.
| Reagent/Parameter | Molar Equivalence/Value |
| Corey Lactone Diol | 1.0 eq |
| p-Phenylbenzoyl Chloride | 2.2 eq |
| Pyridine | Solvent |
| Temperature | 0 °C to RT |
| Reaction Time | 2-4 hours |
| Yield | ~95% |
Step 2: Oxidation of the Primary Alcohol
The primary alcohol of the protected Corey lactone is selectively oxidized to an aldehyde. This is a crucial step to prepare for the introduction of the omega-chain. The Swern oxidation is a widely used method for this transformation.[1]
Experimental Protocol:
A solution of oxalyl chloride in dichloromethane is cooled to -78 °C. Dimethyl sulfoxide (DMSO) is added dropwise, followed by a solution of the protected Corey lactone diol in dichloromethane. The mixture is stirred for a specified time, and then triethylamine is added. The reaction is allowed to warm to room temperature, and water is added. The organic layer is separated, washed with brine, dried, and concentrated to give the crude aldehyde, which is often used in the next step without further purification.
| Reagent/Parameter | Molar Equivalence/Value |
| Protected Corey Lactone | 1.0 eq |
| Oxalyl Chloride | 1.5 eq |
| DMSO | 2.2 eq |
| Triethylamine | 5.0 eq |
| Dichloromethane | Solvent |
| Temperature | -78 °C to RT |
| Reaction Time | 1-2 hours |
| Yield | ~90-95% (crude) |
Step 3: Horner-Wadsworth-Emmons Olefination for the Omega-Chain
The omega-chain is introduced via a Horner-Wadsworth-Emmons (HWE) reaction between the aldehyde from the previous step and a suitable phosphonate ylide.[2][3][4][5][6] This reaction typically exhibits high E-selectivity, which is desired for the trans double bond in the omega-chain of Latanoprost.
Experimental Protocol:
To a suspension of sodium hydride in a polar aprotic solvent such as tetrahydrofuran (THF), a solution of dimethyl (2-oxo-4-phenylbutyl)phosphonate is added dropwise at 0 °C. The mixture is stirred until the evolution of hydrogen gas ceases. A solution of the crude aldehyde in THF is then added, and the reaction is stirred at room temperature until completion. The reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with ethyl acetate. The combined organic layers are washed, dried, and concentrated. The resulting α,β-unsaturated ketone is purified by column chromatography.
| Reagent/Parameter | Molar Equivalence/Value |
| Aldehyde Intermediate | 1.0 eq |
| Dimethyl (2-oxo-4-phenylbutyl)phosphonate | 1.2 eq |
| Sodium Hydride (60% dispersion in oil) | 1.2 eq |
| Tetrahydrofuran (THF) | Solvent |
| Temperature | 0 °C to RT |
| Reaction Time | 2-4 hours |
| Yield | ~80-85% |
Step 4: Stereoselective Reduction of the C-15 Ketone
This is a critical step that determines the final stereochemistry at the C-15 position. A stereoselective reduction of the enone intermediate is required to produce the desired 15(S)-hydroxyl group. Various reagents can be employed for this purpose, with L-selectride® being a common choice.[7]
Experimental Protocol:
The α,β-unsaturated ketone is dissolved in THF and cooled to -78 °C. A solution of L-selectride® (lithium tri-sec-butylborohydride) in THF is added dropwise. The reaction is stirred at this temperature for a specified period. The reaction is then quenched by the slow addition of hydrogen peroxide and an aqueous solution of sodium hydroxide. The mixture is warmed to room temperature and extracted with an organic solvent. The organic phase is washed, dried, and concentrated. The diastereomeric ratio can be determined by HPLC analysis, and the desired 15(S)-isomer is isolated by column chromatography.
| Reagent/Parameter | Molar Equivalence/Value |
| α,β-Unsaturated Ketone | 1.0 eq |
| L-selectride® (1.0 M in THF) | 1.5 eq |
| Tetrahydrofuran (THF) | Solvent |
| Temperature | -78 °C |
| Reaction Time | 1-3 hours |
| Yield of 15(S)-isomer | ~70-80% |
| Diastereomeric Excess (d.e.) | >95% |
Step 5: Reduction of the Lactone to a Lactol
The lactone functional group is reduced to a hemiacetal (lactol) in preparation for the introduction of the alpha-chain. Diisobutylaluminium hydride (DIBAL-H) is the reagent of choice for this transformation.[8]
Experimental Protocol:
A solution of the protected prostaglandin intermediate in an anhydrous solvent like toluene or dichloromethane is cooled to -78 °C. A solution of DIBAL-H is added dropwise, and the reaction is stirred at this temperature. The reaction is monitored by TLC, and upon completion, it is quenched with methanol, followed by water and a saturated solution of Rochelle's salt. The mixture is stirred vigorously until two clear layers form. The aqueous layer is extracted with an organic solvent, and the combined organic layers are dried and concentrated to yield the crude lactol, which is often used directly in the next step.
| Reagent/Parameter | Molar Equivalence/Value |
| Protected Prostaglandin Intermediate | 1.0 eq |
| DIBAL-H (1.0 M in hexanes) | 1.2 eq |
| Toluene or Dichloromethane | Solvent |
| Temperature | -78 °C |
| Reaction Time | 1-2 hours |
| Yield | ~90-95% (crude) |
Step 6: Wittig Reaction for the Alpha-Chain
The alpha-chain is introduced via a Wittig reaction using a suitable phosphonium ylide.[9][10][11] The ylide is typically generated in situ from (4-carboxybutyl)triphenylphosphonium bromide.
Experimental Protocol:
To a suspension of (4-carboxybutyl)triphenylphosphonium bromide in THF, a strong base such as sodium hexamethyldisilazide (NaHMDS) or potassium tert-butoxide is added at 0 °C. The resulting red-orange solution of the ylide is stirred for about an hour. A solution of the crude lactol in THF is then added, and the reaction mixture is stirred at room temperature overnight. The reaction is quenched with water, and the pH is adjusted to ~4 with a dilute acid. The product is extracted with an organic solvent, and the organic layer is dried and concentrated. The crude product is purified by column chromatography.
| Reagent/Parameter | Molar Equivalence/Value |
| Lactol Intermediate | 1.0 eq |
| (4-Carboxybutyl)triphenylphosphonium bromide | 2.5 eq |
| Sodium Hexamethyldisilazide (NaHMDS) | 5.0 eq |
| Tetrahydrofuran (THF) | Solvent |
| Temperature | 0 °C to RT |
| Reaction Time | 12-16 hours |
| Yield | ~60-70% |
Step 7: Deprotection and Esterification
In the final steps, the protecting groups are removed, and the carboxylic acid of the alpha-chain is esterified to yield Latanoprost.
Experimental Protocol:
-
Deprotection: The protected prostaglandin derivative is dissolved in a suitable solvent like methanol, and a base such as potassium carbonate is added. The mixture is stirred at room temperature until the deprotection is complete. The reaction is then acidified, and the product is extracted.
-
Esterification: The resulting carboxylic acid is dissolved in a solvent like acetone or DMF. Isopropyl iodide and a base such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) are added, and the mixture is stirred at room temperature. After completion, the reaction mixture is worked up by extraction and purified by column chromatography to give this compound.
| Reagent/Parameter | Molar Equivalence/Value |
| Deprotection | |
| Protected Prostaglandin | 1.0 eq |
| Potassium Carbonate | 3.0 eq |
| Methanol | Solvent |
| Esterification | |
| Carboxylic Acid | 1.0 eq |
| Isopropyl Iodide | 1.5 eq |
| DBU | 1.5 eq |
| Acetone or DMF | Solvent |
| Overall Yield (from deprotection) | ~75-85% |
Signaling Pathways and Logical Relationships
The Horner-Wadsworth-Emmons and Wittig reactions are cornerstone olefination methods in this synthesis. The following diagrams illustrate their fundamental mechanisms.
Caption: Mechanism of the Horner-Wadsworth-Emmons reaction.
Caption: Mechanism of the Wittig reaction.
This technical guide provides a detailed framework for the synthesis of this compound from Corey lactone diol. Researchers are encouraged to consult the primary literature for further optimization and characterization data. The successful execution of this synthesis relies on careful control of reaction conditions, particularly for the stereoselective reduction step, to ensure the desired purity and yield of the final active pharmaceutical ingredient.
References
- 1. ias.ac.in [ias.ac.in]
- 2. EP1721894A1 - Process for the synthesis of prostaglandin derivatives - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 7. Organocatalyst-mediated, pot-economical total synthesis of latanoprost - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
- 11. web.mnstate.edu [web.mnstate.edu]
Unveiling the Pharmacological Profile of 15-epi Latanoprost: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
15-epi Latanoprost is a stereoisomer of the widely used anti-glaucoma medication, Latanoprost. As an analog of prostaglandin F2α, its pharmacological activity is primarily mediated through interaction with the prostaglandin F receptor (FP receptor). Understanding the nuanced differences in the pharmacological profile of 15-epi Latanoprost compared to its parent compound is crucial for researchers in ophthalmology and drug development. This technical guide provides a comprehensive overview of the available pharmacological data for 15-epi Latanoprost, including its receptor binding affinity, functional activity, and in vivo effects, presented with detailed experimental context and visual aids to facilitate a deeper understanding.
Receptor Binding Affinity
The affinity of 15-epi Latanoprost for the prostaglandin FP receptor has been determined through competitive radioligand binding assays. These studies are fundamental in characterizing the initial interaction of the compound with its molecular target.
Table 1: Prostaglandin FP Receptor Binding Affinity of 15-epi Latanoprost Acid and Latanoprost Acid
| Compound | IC50 (nM) | Test System |
| 15-epi Latanoprost Acid | 24[1] | Cat iris sphincter muscle preparation |
| Latanoprost Acid | 3.6[1] | Cat iris sphincter muscle preparation |
IC50: The half maximal inhibitory concentration, representing the concentration of the unlabeled ligand that displaces 50% of the specifically bound radioligand.
The data clearly indicates that while 15-epi Latanoprost acid does bind to the FP receptor, its affinity is approximately 6.7-fold lower than that of Latanoprost acid. This difference in binding affinity is a direct consequence of the change in stereochemistry at the C-15 hydroxyl group.
Experimental Protocol: Radioligand Binding Assay (Representative)
A representative protocol for a competitive radioligand binding assay for the FP receptor, based on common laboratory practices, is as follows:
-
Membrane Preparation: Tissues rich in FP receptors, such as cat iris sphincter muscle, are homogenized in a suitable buffer (e.g., Tris-HCl) and centrifuged to isolate the cell membrane fraction containing the receptors. The protein concentration of the membrane preparation is determined using a standard method like the Bradford assay.
-
Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the membrane preparation, a fixed concentration of a radiolabeled FP receptor agonist (e.g., [³H]-PGF2α), and varying concentrations of the unlabeled competitor ligand (e.g., 15-epi Latanoprost acid or Latanoprost acid).
-
Incubation: The plates are incubated at a specific temperature (e.g., room temperature or 30°C) for a predetermined duration to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand. The filters are then washed with ice-cold buffer to remove any unbound radioligand.
-
Quantification: The amount of radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value for each competitor ligand.
Functional Activity
Functional assays are essential to determine whether a ligand that binds to a receptor acts as an agonist (activating the receptor), an antagonist (blocking the receptor), or a partial agonist.
In Vivo Evidence of Agonist Activity
While detailed in vitro functional data is limited, in vivo studies in normotensive cynomolgus monkeys have shown that a 3 µg topical dose of 15-epi Latanoprost can cause a 1 mmHg reduction in intraocular pressure (IOP)[1]. This IOP-lowering effect strongly suggests that 15-epi Latanoprost acts as an agonist at the FP receptor, as the primary mechanism of action for Latanoprost and other PGF2α analogs is the enhancement of uveoscleral outflow via FP receptor activation.
Table 2: In Vivo Effect of 15-epi Latanoprost on Intraocular Pressure
| Compound | Dose | Animal Model | IOP Reduction |
| 15-epi Latanoprost | 3 µg (topical) | Normotensive Cynomolgus Monkey | 1 mmHg[1] |
Signaling Pathway of the FP Receptor
Activation of the FP receptor, a Gq-coupled receptor, initiates a well-characterized signaling cascade. Upon agonist binding, the receptor activates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling pathway ultimately leads to various cellular responses, including smooth muscle contraction and, in the eye, remodeling of the extracellular matrix in the ciliary muscle, which is thought to increase uveoscleral outflow.
Experimental Protocol: Calcium Mobilization Assay (Representative)
A calcium mobilization assay is a common method to assess the functional activity of agonists for Gq-coupled receptors like the FP receptor.
-
Cell Culture: A cell line stably or transiently expressing the FP receptor (e.g., HEK293 cells) is cultured in appropriate media.
-
Cell Plating: Cells are seeded into black-walled, clear-bottom 96-well plates and allowed to adhere overnight.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a buffer, often containing probenecid to prevent dye leakage. The plate is incubated in the dark to allow the dye to enter the cells and be de-esterified into its active form.
-
Assay Execution: The plate is placed in a fluorescence plate reader with an integrated liquid handling system. Varying concentrations of the agonist (e.g., 15-epi Latanoprost acid) are added to the wells, and the fluorescence intensity is measured kinetically over time.
-
Data Analysis: The increase in fluorescence, which corresponds to the increase in intracellular calcium concentration, is measured. The peak fluorescence response at each agonist concentration is used to generate a dose-response curve and determine the EC50 (half-maximal effective concentration) and Emax (maximum effect).
Pharmacokinetics
Currently, there is no publicly available pharmacokinetic data (absorption, distribution, metabolism, and excretion) specifically for 15-epi Latanoprost. However, it is reasonable to hypothesize that its pharmacokinetic profile would be broadly similar to that of Latanoprost, given their structural similarity.
Latanoprost is an isopropyl ester prodrug that is rapidly hydrolyzed to its active acid form in the cornea[2][3]. The active acid has a short plasma half-life of about 17 minutes[3][4][5]. It is primarily metabolized in the liver via fatty acid β-oxidation, and the metabolites are excreted mainly through the kidneys[2][3][4][5]. Given that 15-epi Latanoprost is also an isopropyl ester, it would likely undergo similar hydrolysis and systemic metabolism. However, subtle differences in enzyme kinetics due to the altered stereochemistry could lead to variations in its pharmacokinetic parameters.
Conclusion
15-epi Latanoprost is a stereoisomer of Latanoprost that exhibits a lower binding affinity for the prostaglandin FP receptor compared to its parent compound. In vivo evidence suggests that it acts as an agonist at the FP receptor, leading to a reduction in intraocular pressure, albeit to a lesser extent than Latanoprost at the tested dose. The downstream signaling cascade is presumed to follow the canonical Gq-PLC-IP3-Ca2+ pathway associated with FP receptor activation. While specific pharmacokinetic data for 15-epi Latanoprost is lacking, it is anticipated to follow a metabolic pathway similar to that of Latanoprost. Further research is warranted to fully elucidate the receptor selectivity profile, in vitro functional potency and efficacy, and the complete pharmacokinetic and pharmacodynamic properties of 15-epi Latanoprost. Such studies would provide a more complete understanding of its pharmacological profile and its potential as a research tool or therapeutic agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Latanoprost - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Latanoprost | C26H40O5 | CID 5311221 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Ocular and systemic pharmacokinetics of latanoprost in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Discovery and development of 15(S)-Latanoprost
An In-depth Technical Guide to the Discovery and Development of 15(S)-Latanoprost
Introduction
Latanoprost is a prostaglandin F2α analogue renowned for its efficacy in treating open-angle glaucoma and ocular hypertension.[1][2][3][4] Its primary therapeutic action lies in reducing intraocular pressure (IOP) by enhancing the uveoscleral outflow of aqueous humor.[1][2][5] Latanoprost is the isopropyl ester prodrug of 15(R)-latanoprost acid, its biologically active form.[5][6] The stereochemistry at the C-15 position is critical for its pharmacological activity. This guide delves into the discovery, development, and pharmacological profile of Latanoprost, with a specific focus on the 15(S) stereoisomer, which has been instrumental in elucidating the structure-activity relationship and stereochemical requirements for the prostaglandin F (FP) receptor.[]
Discovery and Rationale for Development
The development of Latanoprost was rooted in the understanding that endogenous prostaglandins play a role in regulating intraocular pressure. Early research demonstrated that PGF2α could lower IOP, but its clinical utility was hampered by side effects such as irritation and conjunctival hyperemia. This prompted the search for synthetic PGF2α analogues with a more favorable therapeutic index.
The key innovation in the development of Latanoprost was the synthesis of phenyl-substituted prostaglandin analogues. This structural modification led to a more selective interaction with the FP receptor, enhancing the IOP-lowering effect while reducing side effects. The 15(R) configuration of the hydroxyl group on the alpha chain was identified as crucial for potent agonist activity at the FP receptor. In contrast, the 15(S) isomer, this compound (also known as 15-epi Latanoprost), exhibited significantly lower potency, highlighting the strict stereochemical requirements for receptor binding and activation.[][8][9]
Synthesis and Stereocontrol
The synthesis of Latanoprost is a complex process that requires precise stereochemical control to yield the desired 15(R) isomer. A common synthetic strategy involves the use of a chiral precursor, such as the Corey lactone, which establishes the correct stereochemistry of the cyclopentane ring.[10][11] The introduction of the alpha and omega side chains is achieved through a series of reactions, including Wittig or Horner-Wadsworth-Emmons reactions.
A critical step in the synthesis is the stereoselective reduction of a ketone intermediate to form the hydroxyl group at the C-15 position.[10] The use of chiral reducing agents is essential to favor the formation of the 15(R) alcohol. Inadequate control during this step can lead to the formation of the 15(S) diastereomer as an impurity.[12] Advanced purification techniques, such as preparative High-Performance Liquid Chromatography (HPLC), were initially required to separate the 15(R) and 15(S) isomers.[10] However, improved synthetic processes have been developed to minimize the formation of the 15(S) isomer, involving crystallization of key intermediates to achieve high optical purity.[10][11]
Pharmacology
Mechanism of Action
Latanoprost is administered as an isopropyl ester prodrug to enhance its corneal penetration.[5][6] In the cornea, esterases hydrolyze the prodrug to its biologically active form, latanoprost acid.[5][6] Latanoprost acid is a selective agonist of the prostaglandin F2α (FP) receptor, a G-protein-coupled receptor (GPCR).[1][5][13]
Activation of the FP receptor initiates a signaling cascade primarily through the Gq protein pathway.[14][15] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[14][15] IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This signaling cascade is believed to contribute to the remodeling of the extracellular matrix in the ciliary muscle and sclera.[2][5][6]
Pharmacodynamics
The primary pharmacodynamic effect of latanoprost acid is the reduction of IOP. This is achieved by increasing the outflow of aqueous humor through the uveoscleral pathway.[2][5] The remodeling of the extracellular matrix, mediated by an increase in the expression and activity of matrix metalloproteinases (MMPs) such as MMP-1, MMP-2, MMP-3, and MMP-9, leads to a decrease in the hydraulic resistance of the uveoscleral outflow pathway.[5][6][16] This facilitates the drainage of aqueous humor from the anterior chamber of the eye. The IOP-lowering effect of Latanoprost begins 3 to 4 hours after administration, with the maximum effect observed after 8 to 12 hours.[1][6] The effect is sustained for at least 24 hours, allowing for once-daily dosing.[1][6]
Pharmacokinetics
-
Absorption : Latanoprost is well-absorbed through the cornea. Peak concentrations of latanoprost acid in the aqueous humor are reached approximately 2 hours after topical administration.[5][6]
-
Distribution : The volume of distribution of latanoprost is approximately 0.16 L/kg.[5][13]
-
Metabolism : After hydrolysis in the cornea, the small amount of latanoprost acid that reaches the systemic circulation is rapidly metabolized in the liver via fatty acid β-oxidation to 1,2-dinor and 1,2,3,4-tetranor metabolites.[1][6][13]
-
Excretion : The metabolites are primarily excreted via the kidneys.[1][6] Approximately 88% of a topically administered dose is recovered in the urine.[1][6] The plasma elimination half-life is short, around 17 minutes.[1][6]
The Role and Activity of this compound
The 15(S) stereoisomer of Latanoprost has been pivotal in understanding the pharmacology of prostaglandin analogues. While structurally very similar to the clinically used 15(R) isomer, this compound is significantly less potent as an FP receptor agonist.[][8] This difference in potency underscores the high degree of stereospecificity of the FP receptor binding pocket.
Studies have shown that the free acid of this compound has a lower binding affinity for the FP receptor compared to the free acid of 15(R)-Latanoprost.[8][9] This reduced affinity translates to a diminished ability to lower IOP. For instance, a 3 µg dose of this compound resulted in only a 1 mmHg reduction in IOP in normotensive cynomolgus monkeys, a substantially smaller effect than that observed with 15(R)-Latanoprost.[8][9] Consequently, this compound serves as a valuable research tool for probing the structural requirements of the FP receptor and as a critical reference standard for assessing the purity of Latanoprost drug substance.[][9]
Quantitative Data
Table 1: Receptor Binding Affinity
| Compound | Receptor | Assay System | IC₅₀ (nM) |
| Latanoprost Acid (15R) | FP | Cat iris sphincter muscle | 3.6[8][17] |
| This compound Acid | FP | Cat iris sphincter muscle | 24[8][17] |
Table 2: Pharmacokinetic Parameters of Latanoprost
| Parameter | Value |
| Peak Concentration in Aqueous Humor | 15-30 ng/mL[5][13] |
| Time to Peak Concentration (Aqueous Humor) | ~2 hours[5][6] |
| Plasma Elimination Half-life | 17 minutes[1][6] |
| Systemic Clearance | 7 mL/min/kg[6] |
| Volume of Distribution | 0.16 ± 0.02 L/kg[5][13] |
| Urinary Excretion (of metabolites) | ~88% after topical administration[1][6] |
Table 3: Clinical Efficacy of Latanoprost 0.005% Ophthalmic Solution
| Study | Duration | Baseline IOP (mmHg) | IOP Reduction from Baseline | Comparator |
| Alm et al. (Phase III) | 6 months | Not Specified | 31-35%[18] | Timolol 0.5% |
| Meta-analysis | 6 months | Not Specified | 7.7 mmHg | Timolol 0.5% (6.5 mmHg reduction)[18] |
| Latanoprost monotherapy review | 1-12 months | Not Specified | 22-39%[3] | N/A |
| Normal Tension Glaucoma Study | 11 months (avg) | 16.9 mmHg (avg diurnal) | 17% (avg diurnal)[19] | Control |
Experimental Protocols
FP Receptor Binding Assay
Objective: To determine the binding affinity (IC₅₀) of test compounds for the FP receptor.
Methodology:
-
Tissue Preparation: Iris sphincter muscles are dissected from cat eyes and homogenized in a suitable buffer (e.g., Tris-HCl) to prepare a crude membrane fraction containing the FP receptors.
-
Radioligand Binding: The membrane preparation is incubated with a radiolabeled prostaglandin, such as [³H]-PGF2α, at a fixed concentration.
-
Competitive Binding: The incubation is performed in the presence of varying concentrations of the unlabeled test compounds (e.g., latanoprost acid, this compound acid).
-
Separation and Scintillation Counting: After incubation, the bound and free radioligand are separated by rapid filtration through glass fiber filters. The radioactivity retained on the filters (representing bound ligand) is quantified using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is calculated by non-linear regression analysis of the competition binding data.
In Vivo IOP Reduction in Animal Models
Objective: To evaluate the IOP-lowering efficacy of test compounds in a relevant animal model.
Methodology:
-
Animal Model: Cynomolgus monkeys or New Zealand White rabbits are commonly used. Animals are acclimatized and baseline IOP is measured.
-
Drug Administration: A single drop of the test compound formulation (e.g., this compound at a specific concentration) is administered topically to one eye of each animal. The contralateral eye may receive a vehicle control.
-
IOP Measurement: IOP is measured at multiple time points post-administration (e.g., 0, 2, 4, 6, 8, and 24 hours) using a calibrated applanation tonometer.
-
Data Analysis: The change in IOP from baseline is calculated for each time point. The mean IOP reduction for the treated group is compared to the vehicle-treated group to determine the efficacy of the test compound. Statistical analysis (e.g., ANOVA) is used to assess the significance of the observed effects.
Phase 3 Clinical Trial for IOP Reduction
Objective: To evaluate the safety and efficacy of a Latanoprost formulation in patients with primary open-angle glaucoma (POAG) or ocular hypertension (OHT).
Methodology:
-
Study Design: A prospective, randomized, multicenter, observer-masked, parallel-group study.[20]
-
Patient Population: Patients (aged ≥18 years) with a diagnosis of POAG or OHT and an IOP above a specified threshold (e.g., ≥ 21 mmHg).[20]
-
Randomization and Masking: Patients are randomly assigned to receive either the test formulation (e.g., Latanoprost 0.005%) or a comparator (e.g., Timolol 0.5% or another Latanoprost formulation). The observer measuring IOP is masked to the treatment allocation.[20]
-
Treatment Regimen: Patients self-administer one drop of the assigned medication in the affected eye(s) once daily (typically in the evening) for a specified duration (e.g., 3 to 6 months).
-
Efficacy Endpoint: The primary efficacy endpoint is the mean change in diurnal IOP from baseline at specified follow-up visits (e.g., week 2, week 6, month 3).[21] IOP is measured at multiple time points during the day (e.g., 8 AM, 10 AM, 4 PM).[20]
-
Safety Assessments: Safety is evaluated through the monitoring of adverse events, ophthalmic examinations (including slit-lamp biomicroscopy), and visual acuity testing.
-
Statistical Analysis: The mean change in IOP between the treatment groups is compared using appropriate statistical methods (e.g., ANCOVA) to determine non-inferiority or superiority.
Visualizations
Caption: FP Receptor Signaling Pathway for IOP Reduction.
Caption: Latanoprost Development and Experimental Workflow.
Caption: Logical Progression in Latanoprost's Discovery.
Conclusion
The discovery and development of Latanoprost marked a significant advancement in the medical management of glaucoma. Through rational drug design, focusing on phenyl-substituted prostaglandin F2α analogues, researchers were able to create a potent and selective FP receptor agonist with a favorable safety profile. The study of the 15(S) stereoisomer was crucial in this process, providing invaluable insights into the strict stereochemical requirements for high-affinity binding to the FP receptor and subsequent pharmacological activity. This detailed understanding of the structure-activity relationship not only led to the successful development of Latanoprost but also paved the way for a new class of highly effective antiglaucoma medications.
References
- 1. Latanoprost - Wikipedia [en.wikipedia.org]
- 2. droracle.ai [droracle.ai]
- 3. Latanoprost – A Lasting Glaucoma Breakthrough | Glaucoma Australia [glaucoma.org.au]
- 4. Latanoprost ophthalmic solution in the treatment of open angle glaucoma or raised intraocular pressure: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Latanoprost | C26H40O5 | CID 5311221 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Latanoprost - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. caymanchem.com [caymanchem.com]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. an-improved-synthesis-of-latanoprost-involving-effective-control-on-15-s-diastereomer - Ask this paper | Bohrium [bohrium.com]
- 13. go.drugbank.com [go.drugbank.com]
- 14. academic.oup.com [academic.oup.com]
- 15. What are PTGFR modulators and how do they work? [synapse.patsnap.com]
- 16. Development of a conjunctival contact–type drug delivery device for latanoprost using hyaluronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Compound this compound - Chemdiv [chemdiv.com]
- 18. Latanoprost in the treatment of glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Long term effect of latanoprost on intraocular pressure in normal tension glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Preservative-Free versus Benzalkonium Chloride–Preserved Latanoprost Ophthalmic Solution in Patients with Primary Open-Angle Glaucoma or Ocular Hypertension: A Phase 3 US Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 21. accessdata.fda.gov [accessdata.fda.gov]
The Hydrolysis of 15(S)-Latanoprost: A Technical Guide to the Activation of a Prostaglandin Analogue
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical activation step of 15(S)-Latanoprost, an isopropyl ester prodrug, into its pharmacologically active free acid form through hydrolysis. This process is fundamental to its efficacy in the treatment of open-angle glaucoma and ocular hypertension.
Introduction to Latanoprost and its Mechanism of Action
Latanoprost is a synthetic analogue of prostaglandin F2α and a cornerstone in the management of elevated intraocular pressure (IOP).[1] It is administered as a topical ophthalmic solution.[2] The lipophilic nature of the isopropyl ester prodrug facilitates its penetration through the cornea.[3] Within the cornea, esterases rapidly hydrolyze the inactive prodrug into its biologically active form, latanoprost acid.[2][3]
The active latanoprost acid is a selective agonist of the prostaglandin F (FP) receptor.[4][5] Activation of the FP receptor in the ciliary muscle and other ocular tissues initiates a signaling cascade that ultimately increases the uveoscleral outflow of aqueous humor, the primary mechanism for its IOP-lowering effect.[4][6]
The Hydrolytic Conversion of Latanoprost
The conversion of the inactive this compound prodrug to its active free acid is an enzymatic process primarily occurring in the cornea.[2] This hydrolysis is essential for the drug's therapeutic activity.
Enzymatic Hydrolysis in Ocular Tissues
Table 1: Relative Hydrolysis Rates of Latanoprost in Human Ocular Tissues [7]
| Ocular Tissue | Relative Rate of Hydrolysis |
| Choroid | Highest |
| Ciliary Body | High |
| Cornea | High |
| Conjunctiva | High |
| Aqueous Humor | Negligible |
Note: This table represents the relative order of hydrolysis rates as reported in in-vitro studies. Specific kinetic parameters (Km and Vmax) for the esterases in these tissues are not extensively documented.
The Role of Corneal Esterases
The cornea is the primary site for the bioactivation of latanoprost.[2] It is rich in esterase enzymes that efficiently cleave the isopropyl ester bond of the latanoprost molecule, releasing the active latanoprost acid.[8] The rapid and extensive nature of this hydrolysis ensures that a significant concentration of the active drug reaches the aqueous humor.[9]
Physicochemical Factors Influencing Hydrolysis
The stability and hydrolysis of latanoprost are influenced by physicochemical factors, most notably pH. Latanoprost is more susceptible to hydrolysis at pH values below 4 and above 6.7.[10] Ophthalmic formulations are therefore typically buffered to a pH of around 6.7 to ensure stability in the bottle while allowing for efficient hydrolysis upon administration to the eye, which has a physiological pH of approximately 7.4.[10]
Signaling Pathway of Latanoprost Acid
Upon its formation, latanoprost acid acts as a potent agonist at the FP receptor, a G-protein coupled receptor (GPCR).[4] The activation of this receptor triggers a cascade of intracellular events leading to the therapeutic effect of reduced IOP.
The binding of latanoprost acid to the FP receptor activates the Gq protein, which in turn stimulates phospholipase C (PLC).[11] PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). This leads to the activation of protein kinase C (PKC) and the mobilization of intracellular calcium.[12] Downstream signaling involves the activation of the mitogen-activated protein kinase (MAPK) cascade, specifically ERK1/2.[12][13] This signaling pathway ultimately leads to the upregulation of matrix metalloproteinases (MMPs), such as MMP-1, MMP-2, MMP-3, and MMP-9.[13][14] These enzymes are responsible for remodeling the extracellular matrix of the ciliary muscle and sclera, which is believed to reduce the hydraulic resistance and increase the outflow of aqueous humor through the uveoscleral pathway, thereby lowering IOP.[3]
Experimental Protocols
In-Vitro Hydrolysis of Latanoprost in Human Ocular Tissues
This protocol is adapted from a study that assessed the hydrolysis of latanoprost in various human ocular tissues.[7]
Objective: To determine the rate of latanoprost hydrolysis in different human ocular tissues.
Materials:
-
Whole human eyes (obtained from tissue banks)
-
Glutathione-bicarbonated Ringer's (GBR) buffer, pH 7.4
-
Latanoprost standard solution
-
Incubator (37°C)
-
Dissection tools
-
LC-MS/MS system
Procedure:
-
Tissue Dissection: Within 24 hours post-mortem, dissect the whole human eyes to isolate the aqueous humor, cornea, conjunctiva, ciliary body, retina, choroid, and sclera.
-
Tissue Preparation: Divide each tissue into two replicates, blot to remove excess fluid, and weigh.
-
Incubation: Transfer each tissue replicate to a separate incubation tube containing GBR buffer (pH 7.4).
-
Dosing: Add latanoprost to each tube to a final concentration of 20 μM.
-
Sampling: Incubate the tubes at 37°C. Collect samples at predetermined time points (e.g., 0, 30, 60, 120, and 240 minutes).
-
Sample Analysis: Analyze the samples for the disappearance of latanoprost and the formation of latanoprost acid using a validated LC-MS/MS method.
Quantitative Analysis of Latanoprost and Latanoprost Acid by LC-MS/MS
Objective: To quantify the concentrations of latanoprost and its active metabolite, latanoprost acid, in biological samples.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Chromatographic Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
Mass Spectrometric Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode
-
Detection: Multiple Reaction Monitoring (MRM)
-
Latanoprost: Monitor specific precursor-to-product ion transitions.
-
Latanoprost Acid: Monitor specific precursor-to-product ion transitions.
-
Internal Standard (e.g., deuterated latanoprost): Monitor specific precursor-to-product ion transitions.
-
Sample Preparation:
-
Plasma/Aqueous Humor: Protein precipitation with acetonitrile or methanol, followed by centrifugation and analysis of the supernatant.
-
Tissue Homogenates: Homogenize the tissue in an appropriate buffer, followed by liquid-liquid extraction or solid-phase extraction to isolate the analytes before LC-MS/MS analysis.
Experimental and Logical Workflows
The study of prodrug hydrolysis follows a structured workflow to ensure accurate and reproducible results.
This workflow outlines the key steps involved in an in-vitro study of prodrug hydrolysis. It begins with the preparation of the relevant biological matrix, followed by the incubation of the prodrug under controlled conditions. Samples are collected over time and the enzymatic reaction is stopped. The prodrug and its active metabolite are then extracted and quantified using a sensitive analytical technique like LC-MS/MS. The final data analysis provides insights into the rate and extent of hydrolysis.
Conclusion
The hydrolysis of this compound to its active free acid is a critical step in its mechanism of action for lowering intraocular pressure. This conversion is efficiently carried out by esterases present in the cornea and other ocular tissues. The resulting latanoprost acid activates the FP receptor, initiating a signaling cascade that leads to increased uveoscleral outflow. Understanding the kinetics and mechanisms of this hydrolysis, as well as the subsequent signaling pathways, is crucial for the development of new and improved ophthalmic prodrugs for the treatment of glaucoma and ocular hypertension. This technical guide provides a comprehensive overview of the core principles and experimental methodologies for researchers and professionals in the field of drug development.
References
- 1. Latanoprost - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Latanoprost - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. immune-system-research.com [immune-system-research.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The neuroprotective effect of latanoprost acts via klotho‐mediated suppression of calpain activation after optic nerve transection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Ocular and systemic pharmacokinetics of latanoprost in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. thaiscience.info [thaiscience.info]
- 11. Expression, localization, and signaling of prostaglandin F2 alpha receptor in human endometrial adenocarcinoma: regulation of proliferation by activation of the epidermal growth factor receptor and mitogen-activated protein kinase signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Prostaglandin E2 and F2α activate the FP receptor and up-regulate cyclooxygenase-2 expression via the cyclic AMP response element - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Latanoprost induces matrix metalloproteinase-1 expression in human nonpigmented ciliary epithelial cells through a cyclooxygenase-2-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. iovs.arvojournals.org [iovs.arvojournals.org]
The Pivotal Role of Stereochemistry in the Ocular Hypotensive Activity of Latanoprost
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Latanoprost, a prostaglandin F2α analogue, is a cornerstone in the management of open-angle glaucoma and ocular hypertension. Its efficacy in lowering intraocular pressure (IOP) is intrinsically linked to its specific stereochemical configuration. As a selective agonist of the prostaglandin F (FP) receptor, the precise three-dimensional arrangement of its functional groups dictates its binding affinity and subsequent activation of the receptor, ultimately leading to enhanced uveoscleral outflow of aqueous humor. This technical guide provides an in-depth analysis of the stereochemistry-activity relationship of latanoprost isomers, offering valuable insights for researchers, scientists, and professionals involved in the development of ophthalmic drugs.
Quantitative Analysis of Latanoprost Isomer Activity
The biological activity of latanoprost is critically dependent on its stereochemistry. Latanoprost is the isopropyl ester prodrug of latanoprost acid, which is the biologically active molecule. The stereochemical integrity, particularly at the C15 hydroxyl group, is paramount for potent FP receptor agonism.
Table 1: Prostaglandin FP Receptor Binding Affinities of Latanoprost Acid and Related Prostaglandins
| Compound | Receptor Type | Tissue/Cell Line | Ki (nM) |
| Latanoprost Acid | Prostaglandin FP | Cloned human ciliary body | 98[1] |
| Travoprost Acid | Prostaglandin FP | Not Specified | 35[1] |
| Bimatoprost Acid | Prostaglandin FP | Not Specified | 83[1] |
Table 2: Functional Agonist Potencies of Latanoprost Acid and Related Prostaglandins at the FP Receptor
| Compound | Assay Type | Cell Type | EC50 (nM) |
| Latanoprost Acid | Phosphoinositide Turnover | Cloned human ciliary body | 54.6[2] |
| Latanoprost Acid | Phosphoinositide Turnover | Not Specified | 32-124[1] |
| Travoprost Acid | Phosphoinositide Turnover | Cloned human ciliary body | 3.2[2] |
| Bimatoprost Acid | Phosphoinositide Turnover | Not Specified | 2.8-3.8[1] |
| Latanoprost (Prodrug) | Phosphoinositide Turnover | Cloned human ciliary body | 126[2] |
Stereoisomers of Latanoprost and Their Activity
Latanoprost has several potential stereoisomers, with the configuration at the C15 position being the most critical for biological activity.
-
15(R)-Latanoprost (Latanoprost): This is the active and clinically used epimer. The (R)-configuration of the hydroxyl group at C15 is essential for potent agonistic activity at the FP receptor.
-
5,6-trans-Latanoprost: This isomer, where the cis double bond between carbons 5 and 6 is converted to a trans double bond, is a known impurity in the synthesis of latanoprost. While its biological activity is presumed to be similar to the cis isomer, there is a lack of specific published reports detailing its binding affinity and functional potency at the FP receptor.
-
Latanoprost Enantiomer: The complete mirror image of latanoprost is not expected to have significant biological activity, as receptor binding sites are chiral and highly specific for the stereochemistry of their ligands.
Experimental Protocols
The determination of the stereochemistry-activity relationship of latanoprost isomers relies on robust in vitro assays. The following are detailed methodologies for key experiments.
Prostaglandin FP Receptor Binding Assay
This assay is employed to determine the binding affinity (Ki) of a compound for the FP receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells or tissues endogenously expressing or recombinantly overexpressing the FP receptor (e.g., human ciliary body cells). Cells are harvested, homogenized in a suitable buffer (e.g., Tris-HCl), and centrifuged to pellet the membranes. The membrane pellet is washed and resuspended in the assay buffer.
-
Radioligand Binding: A radiolabeled prostaglandin, typically [3H]-PGF2α, is used as the ligand.
-
Competition Assay: A constant concentration of the radioligand is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (e.g., latanoprost isomers).
-
Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. Bound and free radioligand are then separated, typically by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is quantified using liquid scintillation counting.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Phosphoinositide Turnover Assay
This functional assay measures the ability of a compound to activate the FP receptor, which is coupled to the Gq protein and stimulates the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2).
Methodology:
-
Cell Culture and Labeling: Cells expressing the FP receptor (e.g., cloned human ciliary body cells) are cultured and pre-labeled with [3H]-myo-inositol, which is incorporated into the cellular phosphoinositides.
-
Agonist Stimulation: The labeled cells are then stimulated with varying concentrations of the test compound (e.g., latanoprost isomers) for a defined period.
-
Extraction of Inositol Phosphates: The reaction is terminated, and the cells are lysed. The soluble inositol phosphates are extracted.
-
Chromatographic Separation: The different inositol phosphate species (IP1, IP2, IP3) are separated using anion-exchange chromatography.
-
Quantification: The amount of radioactivity in each fraction is determined by liquid scintillation counting. The total accumulation of inositol phosphates is used as a measure of receptor activation.
-
Data Analysis: Dose-response curves are generated by plotting the inositol phosphate accumulation against the concentration of the test compound. The EC50 (the concentration of the agonist that produces 50% of the maximal response) is determined from these curves.
Myosin Light Chain Phosphorylation Assay
Activation of the FP receptor in ciliary muscle cells leads to an increase in intracellular calcium, which in turn activates myosin light chain kinase (MLCK), leading to the phosphorylation of myosin light chain (MLC). This is a key event in the cellular mechanism leading to increased uveoscleral outflow.
Methodology:
-
Cell Culture and Treatment: Human ciliary muscle cells are cultured and treated with the test compounds (e.g., latanoprost isomers) for various times and at different concentrations.
-
Protein Extraction: After treatment, the cells are lysed, and total protein is extracted.
-
Western Blotting:
-
Equal amounts of protein from each sample are separated by SDS-PAGE.
-
The separated proteins are transferred to a nitrocellulose or PVDF membrane.
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for phosphorylated MLC.
-
A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is then added.
-
The signal is detected using a chemiluminescent substrate and imaged.
-
-
Quantification: The intensity of the bands corresponding to phosphorylated MLC is quantified using densitometry. The results are often normalized to the total amount of MLC.
-
Data Analysis: The fold-change in MLC phosphorylation relative to an untreated control is calculated for each treatment condition.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway activated by latanoprost and a general workflow for its in vitro evaluation.
Caption: FP Receptor Signaling Pathway.
Caption: In Vitro Evaluation Workflow.
Conclusion
The stereochemistry of latanoprost is a critical determinant of its pharmacological activity. The precise (R)-configuration at the C15 hydroxyl group is indispensable for high-affinity binding to the FP receptor and potent agonist activity, which ultimately drives the IOP-lowering effect. Other stereoisomers, such as the 15(S)-epimer, exhibit significantly reduced activity, highlighting the strict stereochemical requirements of the FP receptor binding pocket. While quantitative data for all isomers remains to be fully elucidated in comparative studies, the existing evidence unequivocally demonstrates the paramount importance of stereochemical control in the design and synthesis of effective prostaglandin analogues for the treatment of glaucoma. This understanding is crucial for the development of next-generation ocular hypotensive agents with improved efficacy and safety profiles.
References
- 1. Ocular hypotensive FP prostaglandin (PG) analogs: PG receptor subtype binding affinities and selectivities, and agonist potencies at FP and other PG receptors in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Agonist activity of bimatoprost, travoprost, latanoprost, unoprostone isopropyl ester and other prostaglandin analogs at the cloned human ciliary body FP prostaglandin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
An In-depth Technical Guide to 15(S)-Latanoprost (CAS Number 145773-22-4)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties of 15(S)-Latanoprost, a stereoisomer of the widely used glaucoma medication, Latanoprost. This document details its physicochemical characteristics, biological activity, mechanism of action, and relevant experimental methodologies.
Physicochemical Properties
This compound, also known as 15-epi Latanoprost, is a synthetic prostaglandin F2α analogue.[1][2] Its core physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 145773-22-4 | [1] |
| Molecular Formula | C₂₆H₄₀O₅ | [3] |
| Molecular Weight | 432.59 g/mol | [3] |
| Appearance | Colorless to light yellow oil/liquid | [4][5] |
| Solubility | Soluble in DMF (100 mg/ml), DMSO (100 mg/ml), Ethanol (100 mg/ml), and Methyl Acetate (10 mg/ml). Limited solubility in DMSO:PBS (1:12) at 80 µg/ml. | [1][4] |
| Storage Temperature | -20°C | [4] |
Biological Activity and Mechanism of Action
This compound is a selective agonist of the prostaglandin F receptor (FP receptor).[6][7] Its biological activity is primarily characterized by its ability to reduce intraocular pressure (IOP), although it is less potent than its R-isomer, Latanoprost.[]
Receptor Binding and Potency
The affinity of this compound for the FP receptor has been determined through receptor binding assays. The free acid form of this compound exhibits an IC₅₀ value of 24 nM in a functional assay using cat iris sphincter muscle, compared to 3.6 nM for the free acid of Latanoprost.[6] This indicates a lower potency in receptor interaction compared to its clinically used stereoisomer.
| Parameter | Value | Species/Assay System | Reference |
| IC₅₀ (Free Acid) | 24 nM | Cat iris sphincter muscle (FP receptor binding assay) | [6] |
In Vivo Efficacy
Topical administration of this compound has been shown to reduce intraocular pressure in non-human primate models. A 3 µg dose of this compound resulted in a 1 mmHg reduction of IOP in normotensive cynomolgus monkeys.[6]
Mechanism of Action
Similar to other prostaglandin F2α analogues, this compound exerts its IOP-lowering effect by acting as an agonist at the FP receptor.[7] Activation of the FP receptor in the eye is believed to increase the uveoscleral outflow of aqueous humor, the fluid that fills the anterior chamber of the eye.[2][7] This enhanced outflow reduces the overall pressure within the eye.[7] this compound is an isopropyl ester prodrug, which is hydrolyzed by esterases in the cornea to its biologically active free acid form.[]
Signaling Pathway
Upon binding to the Gq-protein coupled FP receptor, this compound initiates a downstream signaling cascade. This involves the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These signaling events ultimately lead to the physiological response of increased uveoscleral outflow.
Caption: Signaling pathway of this compound via the FP receptor.
Experimental Protocols
The following are detailed, representative methodologies for key experiments relevant to the characterization of this compound.
Prostaglandin FP Receptor Competitive Binding Assay
This protocol describes a competitive radioligand binding assay to determine the binding affinity of this compound to the prostaglandin FP receptor.
Materials:
-
Membrane preparations from cells expressing the human FP receptor or a suitable animal tissue (e.g., cat iris sphincter muscle).
-
Radioligand: [³H]-Latanoprost or other suitable radiolabeled FP receptor agonist.
-
Unlabeled this compound (test compound).
-
Unlabeled Prostaglandin F2α (positive control).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in ice-cold assay buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in fresh assay buffer to a final protein concentration of 0.5-1.0 mg/mL.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of radioligand (at a concentration near its Kd), and 100 µL of membrane preparation.
-
Non-specific Binding: 50 µL of a high concentration of unlabeled PGF2α (e.g., 10 µM), 50 µL of radioligand, and 100 µL of membrane preparation.
-
Competition Binding: 50 µL of varying concentrations of this compound, 50 µL of radioligand, and 100 µL of membrane preparation.
-
-
Incubation: Incubate the plate at room temperature (or 37°C) for 60-90 minutes with gentle agitation.
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of this compound. Determine the IC₅₀ value from the resulting sigmoidal curve using non-linear regression analysis.
Caption: Workflow for a competitive FP receptor binding assay.
Cell Viability (MTT) Assay
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the potential cytotoxicity of this compound on ocular cells.
Materials:
-
Human corneal epithelial cells (or other relevant ocular cell line).
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics.
-
96-well cell culture plates.
-
This compound stock solution.
-
MTT solution (5 mg/mL in sterile PBS).
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used for the drug) and a positive control for cytotoxicity (e.g., a known cytotoxic agent).
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of this compound compared to the vehicle control.
In Vivo Intraocular Pressure (IOP) Measurement in Cynomolgus Monkeys
This protocol describes a method for measuring the effect of topically administered this compound on IOP in a non-human primate model.
Animals:
-
Healthy, adult cynomolgus monkeys (Macaca fascicularis) with normal baseline IOP. All procedures should be approved by an Institutional Animal Care and Use Committee (IACUC).
Materials:
-
This compound ophthalmic solution (e.g., 3 µg in a suitable vehicle).
-
Vehicle control solution.
-
Topical anesthetic (e.g., proparacaine hydrochloride).
-
Tonometer (e.g., a rebound tonometer like Tono-Pen or TonoVet).
-
Ketamine for sedation.
Procedure:
-
Baseline IOP Measurement: Acclimatize the monkeys to the experimental procedures. On the day of the experiment, sedate the animals with ketamine. Instill one drop of topical anesthetic into each eye. Measure the baseline IOP in both eyes using a calibrated tonometer.
-
Drug Administration: Administer a single 30-50 µL drop of the this compound solution to one eye (the treated eye) and the vehicle solution to the contralateral eye (the control eye).
-
Post-Treatment IOP Measurements: At specified time points after drug administration (e.g., 2, 4, 6, 8, and 24 hours), re-sedate the animals (if necessary) and measure the IOP in both eyes as described in step 1.
-
Data Analysis: Calculate the change in IOP from baseline for both the treated and control eyes at each time point. Compare the IOP changes in the treated eye to the control eye to determine the effect of this compound.
Caption: Workflow for in vivo IOP measurement in monkeys.
References
- 1. caymanchem.com [caymanchem.com]
- 2. CAS 145773-22-4: this compound | CymitQuimica [cymitquimica.com]
- 3. Latanoprost, (15S)- | C26H40O5 | CID 10477939 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 15(S)-拉坦前列腺素 溶液 ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 5. This compound | 145773-22-4 [chemicalbook.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Latanoprost - Wikipedia [en.wikipedia.org]
The Role of 15(S)-Latanoprost in Enhancing Aqueous Humor Outflow: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Latanoprost, a prostaglandin F2α analogue, is a first-line therapy for open-angle glaucoma, primarily functioning to reduce intraocular pressure (IOP) by enhancing the uveoscleral outflow of aqueous humor. This technical guide provides an in-depth examination of the molecular mechanisms underpinning the action of 15(S)-Latanoprost, with a focus on its signaling pathways and the subsequent remodeling of the extracellular matrix in the ciliary muscle. Detailed experimental protocols for key assays and quantitative data from seminal studies are presented to serve as a comprehensive resource for researchers in ophthalmology and pharmacology.
Introduction
Glaucoma, a leading cause of irreversible blindness worldwide, is characterized by the progressive degeneration of the optic nerve, often associated with elevated intraocular pressure (IOP). The regulation of IOP is dependent on the delicate balance between the production of aqueous humor by the ciliary body and its drainage through two primary pathways: the conventional (trabecular) pathway and the unconventional (uveoscleral) pathway. Latanoprost, the isopropyl ester prodrug of this compound acid, selectively targets the uveoscleral outflow pathway, increasing its facility and thereby lowering IOP.[1] This guide elucidates the intricate cellular and molecular events initiated by Latanoprost that culminate in enhanced aqueous humor outflow.
Mechanism of Action: Signaling Pathways
The therapeutic effect of Latanoprost is mediated through its active form, Latanoprost acid, which is a selective agonist for the prostaglandin F2α (FP) receptor, a G-protein coupled receptor (GPCR).[1] The binding of Latanoprost acid to the FP receptor, predominantly located on ciliary muscle cells, initiates a signaling cascade that leads to the remodeling of the extracellular matrix (ECM), ultimately reducing hydraulic resistance to aqueous humor outflow.
The primary signaling cascade initiated by FP receptor activation involves the Gq alpha subunit of its associated heterotrimeric G-protein. This activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG, in conjunction with the elevated intracellular Ca2+, activates protein kinase C (PKC).
Activated PKC then initiates a phosphorylation cascade, including the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway. The activation of the MAPK/ERK pathway leads to the phosphorylation and activation of transcription factors, such as c-Fos and c-Jun, which form the activator protein-1 (AP-1) complex. AP-1 then translocates to the nucleus and binds to the promoter regions of target genes, notably those encoding for matrix metalloproteinases (MMPs).[2]
Caption: Latanoprost-induced signaling pathway in ciliary muscle cells.
Extracellular Matrix Remodeling
The upregulation of MMPs, particularly MMP-1, MMP-3, and MMP-9, is a critical consequence of Latanoprost treatment.[3][4] These enzymes are responsible for the degradation of various components of the ECM within the ciliary muscle, including collagens and proteoglycans. This enzymatic breakdown of the ECM leads to a widening of the interstitial spaces between the ciliary muscle bundles, thereby reducing the resistance to the outflow of aqueous humor through the uveoscleral pathway. Concurrently, Latanoprost also influences the expression of tissue inhibitors of metalloproteinases (TIMPs), which modulate the activity of MMPs, ensuring a controlled remodeling process.[5][6]
Quantitative Data
The following tables summarize the quantitative effects of Latanoprost on gene expression and clinical endpoints as reported in various studies.
Table 1: Effect of Latanoprost Acid on MMP and TIMP mRNA Expression in Human Ciliary Muscle Cells
| Gene | Concentration | Time (hours) | Fold Change/Percent Increase | Reference |
| MMP-1 | 200 nM | 6-12 | Peak Expression | [7] |
| MMP-1 | 8, 40, 200 nM | 24 | Dose-dependent increase (3- to 13-fold) | [3][7] |
| MMP-3 | 200 nM | 24 | Increased | [7] |
| MMP-9 | 200 nM | 24 | Increased | [7] |
| MMP-2 | 200 nM | 24 | Reduced or unchanged | [7] |
| TIMP-1 | 1 µM | 18 | 45% ± 17% increase | [8] |
| TIMP-1 | 10 µM | 18 | 54% ± 13% increase | [8] |
| TIMP-2 | 1 nM - 10 µM | 6 | Up to 11.3% ± 0.2% increase | [8] |
| TIMP-3 | N/A | 24 | Upregulated in all five cultures | [9] |
Table 2: Effect of Latanoprost on MMP and TIMP mRNA Expression in Human Trabecular Meshwork Cells
| Gene | Concentration | Time (hours) | Change in Expression | Reference |
| MMP-1 | N/A | 24 | Increased in 4 of 5 cultures | [6] |
| MMP-3 | N/A | 24 | Increased in 4 of 5 cultures | [6] |
| MMP-17 | N/A | 24 | Increased in 3 of 5 cultures | [6] |
| MMP-24 | N/A | 24 | Increased in all 5 cultures | [6] |
| TIMP-2 | N/A | 24 | Increased in 3 of 5 cultures | [6] |
| TIMP-3 | N/A | 24 | Increased in 3 of 5 cultures | [6] |
| TIMP-4 | N/A | 24 | Increased in 3 of 5 cultures | [6] |
Table 3: Clinical Efficacy of Latanoprost 0.005%
| Parameter | Study Population | Duration | Mean Reduction | Reference |
| Intraocular Pressure (IOP) | Open-angle glaucoma or ocular hypertension | 12 weeks | 8.6 ± 0.3 mmHg | [10] |
| Intraocular Pressure (IOP) | Glaucoma patients | 2 weeks | 25% | [11] |
| Outflow Facility | Glaucomatous monkeys | N/A | 45% increase | [12] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the effects of Latanoprost on aqueous humor outflow.
Primary Human Ciliary Muscle Cell Culture and Latanoprost Treatment
Caption: Workflow for primary human ciliary muscle cell culture and treatment.
Materials:
-
Human donor eyes
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal bovine serum (FBS)
-
Penicillin-streptomycin
-
Collagenase type I
-
Trypsin-EDTA
-
Latanoprost acid (active form of Latanoprost)
-
Vehicle control (e.g., ethanol)
Procedure:
-
Isolation: Dissect the ciliary muscle from human donor eyes under sterile conditions.[13]
-
Mince the tissue and digest with collagenase type I to release the cells.[13]
-
Centrifuge the cell suspension, remove the supernatant, and resuspend the cell pellet in DMEM supplemented with 10% FBS and penicillin-streptomycin.
-
Culture: Plate the cells in culture flasks and incubate at 37°C in a humidified atmosphere of 5% CO2.[13]
-
Change the medium every 2-3 days.
-
When the cells reach confluence, subculture them using trypsin-EDTA. Cells can typically be used up to the fifth passage.[13]
-
Treatment: Grow human ciliary muscle cells to confluence in culture plates.[7]
-
Serum-starve the cells for 24 hours to synchronize their growth phase.
-
Treat the cells with varying concentrations of Latanoprost acid (e.g., 8, 40, 200 nM) or vehicle control for different time points (e.g., 4, 6, 12, 24 hours).[7]
-
After the incubation period, harvest the cells for RNA or protein analysis, and collect the conditioned media for zymography.
Quantitative Real-Time PCR (qRT-PCR) for MMP and TIMP Expression
Materials:
-
RNA isolation kit
-
Reverse transcriptase kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (MMPs, TIMPs) and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR instrument
Procedure:
-
RNA Isolation: Isolate total RNA from Latanoprost-treated and control cells using a commercial RNA isolation kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize first-strand cDNA from the isolated RNA using a reverse transcriptase kit.
-
qPCR: Perform qPCR using a real-time PCR instrument. The reaction mixture should contain cDNA, forward and reverse primers for the target gene, and qPCR master mix.
-
Data Analysis: Normalize the expression of the target genes to the expression of the housekeeping gene. Calculate the relative fold change in gene expression in Latanoprost-treated cells compared to control cells using the ΔΔCt method.[7]
Gelatin Zymography for MMP Activity
Materials:
-
Conditioned media from cell cultures
-
SDS-PAGE gels co-polymerized with gelatin (1 mg/mL)
-
Tris-glycine SDS running buffer
-
Rinsing buffer (e.g., 2.5% Triton X-100)
-
Incubation buffer (e.g., Tris buffer containing CaCl2 and ZnCl2)
-
Coomassie Brilliant Blue staining solution
-
Destaining solution
Procedure:
-
Collect conditioned media from Latanoprost-treated and control cell cultures.
-
Mix the media with non-reducing sample buffer.
-
Separate the proteins on an SDS-PAGE gel containing gelatin.
-
After electrophoresis, wash the gel with rinsing buffer to remove SDS and allow the MMPs to renature.
-
Incubate the gel in the incubation buffer at 37°C for 16-24 hours to allow the MMPs to digest the gelatin.
-
Stain the gel with Coomassie Brilliant Blue and then destain.
-
Areas of MMP activity will appear as clear bands on a blue background, indicating gelatin degradation. The intensity of the bands corresponds to the level of MMP activity.
Ex Vivo Perfusion of Human Anterior Segments
Materials:
-
Human donor eyes
-
Perfusion chamber
-
Perfusion medium (e.g., DMEM)
-
Pressure transducer
-
Flow pump
Procedure:
-
Dissect the anterior segment from a human donor eye.
-
Mount the anterior segment in a perfusion chamber.
-
Perfuse the anterior segment with perfusion medium at a constant flow rate (e.g., 2.5 µL/min) or at a constant pressure.
-
Monitor the intraocular pressure using a pressure transducer.
-
After a stable baseline is established, add Latanoprost acid to the perfusion medium.
-
Continue to monitor the IOP to determine the effect of Latanoprost on outflow facility. Outflow facility (C) can be calculated using the formula: C = (Flow Rate) / (IOP - Episcleral Venous Pressure).
Immunofluorescence Staining of Extracellular Matrix Proteins
Materials:
-
Ciliary muscle tissue sections (from treated and control eyes)
-
Primary antibodies against ECM proteins (e.g., collagen I, fibronectin)
-
Fluorescently labeled secondary antibodies
-
Mounting medium with DAPI
-
Fluorescence microscope
Procedure:
-
Fix and section the ciliary muscle tissue.
-
Permeabilize the tissue sections.
-
Block non-specific antibody binding.
-
Incubate the sections with primary antibodies against the ECM proteins of interest.
-
Wash the sections and incubate with fluorescently labeled secondary antibodies.
-
Counterstain the nuclei with DAPI.
-
Mount the sections and visualize them using a fluorescence microscope.
-
Quantify the fluorescence intensity to determine the relative abundance of the ECM proteins.
Conclusion
This compound effectively reduces intraocular pressure by enhancing uveoscleral outflow, a process driven by the intricate signaling cascade initiated at the FP receptor in ciliary muscle cells. This leads to the upregulation of matrix metalloproteinases and subsequent remodeling of the extracellular matrix. The detailed molecular mechanisms and experimental methodologies presented in this guide offer a robust framework for researchers and drug development professionals to further investigate the therapeutic potential of prostaglandin analogues in the management of glaucoma and to explore novel targets within the aqueous humor outflow pathways. The continued elucidation of these pathways will be instrumental in developing next-generation therapies for this sight-threatening disease.
References
- 1. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 2. Effects of prostaglandin F2alpha, latanoprost and carbachol on phosphoinositide turnover, MAP kinases, myosin light chain phosphorylation and contraction and functional existence and expression of FP receptors in bovine iris sphincter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. Synthesis pattern of matrix metalloproteinases (MMPs) and inhibitors (TIMPs) in human explant organ cultures after treatment with latanoprost and dexamethasone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. Effect of latanoprost on the expression of matrix metalloproteinases and their tissue inhibitors in human trabecular meshwork cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metalloproteinase gene transcription in human ciliary muscle cells with latanoprost - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Latanoprost's effects on TIMP-1 and TIMP-2 expression in human ciliary muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analysis of expression of matrix metalloproteinases and tissue inhibitors of metalloproteinases in human ciliary body after latanoprost - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Latanoprost in the treatment of glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The influence of Latanoprost 0.005% on aqueous humor flow and outflow facility in glaucoma patients: a double-masked placebo-controlled clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. iovs.arvojournals.org [iovs.arvojournals.org]
- 13. Cell cultures of human ciliary muscle: growth, ultrastructural and immunocytochemical characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
In Vivo Efficacy of 15(S)-Latanoprost on Intraocular Pressure in Rabbits: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Latanoprost, a prostaglandin F2α analogue, is a potent ocular hypotensive agent widely used in the management of glaucoma and ocular hypertension. It primarily functions by increasing the uveoscleral outflow of aqueous humor, thereby reducing intraocular pressure (IOP). Latanoprost is the 15(R)-epimer, and its 15(S)-isomer, 15(S)-Latanoprost (also known as 15-epi-Latanoprost), is often considered an impurity in commercial preparations. This document provides a detailed overview of in vivo studies investigating the effects of Latanoprost on IOP in rabbits, with a specific focus on what is known about the 15(S) isomer. Due to the limited availability of data on the 15(S) isomer in rabbits, this document leverages protocols and findings from studies on Latanoprost (the 15(R) isomer) to provide a comprehensive methodological framework. It is important to note that some studies suggest Latanoprost has a limited IOP-lowering effect in rabbits.
Data Summary of Latanoprost IOP Studies in Rabbits
The following tables summarize quantitative data from various in vivo studies of Latanoprost (0.005%) on IOP in normotensive and experimentally induced hypertensive rabbits.
Table 1: Maximum Intraocular Pressure Reduction with 0.005% Latanoprost Formulations in Rabbits
| Formulation | Animal Model | Maximum IOP Reduction (mmHg) | Maximum IOP Reduction (%) | Time to Maximum Effect (hours post-instillation) | Citation |
| Plain Latanoprost | Normotensive Albino Rabbits | 4.85 | 37 | 6 | [1][2] |
| Xalatan® | Normotensive Albino Rabbits | 4.8 | 36 | 6 | [1][2] |
| HA-CS-Latanoprost NP | Normotensive Albino Rabbits | 5.75 | 43 | 6 | [1][2] |
| Latanoprost BAK-free | New Zealand White Rabbits | Not specified in mmHg | Comparable to Latanoprost with BAK | 6 and 12 | [3] |
| Latanoprost with BAK | New Zealand White Rabbits | Not specified in mmHg | Comparable to Latanoprost BAK-free | 6 and 12 | [3] |
HA-CS-Latanoprost NP: Hyaluronic Acid-Chitosan-Latanoprost Nanoparticle BAK: Benzalkonium Chloride
Table 2: Time-Course of Mean IOP Reduction with 0.005% Latanoprost Formulations in Normotensive Albino Rabbits
| Treatment Group | Day 3 Mean IOP Reduction (mmHg / %) | Day 4 Mean IOP Reduction (mmHg / %) | Day 5 Mean IOP Reduction (mmHg / %) | Day 6 Mean IOP Reduction (mmHg / %) | Citation |
| Plain Latanoprost | 1.99 / 15 | 3.22 / 24 | 2.55 / 19 | 2.46 / 19 | [1] |
| Xalatan® | 2.40 / 18 | 2.35 / 17 | 3.05 / 23 | 3.07 / 23 | [1] |
| HA-CS-Latanoprost NP | 3.29 / 24 | 3.98 / 29 | 3.81 / 28 | 3.76 / 28 | [1] |
Experimental Protocols
Animal Model and Acclimatization
-
Species: New Zealand White or Albino rabbits (Oryctolagus cuniculus) are commonly used.[1][3]
-
Weight: 2.5 to 3.0 kg.[1]
-
Health Status: Animals should be healthy and free of ocular abnormalities.
-
Acclimatization: Rabbits should be acclimatized to the laboratory environment for at least 7 days prior to the experiment. This includes handling and sham IOP measurements to minimize stress-induced IOP fluctuations.[1]
Induction of Ocular Hypertension (for hypertensive models)
-
Water Loading Model: Acute ocular hypertension can be induced by oral administration of tap water (e.g., 70 mL/kg) via an orogastric tube.[4][5]
-
Other Models: While the water-loading model is common for acute studies, chronic models of glaucoma can also be established.
Drug Formulation and Administration
-
Drug: this compound or other Latanoprost formulations.
-
Concentration: A standard concentration for Latanoprost studies is 0.005%.[1][2][4][5]
-
Vehicle: The vehicle control should be the same formulation without the active pharmaceutical ingredient.
-
Administration: A single drop (typically 30-50 µL) is instilled into the lower conjunctival sac of one eye. The contralateral eye can serve as a control, receiving a placebo.[3] The eyelids are gently held closed for a few seconds to prevent immediate washout.
Intraocular Pressure Measurement
-
Instrumentation: A calibrated tonometer suitable for rabbits, such as a Tono-Pen or a non-contact tonometer, should be used.
-
Anesthesia: Topical anesthetic (e.g., proparacaine hydrochloride 0.5%) is typically applied to the cornea before IOP measurement to minimize discomfort and blinking.
-
Procedure:
-
Gently restrain the rabbit.
-
Instill one drop of topical anesthetic into the eye.
-
After a brief waiting period (e.g., 30-60 seconds), gently open the eyelids.
-
Position the tonometer perpendicular to the central cornea and obtain several readings (e.g., 3-5) to ensure accuracy.
-
The average of these readings is recorded as the IOP for that time point.
-
-
Measurement Schedule:
-
Baseline: IOP should be measured for at least two days before the start of treatment to establish a baseline diurnal curve.
-
Treatment Period: On treatment days, measure IOP immediately before drug administration (0 hours) and at regular intervals post-administration (e.g., every 2 hours for 12 hours).[1][2]
-
Recovery Period: IOP measurements can be continued for several days after the final dose to assess the duration of the effect and the return to baseline.[1][2]
-
Visualizations
Signaling Pathway of Latanoprost in Reducing Intraocular Pressure
References
- 1. Update on the Mechanism of Action of Topical Prostaglandins for Intraocular Pressure Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medcentral.com [medcentral.com]
- 3. What is the mechanism of Latanoprost? [synapse.patsnap.com]
- 4. Latanoprost - Wikipedia [en.wikipedia.org]
- 5. Prostaglandin F2 alpha effects on intraocular pressure negatively correlate with FP-receptor stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography for the Separation of Latanoprost and its 15(S) Isomer
[Author] Your Name/Institution [Date] November 20, 2025
Abstract
This application note details a validated High-Performance Liquid Chromatography (HPLC) method for the effective separation of Latanoprost and its critical process impurity, the 15(S)-Latanoprost isomer. The control of this stereoisomeric impurity is crucial for the quality and safety of Latanoprost, a prostaglandin F2α analogue used in the treatment of glaucoma and ocular hypertension. This document provides comprehensive experimental protocols for both normal-phase and reversed-phase HPLC methods, enabling researchers, scientists, and drug development professionals to accurately quantify Latanoprost and its 15(S) epimer.
Introduction
Latanoprost is a prostaglandin F2α analog that is widely used as a first-line treatment for open-angle glaucoma and increased intraocular pressure.[1] During its synthesis and storage, several related substances and isomers can be formed, which may impact the efficacy and safety of the drug product. One of the key impurities is the this compound isomer, an epimer where the hydroxyl group at the C-15 position is inverted relative to Latanoprost.[2] Regulatory agencies require stringent control over such impurities. Therefore, a robust and selective analytical method is essential for their separation and quantification.
This application note presents two distinct HPLC methods that have been successfully employed for the baseline separation of Latanoprost and the this compound isomer.
Experimental Protocols
Method 1: Normal-Phase HPLC
This method achieves baseline separation of Latanoprost and its 15(S) and 5,6-trans isomers on an amino (NH2) column.[2][3][4]
Chromatographic Conditions:
| Parameter | Value |
| Column | NH2 |
| Mobile Phase | n-Heptane : 2-Propanol : Acetonitrile (93:6:1, v/v/v) with a small amount of water |
| Flow Rate | Not Specified |
| Injection Volume | Not Specified |
| Detection | UV, wavelength not specified |
| Temperature | Not Specified |
Sample Preparation:
Dissolve the sample in a suitable diluent, such as the mobile phase, to achieve a concentration within the linear range of the assay.
Method 2: Reversed-Phase HPLC
This method utilizes a C18 stationary phase for the separation of Latanoprost and its isomers.[5]
Chromatographic Conditions:
| Parameter | Value |
| Column | Zorbax SB-C18 (4.6 mm x 250 mm, 5 µm) |
| Mobile Phase | Methanol : Acetonitrile : Water (56:14:30, v/v/v), pH adjusted to 3.0 with acetic acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 100 µL |
| Detection | UV at 210 nm |
| Temperature | Not Specified |
Sample Preparation:
Prepare the sample solution in the mobile phase. For ophthalmic solutions, dilution with the mobile phase may be necessary to bring the concentration into the analytical range.
Quantitative Data Summary
The following tables summarize the performance characteristics of the described HPLC methods.
Method 1: Normal-Phase HPLC Validation Data
| Analyte | Linearity Range (µg/mL) | Correlation Coefficient (r) |
| Latanoprost | 1 - 10 | > 0.98 |
| This compound | 0.5 - 15 | > 0.98 |
Detection and quantification limits for Latanoprost were reported to be 0.025 µg/mL and 0.35 µg/mL, respectively, in a separate reversed-phase method.[1][3]
Method 2: Reversed-Phase HPLC Validation Data
| Analyte | Linearity Range (µg/mL) | Average Recovery (%) |
| This compound | 0.04999 - 0.9998 | 96.74 |
Experimental Workflow
The following diagram illustrates the general workflow for the HPLC analysis of Latanoprost and its isomers.
Caption: General workflow for the HPLC analysis of Latanoprost.
Discussion
Both normal-phase and reversed-phase HPLC methods have demonstrated the capability to separate Latanoprost from its 15(S) isomer. The choice of method may depend on the specific requirements of the analysis, such as the presence of other impurities and the sample matrix. The normal-phase method on an NH2 column has been shown to provide baseline separation of Latanoprost, this compound, and the 5,6-trans-Latanoprost isomer.[2][3][4] The reversed-phase method using a C18 column offers a different selectivity and is also effective for the determination of these isomers in ophthalmic solutions.[5]
For more complex separations involving multiple related substances, a combined system of chiral and cyano columns with a reverse-phase gradient elution has also been reported.[1][6] This approach can separate Latanoprost isomers, its enantiomer, and other degradants simultaneously.[1][6]
Conclusion
The HPLC methods detailed in this application note provide robust and reliable approaches for the separation and quantification of Latanoprost and its 15(S) isomer. The provided protocols and validation data will be valuable for researchers, scientists, and drug development professionals involved in the quality control and stability testing of Latanoprost. The selection of the most appropriate method will depend on the specific analytical needs and the complexity of the sample matrix.
References
- 1. Developing a Chromatographic Method for Quantifying Latanoprost and Related Substances in Glaucoma Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. akjournals.com [akjournals.com]
- 3. researchgate.net [researchgate.net]
- 4. Validated liquid chromatographic method for analysis of the isomers of latanoprost - Acta Chromatographica - Tom Vol. 20, no. 2 (2008) - BazTech - Yadda [yadda.icm.edu.pl]
- 5. RP-HPLC determination of two stereoisomers in latanoprost eye drop [jcpu.cpu.edu.cn]
- 6. Developing a Chromatographic Method for Quantifying Latanoprost and Related Substances in Glaucoma Treatments. | Read by QxMD [read.qxmd.com]
Application Notes and Protocols for the Mass Spectrometry Analysis of 15(S)-Latanoprost and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Latanoprost is a prostaglandin F2α analogue and a widely prescribed topical medication for the reduction of elevated intraocular pressure (IOP) in patients with open-angle glaucoma and ocular hypertension. As a lipophilic isopropyl ester prodrug, latanoprost readily penetrates the cornea. It is then hydrolyzed by esterases in the cornea to its biologically active form, latanoprost acid.[1] This active metabolite is responsible for the therapeutic effect of the drug. The systemic portion of the drug is metabolized in the liver via fatty acid beta-oxidation to form 1,2-dinor and 1,2,3,4-tetranor metabolites, which are then primarily excreted in the urine.
Accurate and sensitive quantification of latanoprost and its metabolites in various biological matrices is crucial for pharmacokinetic studies, drug metabolism research, and clinical monitoring. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the bioanalysis of these compounds due to its high selectivity, sensitivity, and specificity. This document provides detailed application notes and protocols for the mass spectrometry analysis of 15(S)-Latanoprost and its key metabolites.
Metabolic Pathway of Latanoprost
Latanoprost undergoes a series of metabolic transformations to be activated and subsequently eliminated from the body. The initial and most critical step is the hydrolysis of the isopropyl ester to form the active latanoprost acid. This is followed by systemic metabolism in the liver.
Metabolic conversion of Latanoprost.
Quantitative Data Summary
The following tables summarize the quantitative parameters for the analysis of latanoprost and its primary active metabolite, latanoprost acid, using LC-MS/MS. Data has been compiled from various validated methods reported in the scientific literature.
Table 1: Quantitative Parameters for Latanoprost Analysis
| Parameter | Biological Matrix | Linearity Range | LLOQ | Precision (%RSD) | Accuracy (%) | Reference |
| Latanoprost | Plasma | 0.5 - 50 ng/mL | 0.5 ng/mL | < 15% | Not Specified | [1] |
| Latanoprost | Cosmetic Serum | 1 - 500 µg/g | Not Specified | < 11% | > 90% | [2] |
Table 2: Quantitative Parameters for Latanoprost Acid Analysis
| Parameter | Biological Matrix | Linearity Range | LLOQ | Precision (%RSD) | Accuracy (%) | Reference |
| Latanoprost Acid | Plasma | 0.5 - 50 ng/mL | 0.5 ng/mL | < 15% | Not Specified | [1] |
| Latanoprost Acid | Rabbit Aqueous Humor | 10 - 160 ng/mL | 10 ng/mL | < 15% | Within ±15% | [3] |
| Latanoprost Acid | Rabbit Ciliary Body | 80 - 1280 ng/g | 80 ng/g | < 15% | Within ±15% | [3] |
| Latanoprost Acid | Human Plasma | 30 pg/mL (LLOQ) | 30 pg/mL | Not Specified | Not Specified |
Experimental Protocols
Protocol 1: Analysis of Latanoprost and Latanoprost Acid in Human Plasma
This protocol is adapted from a method utilizing electrospray ionization for sensitive quantification.
1. Sample Preparation: Liquid-Liquid Extraction
-
To 100 µL of human plasma, add a suitable internal standard (e.g., deuterated latanoprost or latanoprost acid).
-
Add 1 mL of a mixture of ethyl acetate and isopropanol (e.g., 60:40 v/v).
-
Vortex for 1 minute to ensure thorough mixing.
-
Centrifuge at 13,000 rpm for 15 minutes at 4°C.
-
Transfer the organic supernatant to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Liquid Chromatography
-
Column: Waters Acquity BEH C8 (150 mm × 2.1 mm, 1.8 µm)[1]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Isocratic or a suitable gradient to achieve separation. For example, a starting condition of 60% B, holding for 2 minutes, then a linear gradient to 95% B over 3 minutes.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
-
Run Time: Approximately 8 minutes[1]
3. Mass Spectrometry
-
Instrument: Triple quadrupole mass spectrometer
-
Ionization Source: Electrospray Ionization (ESI), Positive Ion Mode
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Latanoprost: m/z 433.3 → 391.2
-
Latanoprost Acid: m/z 391.2 → 337.2[3]
-
Note: These are example transitions and should be optimized for the specific instrument used.
-
-
Collision Energy: Optimize for each transition to achieve maximum signal intensity.
Protocol 2: Analysis of Latanoprost Acid in Rabbit Aqueous Humor
This protocol is based on a method using protein precipitation for sample cleanup.
1. Sample Preparation: Protein Precipitation
-
To 100 µL of rabbit aqueous humor, add a suitable internal standard (e.g., deuterated latanoprost acid).
-
Add 200 µL of cold methanol.
-
Vortex for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube for injection.
2. Liquid Chromatography
-
Column: Octylsilica (C8) column (e.g., 100 mm x 2.1 mm, 3.5 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Elution: Isocratic elution with an appropriate mixture of mobile phases A and B (e.g., 55:45 v/v)[3]
-
Flow Rate: 0.25 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 35°C
3. Mass Spectrometry
-
Instrument: Triple quadrupole mass spectrometer
-
Ionization Source: Electrospray Ionization (ESI), Positive Ion Mode
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Latanoprost Acid: m/z 391.2 → 337.2[3]
-
Internal Standard (d4-Latanoprost Acid): m/z 395.2 → 341.2
-
Note: These are example transitions and should be optimized for the specific instrument used.
-
-
Collision Energy: Optimize for each transition.
Experimental Workflow
The general workflow for the analysis of latanoprost and its metabolites in biological samples involves several key steps from sample collection to data analysis.
General workflow for sample analysis.
Signaling Pathway of Latanoprost's Mechanism of Action
Latanoprost acid, the active metabolite of latanoprost, exerts its therapeutic effect by acting as a selective agonist for the prostaglandin F2α (FP) receptor. This interaction triggers a signaling cascade that ultimately leads to a reduction in intraocular pressure.
Mechanism of action of Latanoprost.
Analysis of Secondary Metabolites
The primary systemic metabolites of latanoprost are 1,2-dinor- and 1,2,3,4-tetranor-latanoprost acid, which are formed through β-oxidation in the liver. The quantification of these metabolites in urine is essential for a complete understanding of the drug's pharmacokinetics and excretion profile.
While specific, detailed LC-MS/MS methods for the direct analysis of these particular metabolites are not as widely published as for the parent drug and its active form, methods for the analysis of similar prostaglandin metabolites in urine can be adapted. These methods typically involve:
-
Sample Preparation: Solid-phase extraction (SPE) is often employed for urine samples to concentrate the analytes and remove interfering matrix components. A C18 sorbent is commonly used.
-
LC-MS/MS Analysis: Reversed-phase chromatography coupled with a triple quadrupole mass spectrometer operating in negative ion mode is often preferred for the analysis of acidic prostaglandin metabolites. The development of a robust method would require the optimization of MRM transitions and other mass spectrometry parameters for 1,2-dinor- and 1,2,3,4-tetranor-latanoprost acid.
Conclusion
The LC-MS/MS methods outlined in these application notes provide a robust and sensitive approach for the quantitative analysis of this compound and its primary active metabolite, latanoprost acid, in various biological matrices. The provided protocols and workflows serve as a valuable resource for researchers and professionals in the fields of pharmacology, drug metabolism, and clinical research. Further method development is encouraged for the routine quantification of the downstream metabolites to gain a more comprehensive understanding of latanoprost's disposition in the body.
References
Application Notes and Protocols: Receptor Binding Affinity of 15(S)-Latanoprost to Prostaglandin FP Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Latanoprost, a prostaglandin F2α analogue, is a first-line treatment for open-angle glaucoma and ocular hypertension.[1][2][3][4] Its therapeutic effect is mediated through the selective agonism of the prostaglandin FP receptor, a G-protein coupled receptor (GPCR).[1][4][5] Activation of the FP receptor in the ciliary muscle and other ocular tissues leads to an increase in the uveoscleral outflow of aqueous humor, thereby reducing intraocular pressure (IOP).[1][2][4] Latanoprost is an isopropyl ester prodrug that is hydrolyzed to its biologically active free acid form, latanoprost acid, in the cornea.[1][5]
The stereochemistry of prostaglandin analogues is critical to their receptor binding affinity and pharmacological activity. 15(S)-Latanoprost is a stereoisomer of latanoprost, differing in the configuration of the hydroxyl group at the C-15 position. This application note provides a summary of the receptor binding affinity of this compound to the prostaglandin FP receptor, alongside detailed protocols for assessing receptor binding and downstream signaling events.
Quantitative Data Summary
The binding affinity of latanoprost acid and its 15(S)-epimer to the prostaglandin FP receptor has been quantified using various in vitro assays. The following table summarizes the key binding affinity data.
| Compound | Assay Type | Tissue/Cell Line | Parameter | Value (nM) | Reference |
| Latanoprost (free acid) | Receptor Binding Assay | Cat iris sphincter muscle | IC50 | 3.6 | [6] |
| This compound (free acid) | Receptor Binding Assay | Cat iris sphincter muscle | IC50 | 24 | [6][7][8] |
| Latanoprost (free acid) | Radioligand Binding Assay | Not specified | Ki | 98 | [9] |
Note: IC50 is the half-maximal inhibitory concentration, and Ki is the inhibitory constant. Lower values indicate higher binding affinity.
Prostaglandin FP Receptor Signaling Pathway
The prostaglandin FP receptor is a canonical Gq-protein coupled receptor. Upon agonist binding, it activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).
Furthermore, FP receptor activation has been shown to modulate other signaling cascades, including the phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway and the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, which are involved in cell growth, proliferation, and other cellular responses.[10]
Caption: Prostaglandin FP Receptor Signaling Pathway.
Experimental Protocols
Protocol 1: Radioligand Binding Assay for Prostaglandin FP Receptor
This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the human prostaglandin FP receptor using membranes from cells expressing the receptor and [3H]-Prostaglandin F2α as the radioligand.
Materials:
-
Membrane Preparation: Membranes from a cell line stably expressing the recombinant human prostanoid FP receptor (e.g., from Revvity, ES-564-C).
-
Radioligand: [3H]-Prostaglandin F2α ([3H]-PGF2α) (e.g., from Revvity, NET433).
-
Assay Buffer: 50 mM Tris-HCl, pH 6.0, 0.5% BSA.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
Test Compounds: this compound, Latanoprost (free acid), and other compounds of interest, serially diluted.
-
Unlabeled Ligand: Prostaglandin F2α for determining non-specific binding.
-
96-well Plates: For performing the assay.
-
Filtration Apparatus: 96-well harvester with GF/C filters (e.g., Unifilter-96, GF/C).
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Membrane Dilution: Thaw the membrane preparation on ice. Dilute the membranes in ice-cold Assay Buffer to a final concentration that provides an adequate signal (e.g., 15 µg of protein per well). Keep the diluted membranes on ice.
-
Assay Setup: In a 96-well plate, add the following in a total volume of 200 µL per well:
-
Total Binding: 150 µL of diluted membranes + 50 µL of Assay Buffer.
-
Non-specific Binding: 150 µL of diluted membranes + 50 µL of a high concentration of unlabeled PGF2α (e.g., 10 µM).
-
Test Compound: 150 µL of diluted membranes + 50 µL of the desired concentration of the test compound.
-
-
Radioligand Addition: Add 50 µL of [3H]-PGF2α diluted in Assay Buffer to each well. A final concentration of approximately 3 nM is recommended.
-
Incubation: Incubate the plate for 60 minutes at 37°C.
-
Filtration: Terminate the incubation by rapid filtration through GF/C filters using a cell harvester. Wash the filters four times with 200 µL of ice-cold Wash Buffer per well to separate bound from free radioligand.
-
Drying: Dry the filters completely.
-
Scintillation Counting: Add scintillation cocktail to each well of the filter plate and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value using non-linear regression analysis (e.g., sigmoidal dose-response curve).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Radioligand Binding Assay Workflow.
Protocol 2: MAP Kinase (ERK1/2) Phosphorylation Assay by Western Blot
This protocol outlines the steps to assess the activation of the MAPK/ERK signaling pathway in response to FP receptor agonism by measuring the phosphorylation of ERK1/2.
Materials:
-
Cell Line: A cell line endogenously or recombinantly expressing the prostaglandin FP receptor (e.g., HEK293 cells).
-
Cell Culture Medium and Reagents.
-
Test Compounds: this compound, Latanoprost (free acid), and a vehicle control.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Assay Reagents: (e.g., BCA or Bradford assay).
-
SDS-PAGE and Western Blotting Reagents and Equipment.
-
Primary Antibodies: Rabbit anti-phospho-ERK1/2 (p44/42 MAPK) and Rabbit anti-total-ERK1/2.
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG.
-
Chemiluminescent Substrate.
-
Imaging System: For detecting chemiluminescence.
Procedure:
-
Cell Culture and Stimulation:
-
Seed cells in appropriate culture plates and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours prior to stimulation to reduce basal ERK phosphorylation.
-
Treat the cells with various concentrations of the test compounds or vehicle for a specified time (e.g., 5-15 minutes).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE by adding sample buffer and boiling.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
-
Stripping and Re-probing:
-
Strip the membrane to remove the phospho-ERK1/2 antibodies.
-
Re-probe the same membrane with the primary antibody against total-ERK1/2 to normalize for protein loading.
-
-
Data Analysis:
-
Quantify the band intensities for both phospho-ERK1/2 and total-ERK1/2 using densitometry software.
-
Calculate the ratio of phospho-ERK1/2 to total-ERK1/2 for each sample.
-
Plot the fold-change in phosphorylation relative to the vehicle control against the concentration of the test compound.
-
Conclusion
The provided data and protocols offer a comprehensive resource for researchers investigating the interaction of this compound and other prostaglandin analogues with the FP receptor. The lower binding affinity of this compound compared to latanoprost underscores the importance of stereochemistry in drug-receptor interactions. The detailed experimental protocols for radioligand binding and MAP kinase phosphorylation assays provide a robust framework for characterizing the pharmacological properties of novel FP receptor agonists and antagonists.
References
- 1. researchgate.net [researchgate.net]
- 2. ligand-induced-activation-and-g-protein-coupling-of-prostaglandin-f2-receptor - Ask this paper | Bohrium [bohrium.com]
- 3. Prostaglandin F receptor - Wikipedia [en.wikipedia.org]
- 4. PTGFR prostaglandin F receptor [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Computational and experimental approaches to probe GPCR activation and signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Experimental strategies for studying G protein-coupled receptor homo- and heteromerization with radioligand binding and signal transduction methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 15(S)-Latanoprost as a Research Tool in Glaucoma Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Latanoprost, a prostaglandin F2α analogue, is a first-line treatment for elevated intraocular pressure (IOP) in patients with open-angle glaucoma and ocular hypertension.[1][2] Its active form, latanoprost acid, is a selective agonist for the prostaglandin F (FP) receptor.[3] 15(S)-Latanoprost is the 15-epi-isomer of latanoprost and a potential impurity in commercial preparations.[4][5] While latanoprost is the therapeutically established compound, this compound is also utilized as a research tool to investigate the pharmacology of prostaglandin analogues and their role in regulating aqueous humor dynamics. These application notes provide detailed information and protocols for the use of this compound in preclinical glaucoma research.
Mechanism of Action
Latanoprost is an isopropyl ester prodrug that readily penetrates the cornea where it is hydrolyzed by esterases to its biologically active form, latanoprost acid.[1][6] Latanoprost acid acts as a selective agonist at the FP receptor, which is expressed in various ocular tissues, including the ciliary muscle and trabecular meshwork.[2][7]
Activation of the FP receptor initiates a signaling cascade that leads to the relaxation of the ciliary muscle and remodeling of the extracellular matrix in the uveoscleral pathway.[1] This remodeling, mediated by an increase in matrix metalloproteinases (MMPs), reduces the hydraulic resistance of the uveoscleral outflow pathway, thereby increasing the drainage of aqueous humor from the eye and lowering IOP.[1][2] Studies have shown that latanoprost can reduce IOP by approximately 25-30% from baseline measurements.[2]
Quantitative Data
The following tables summarize key quantitative data for latanoprost and its 15(S)-isomer, providing a reference for experimental design.
Table 1: Receptor Binding and Potency
| Compound | Receptor | Binding Affinity (Kd) | Functional Potency (IC50) | Species | Reference |
| Latanoprost acid | FP Receptor | 2.8 nM | Bovine | [7] | |
| This compound acid | FP Receptor | 24 nM (for relaxation) | Cat (iris sphincter) | [4][5] |
Table 2: In Vivo Efficacy - Intraocular Pressure (IOP) Reduction
| Animal Model | Compound | Dose/Concentration | Route of Administration | IOP Reduction | Time to Max Effect | Reference |
| Glaucomatous Cynomolgus Monkeys | Latanoprost | 0.005% solution | Topical | 5.4 ± 1.0 mmHg (Day 3), 6.6 ± 1.3 mmHg (Day 5) | Day 5 | [8] |
| Glaucomatous Cynomolgus Monkeys | This compound | 3 µ g/eye | Topical | 1 mmHg | [4][5] | |
| Normotensive Cynomolgus Monkeys | 15-keto Latanoprost | 0.001% | Topical | 7.6 ± 0.6 mmHg (23%) | [9] | |
| Partially Open-Angle Glaucoma Mice (AP-2β TMR-KO) | Latanoprost | 0.005% (10 µl) | Topical | Significant reduction from 23.17 mmHg to 17.71 mmHg | 35 days | [10] |
| Cats with Primary Congenital Glaucoma (PCG) | Latanoprost | 0.005% | Topical (twice daily) | Up to 63% | 3 hours | [11] |
| Wistar Rats | Latanoprost | 60 ng | Topical | 5.2 ± 0.7 mmHg | 5 hours | [12] |
| Wistar Rats | Latanoprost | 0.005% solution | Subcutaneous infusion | ~20% | Day 3 | [13] |
Signaling Pathway
The binding of latanoprost acid to the FP receptor initiates a G-protein coupled signaling cascade.
Experimental Protocols
In Vivo Model: Induction of Ocular Hypertension and IOP Measurement in Rabbits
This protocol describes a common method for inducing ocular hypertension and subsequently testing the efficacy of compounds like this compound.
Materials:
-
New Zealand White rabbits
-
Topical proparacaine hydrochloride (0.5%)
-
Tonometer (e.g., Tono-Pen)
-
This compound solution in a suitable vehicle
-
Vehicle control solution
-
Hypertonic saline (5%)
Procedure:
-
Animal Acclimatization: Acclimatize rabbits to handling and the laboratory environment for at least one week prior to the experiment.
-
Baseline IOP Measurement:
-
Anesthetize the cornea with one drop of topical proparacaine hydrochloride (0.5%).
-
Measure the baseline IOP in both eyes using a calibrated tonometer. Take at least three readings per eye and average them.
-
-
Induction of Ocular Hypertension:
-
Inject 0.1 mL of 5% hypertonic saline into the vitreous humor of one eye to induce a transient increase in IOP. The contralateral eye can serve as a normotensive control.
-
-
Compound Administration:
-
Topically administer a single drop (typically 30-50 µL) of the this compound solution to the hypertensive eye.
-
Administer an equal volume of the vehicle solution to the contralateral control eye.
-
-
Post-Treatment IOP Monitoring:
-
Measure IOP in both eyes at regular intervals (e.g., 1, 2, 4, 6, 8, and 24 hours) post-administration.
-
-
Data Analysis:
-
Calculate the change in IOP from baseline for both the treated and control eyes.
-
Compare the IOP reduction in the this compound-treated eye to the vehicle-treated eye using appropriate statistical methods (e.g., t-test or ANOVA).
-
Experimental Workflow for Preclinical Glaucoma Model
The following diagram illustrates a typical workflow for evaluating the efficacy of this compound in a preclinical animal model of glaucoma.
Logical Relationship: From Compound to Therapeutic Effect
The following diagram outlines the logical progression from the administration of this compound to the observed therapeutic effect of reduced intraocular pressure.
Conclusion
This compound serves as a valuable research tool for investigating the pharmacology of prostaglandin analogues in the context of glaucoma. These application notes provide a foundation for designing and conducting preclinical studies to explore its mechanism of action and therapeutic potential. Researchers should adapt the provided protocols to their specific experimental needs and animal models, ensuring compliance with all relevant animal welfare regulations.
References
- 1. Latanoprost - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What is the mechanism of Latanoprost? [synapse.patsnap.com]
- 3. Latanoprost - Wikipedia [en.wikipedia.org]
- 4. caymanchem.com [caymanchem.com]
- 5. This compound | CAS 145773-22-4 | TargetMol | Biomol.com [biomol.com]
- 6. CAS 145773-22-4: this compound | CymitQuimica [cymitquimica.com]
- 7. researchgate.net [researchgate.net]
- 8. Latanoprost-Eluting Contact Lenses in Glaucomatous Monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. Effect of Topical Latanoprost 0.005% on Intraocular Pressure and Pupil Diameter in Normal and Glaucomatous Cats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of latanoprost on rodent intraocular pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Peripheral Latanoprost Administration Lowers Intraocular Pressure in the Wistar Rat - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Administration of 15(S)-Latanoprost in Uveoscleral Outflow Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
Latanoprost, a synthetic analog of prostaglandin F2α (PGF2α), is a first-line treatment for reducing elevated intraocular pressure (IOP) in patients with open-angle glaucoma and ocular hypertension.[1][2] It is an isopropyl ester prodrug that, upon topical administration to the eye, is hydrolyzed by corneal esterases into its biologically active form, latanoprost acid.[2][3][4] The primary mechanism of action of latanoprost is to increase the outflow of aqueous humor, the fluid that fills the anterior chamber of the eye, predominantly through the uveoscleral pathway.[1][5][6] This leads to a significant reduction in IOP, typically by 25-30% from baseline.[1] Understanding the administration and effects of latanoprost is crucial for research into glaucoma pathophysiology and the development of novel IOP-lowering therapies.
Mechanism of Action
Latanoprost acid is a selective prostanoid FP receptor agonist.[3][5] These FP receptors are widely distributed in ocular tissues, with high expression in the ciliary muscle, a key structure in the uveoscleral outflow pathway.[7][8] The binding of latanoprost acid to FP receptors on ciliary muscle cells initiates a signaling cascade that leads to the remodeling of the extracellular matrix (ECM).[2][5][9] This involves the upregulation of matrix metalloproteinases (MMPs), such as MMP-1, MMP-2, MMP-3, and MMP-9, and the downregulation of ECM components like collagens (types I, III, IV, VI), fibronectin, laminin, and hyaluronan.[2][9][10] The resulting degradation and reorganization of the ECM increase the spaces between the ciliary muscle bundles, reducing hydraulic resistance and facilitating the drainage of aqueous humor through the uveoscleral route.[9][11]
Data Presentation
The following tables summarize quantitative data from various studies on the effects of 15(S)-Latanoprost.
Table 1: Effect of Latanoprost on Intraocular Pressure (IOP) and Outflow Parameters in Animal Models
| Animal Model | Latanoprost Dose | Duration of Treatment | IOP Reduction | Change in Outflow Facility (C) | Uveoscleral Outflow (Fu) | Reference(s) |
| NIH Swiss White Mice | 200 ng (4 µL) | Single dose (2 hrs) | 1.7 mmHg (significant) | 45% increase (significant) | Not significantly changed | [12][13] |
| Wistar Rats | 60 ng | Single dose (peak at 5 hrs) | 5.2 ± 0.7 mmHg | Not specified | Not specified | [14] |
| Cynomolgus Monkeys | Not specified | 10 days (once daily) | Not specified | Not specified | Decreased collagen VI and IV in ciliary muscle, suggesting increased outflow | [9] |
| Beagle Dogs | 0.005% (100 µL) | 14 days (twice daily) | Significant reduction | Not specified | Not specified | [15] |
| AP-2β TMR-KO Mice (Glaucoma model) | 0.005% (10 µL) | 60 days | Significant reduction | Not specified | Effective functioning of uveoscleral pathway observed | [16] |
Table 2: Effect of Latanoprost on Extracellular Matrix (ECM) Components and Matrix Metalloproteinases (MMPs)
| Experimental System | Latanoprost Concentration/Dose | Treatment Duration | Effect on MMPs | Effect on ECM Components | Reference(s) |
| Human Ciliary Muscle Cells (in vitro) | Latanoprost Acid | 1-2 days | Increased MMP-2 and MMP-3 | Reduced collagens I, III, IV, fibronectin, laminin, hyaluronan | [9] |
| Human Trabecular Meshwork Cells (in vitro) | Latanoprost Acid | Not specified | Increased mRNA of MMP-1, -3, -17, -24 | Not specified | [10] |
| Human Ciliary Muscle Cells (in vitro) | 1 nM - 10 µM Latanoprost Acid | 24 hours | Dose-dependent increase in MMP-1 and MMP-2 secretion | Increased TIMP-1 protein levels | [17] |
| Cynomolgus Monkey Eyes (in vivo) | Once daily topical | 10 days | Not specified | Decreased immunostained collagen VI and IV | [9] |
Experimental Protocols
Protocol 1: In Vivo Administration of Latanoprost and IOP Measurement in a Mouse Model
This protocol is adapted from studies assessing the acute effects of latanoprost on aqueous humor dynamics in mice.[12][13]
Materials:
-
This compound ophthalmic solution (0.005%) or custom preparation (e.g., 200 ng in 4 µL)
-
NIH Swiss White mice (or other appropriate strain)
-
Micropipette
-
Tonometer suitable for rodents (e.g., TonoLab, microneedle system)
-
Anesthetic (e.g., Ketamine/Xylazine cocktail)
-
Phosphate-buffered saline (PBS) as vehicle control
Procedure:
-
Animal Handling: Acclimatize mice to the laboratory conditions. All procedures should be in accordance with institutional animal care and use guidelines.
-
Baseline IOP Measurement: Anesthetize a mouse and measure the baseline IOP in both eyes using the tonometer. The fellow eye will serve as the control.
-
Drug Administration: Topically administer a single dose of latanoprost (e.g., 200 ng in a 4 µL drop) to one eye.[12][13] Administer an equal volume of the vehicle (e.g., PBS) to the contralateral eye.
-
Post-Treatment IOP Measurement: At a predetermined time point (e.g., 2 hours post-administration), re-anesthetize the mouse and measure the IOP in both the treated and control eyes.[12]
-
Data Analysis: Compare the IOP in the latanoprost-treated eye to its baseline and to the vehicle-treated control eye. Statistical analysis (e.g., paired t-test) should be used to determine significance.
Protocol 2: Quantification of Uveoscleral Outflow
Uveoscleral outflow (Fu) cannot be measured directly but is calculated using a modified Goldmann equation.[18] This requires measuring aqueous humor flow (Ff), outflow facility (C), intraocular pressure (Pi), and episcleral venous pressure (Pe).
Formula: Fu = Ff - C(Pi - Pe)
Procedure Outline:
-
Measure Aqueous Humor Flow (Ff): Typically performed using fluorophotometry. A fluorescent tracer is introduced into the anterior chamber, and its clearance rate is measured over time.
-
Measure Outflow Facility (C): Can be determined by tonography or perfusion methods.[13][18] For instance, in mice, constant-pressure perfusion at two different IOP levels can be used to calculate C.[13]
-
Measure Intraocular Pressure (Pi): Measured using tonometry as described in Protocol 1.
-
Measure Episcleral Venous Pressure (Pe): This is often estimated from literature values for the specific animal model, as direct measurement is complex.
-
Calculate Uveoscleral Outflow (Fu): Once Ff, C, Pi, and Pe are determined for both control and latanoprost-treated groups, Fu can be calculated for each group to determine the effect of the drug.
Protocol 3: In Vitro Latanoprost Treatment of Human Ciliary Muscle (HCM) Cells
This protocol is based on studies investigating the cellular effects of latanoprost on ECM remodeling.[9][17]
Materials:
-
Primary human ciliary muscle (HCM) cell cultures
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
Serum-free medium
-
Latanoprost acid (active form of the drug)
-
Reagents for analysis (e.g., RT-PCR for mRNA expression, ELISA or Western blot for protein levels, gelatin zymography for MMP activity)
Procedure:
-
Cell Culture: Culture HCM cells to confluence in standard growth medium.
-
Serum Starvation: To synchronize cells and reduce baseline MMP expression, switch the cells to serum-free medium for 24 hours prior to treatment.
-
Drug Treatment: Expose the serum-starved HCM cells to various concentrations of latanoprost acid (e.g., 1 nM to 10 µM) for a specified duration (e.g., 6, 18, or 24 hours).[17][19] Include a vehicle-only control group.
-
Sample Collection:
-
Conditioned Medium: Collect the cell culture medium to analyze secreted proteins, such as MMPs and their inhibitors (TIMPs), using techniques like gelatin zymography or ELISA.[9][17]
-
Cell Lysate: Lyse the cells to extract total RNA or protein for analysis of gene expression (RT-PCR) or intracellular protein levels (Western blot).
-
-
Analysis:
-
MMP Activity: Use gelatin zymography to assess the activity of secreted MMP-2 and MMP-9 in the conditioned medium.
-
Gene Expression: Quantify the mRNA levels of various MMPs and TIMPs using RT-PCR.[19]
-
Protein Expression: Measure the protein levels of specific MMPs or TIMPs in the conditioned medium or cell lysates via Western blotting or ELISA.
-
References
- 1. What is the mechanism of Latanoprost? [synapse.patsnap.com]
- 2. Latanoprost - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Xalatan (Latanoprost Ophthalmic): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 5. droracle.ai [droracle.ai]
- 6. Articles [globalrx.com]
- 7. Localisation of prostaglandin F2 alpha and E2 binding sites in the human eye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. Effect of latanoprost on the extracellular matrix of the ciliary muscle. A study on cultured cells and tissue sections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. The mechanism of action of prostaglandins on uveoscleral outflow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. iovs.arvojournals.org [iovs.arvojournals.org]
- 13. Effect of latanoprost on outflow facility in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of latanoprost on rodent intraocular pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. iovs.arvojournals.org [iovs.arvojournals.org]
- 16. iovs.arvojournals.org [iovs.arvojournals.org]
- 17. iovs.arvojournals.org [iovs.arvojournals.org]
- 18. Mechanism of Action of Bimatoprost, Latanoprost, and Travoprost in Healthy Subjects: A Crossover Study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. iovs.arvojournals.org [iovs.arvojournals.org]
Quantification of 15(S)-Latanoprost in Biological Samples Using LC-MS/MS
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Latanoprost is a prostaglandin F2α analogue used as a first-line treatment for open-angle glaucoma and ocular hypertension.[1] It is an isopropyl ester prodrug that is hydrolyzed by corneal esterases to its biologically active form, latanoprost acid.[2] This active form reduces intraocular pressure (IOP) by increasing the uveoscleral outflow of aqueous humor.[1][3] Given its potent activity and the low concentrations typically found in biological matrices, a highly sensitive and selective analytical method is required for pharmacokinetic and metabolic studies.[4] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers the necessary sensitivity and specificity for the quantification of latanoprost and its metabolites in various biological samples.[4][5] This document provides a detailed protocol for the quantification of 15(S)-Latanoprost, an isomer of latanoprost, in biological samples.
Signaling Pathway of Latanoprost
Latanoprost acid, the active form of latanoprost, is a selective agonist of the Prostaglandin F receptor (FP receptor), a G-protein coupled receptor.[3][6] Binding of latanoprost acid to the FP receptor in the ciliary muscle initiates a signaling cascade.[1][3] This activation is primarily coupled through Gαq, leading to the activation of phospholipase C (PLC).[6] PLC then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[6] These second messengers lead to an increase in intracellular calcium and activation of protein kinase C (PKC), respectively.[6] This signaling pathway ultimately results in the remodeling of the extracellular matrix in the ciliary muscle, which increases the uveoscleral outflow of aqueous humor and thereby lowers intraocular pressure.[7][3]
Caption: Latanoprost signaling pathway in ciliary muscle cells.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Latanoprost-d4 (Internal Standard, IS)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid
-
Ethyl acetate and isopropanol
-
Human plasma (or other biological matrix)
-
Solid Phase Extraction (SPE) cartridges
-
Standard laboratory glassware and equipment
Experimental Workflow
The general workflow for the quantification of this compound in biological samples involves sample preparation, LC-MS/MS analysis, and data processing.
Caption: General workflow for this compound quantification.
Sample Preparation Protocol (Liquid-Liquid Extraction)
-
To a 100 µL aliquot of the plasma sample, add the internal standard (Latanoprost-d4).
-
Perform protein precipitation by adding methanol.
-
For liquid-liquid extraction, add a mixture of ethyl acetate and isopropanol (e.g., 60:40 v/v).[8]
-
Vortex the mixture for an appropriate time (e.g., 1 minute) and centrifuge to separate the layers.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.[8]
LC-MS/MS Conditions
The following tables summarize the typical liquid chromatography and mass spectrometry conditions for the analysis of this compound.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| HPLC System | Waters Acquity UPLC or similar |
| Column | Waters Acquity BEH C8 (150 mm × 2.1 mm, 1.8 µm) or C18 |
| Mobile Phase A | 0.1% Formic acid in water or 5 mM ammonium acetate with 0.02% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid or 5 mM ammonium acetate in acetonitrile/water (95/5; v/v) with 0.02% formic acid |
| Flow Rate | 0.25 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 35 °C |
| Run Time | Approximately 8 minutes |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Mass Spectrometer | Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-XS) |
| Ionization Source | Electrospray Ionization (ESI), Positive Ion Mode |
| Capillary Voltage | 3.0 kV |
| Desolvation Temperature | 550 °C |
| Source Temperature | 150 °C |
| MRM Transitions | |
| This compound | m/z 433.3 > 337.4 (Quantifier), m/z 433.3 > 397.3 (Qualifier) |
| Latanoprost-d4 (IS) | Optimized based on deuteration |
| Cone Voltage | 20 V |
| Collision Energy | 15 eV (Quantifier), 10 eV (Qualifier) |
Quantitative Data Summary
The developed LC-MS/MS method should be validated according to regulatory guidelines (e.g., FDA guidance on bioanalytical method validation). Key validation parameters are summarized below.
Table 3: Summary of Quantitative Validation Data
| Parameter | Result |
| Linearity Range | 0.5 - 50 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
| Precision (%CV) | < 15% |
| Accuracy (%RE) | Within ±15% |
| Recovery | 96.9% to 107.9% |
The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of this compound in biological samples. The detailed protocol for sample preparation and the optimized LC-MS/MS conditions allow for accurate determination of the analyte at low concentrations. This application note serves as a valuable resource for researchers in the fields of pharmacology, drug metabolism, and clinical research involved in the study of Latanoprost.
References
- 1. What is the mechanism of Latanoprost? [synapse.patsnap.com]
- 2. Latanoprost | C26H40O5 | CID 5311221 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. researchgate.net [researchgate.net]
- 5. akjournals.com [akjournals.com]
- 6. What are PTGFR modulators and how do they work? [synapse.patsnap.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Buy trans (15S)-Latanoprost [smolecule.com]
Application Notes and Protocols for Investigating Prostanoid Receptor Signaling with 15(S)-Latanoprost
For Researchers, Scientists, and Drug Development Professionals
Introduction
15(S)-Latanoprost, a stereoisomer of the potent prostaglandin F2α analog Latanoprost, serves as a valuable tool for dissecting the intricate signaling pathways mediated by prostanoid receptors. As an agonist for the prostanoid FP receptor, this compound can be utilized to investigate downstream signaling cascades, including the Gq/Phospholipase C (PLC) pathway leading to calcium mobilization and the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway involved in cell survival and growth.[] These application notes provide a comprehensive guide to using this compound for studying these signaling events, complete with detailed experimental protocols and data presentation.
While Latanoprost is a well-established FP receptor agonist, this compound is recognized as its less active C-15 isomer.[2] The free acid form of this compound has been shown to induce relaxation in isolated cat iris sphincter muscles.[3] This compound is often found as an impurity in commercial preparations of Latanoprost.[2][3]
Prostanoid FP Receptor Signaling Pathways
Activation of the prostanoid FP receptor by agonists such as this compound initiates a cascade of intracellular events. The two primary signaling pathways implicated are:
-
Gq/PLC/Ca2+ Pathway: Upon ligand binding, the FP receptor couples to the Gq alpha subunit of the heterotrimeric G protein. This activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. This increase in intracellular calcium concentration mediates various cellular responses.
-
PI3K/Akt/mTOR Pathway: Latanoprost has been demonstrated to promote neurite outgrowth in retinal ganglion cells through the activation of the PI3K/Akt/mTOR signaling pathway, an effect that is mediated by the FP receptor.[4][5] This pathway is crucial for cell proliferation, survival, and growth. Activation of the FP receptor leads to the recruitment and activation of PI3K, which then phosphorylates and activates Akt. Akt, in turn, can phosphorylate a variety of downstream targets, including the mammalian target of rapamycin (mTOR), to regulate cellular processes.
Data Presentation
The following tables summarize the quantitative data available for Latanoprost and this compound, providing a basis for experimental design and data interpretation.
Table 1: Receptor Binding Affinity
| Compound | Receptor | Tissue/Cell Line | Assay Type | IC50 (nM) |
| Latanoprost (free acid) | Prostanoid FP | Cat iris sphincter muscle | Receptor Binding Assay | 3.6[6][7][8] |
| This compound (free acid) | Prostanoid FP | Cat iris sphincter muscle | Receptor Binding Assay | 24 [6][7][8] |
Table 2: Functional Activity at the Prostanoid FP Receptor
| Compound | Assay Type | Cell Line | EC50 |
| Latanoprost acid | Phosphoinositide (PI) Turnover | Human Trabecular Meshwork (h-TM) cells | 34.7 nM[9] |
| Latanoprost | Neurite Outgrowth Promotion | Differentiated RGC-5 cells | 0.1 µM (significant effect)[5] |
Mandatory Visualizations
Caption: Prostanoid FP receptor signaling pathways activated by this compound.
Caption: Experimental workflows for investigating this compound signaling.
Experimental Protocols
Receptor Binding Assay (Competitive Binding)
Objective: To determine the binding affinity (IC50) of this compound for the prostanoid FP receptor.
Materials:
-
Cells or tissues expressing the prostanoid FP receptor
-
Radiolabeled prostanoid ligand (e.g., [3H]-PGF2α)
-
This compound
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA)
-
Wash buffer (ice-cold binding buffer)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Protocol:
-
Membrane Preparation:
-
Homogenize cells or tissues expressing the FP receptor in ice-cold lysis buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet with fresh lysis buffer and resuspend in binding buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Reaction:
-
In a 96-well plate, add the following to each well:
-
50 µL of membrane suspension (containing a predetermined amount of protein)
-
50 µL of radiolabeled ligand at a concentration near its Kd.
-
50 µL of varying concentrations of this compound (or buffer for total binding, and a high concentration of unlabeled ligand for non-specific binding).
-
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the concentration of this compound.
-
Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radiolabeled ligand.
-
Intracellular Calcium Mobilization Assay
Objective: To measure the ability of this compound to induce intracellular calcium release via the FP receptor.
Materials:
-
Cells expressing the prostanoid FP receptor
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
This compound
-
Fluorescence plate reader with an injection system
Protocol:
-
Cell Preparation:
-
Seed cells expressing the FP receptor in a black, clear-bottom 96-well plate and allow them to adhere overnight.
-
-
Dye Loading:
-
Prepare a loading solution of the calcium-sensitive dye in HBSS. Pluronic F-127 can be added to aid in dye solubilization.
-
Remove the culture medium from the cells and add the dye loading solution.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow for dye uptake.
-
Wash the cells with HBSS to remove excess dye.
-
-
Measurement of Calcium Mobilization:
-
Place the plate in a fluorescence plate reader.
-
Set the appropriate excitation and emission wavelengths for the chosen dye.
-
Record a baseline fluorescence reading.
-
Inject varying concentrations of this compound into the wells.
-
Immediately begin recording the fluorescence intensity over time to capture the transient increase in intracellular calcium.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
-
Plot the ΔF or the ratio of fluorescence at two different wavelengths (for ratiometric dyes like Fura-2) against the logarithm of the concentration of this compound.
-
Determine the EC50 value, which is the concentration of this compound that produces 50% of the maximal response.
-
Western Blot Analysis of PI3K/Akt/mTOR Pathway Activation
Objective: To determine if this compound activates the PI3K/Akt/mTOR signaling pathway by detecting the phosphorylation of key proteins.
Materials:
-
Cells expressing the prostanoid FP receptor
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total Akt, anti-phospho-mTOR (Ser2448), anti-total mTOR)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment and Lysis:
-
Culture cells to near confluency.
-
Treat the cells with varying concentrations of this compound for different time points.
-
Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of each lysate.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against the phosphorylated protein of interest overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply a chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Strip the membrane and re-probe with an antibody against the total protein to normalize for loading differences.
-
Quantify the band intensities and calculate the ratio of phosphorylated protein to total protein.
-
Conclusion
This compound is a specific and useful pharmacological tool for the investigation of prostanoid FP receptor signaling. The protocols outlined in these application notes provide a framework for researchers to characterize the binding and functional activity of this compound and to elucidate its role in modulating the Gq/PLC/Ca2+ and PI3K/Akt/mTOR signaling pathways. Careful experimental design and data analysis will contribute to a deeper understanding of prostanoid receptor biology and its implications in various physiological and pathological processes.
References
- 2. This compound solution ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Latanoprost Promotes Neurite Outgrowth in Differentiated RGC-5 Cells via the PI3K-Akt-mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Latanoprost promotes neurite outgrowth in differentiated RGC-5 cells via the PI3K-Akt-mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. biocat.com [biocat.com]
- 8. glpbio.com [glpbio.com]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
Troubleshooting & Optimization
15(S)-Latanoprost impurity profiling in commercial latanoprost formulations
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the impurity profiling of 15(S)-Latanoprost in commercial latanoprost formulations.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in commercial Latanoprost formulations?
A1: Common impurities in Latanoprost formulations can be categorized as related substances from the synthesis process and degradation products formed during storage. Key impurities include:
-
This compound (Latanoprost EP Impurity E/USP Related Compound B): A stereoisomer where the hydroxyl group at the C15 position is inverted.[1][2][3]
-
5,6-trans-Latanoprost (Latanoprost EP Impurity F/USP Related Compound A): An isomer with a trans double bond between carbons 5 and 6, instead of the usual cis configuration.[1][4]
-
Latanoprost Acid (Latanoprost EP Impurity H/USP Related Compound E): Formed by the hydrolysis of the isopropyl ester of Latanoprost. It is considered a major degradation product in aqueous solutions.[5][6]
-
15-Keto Latanoprost: An oxidation product of Latanoprost.[5][]
-
Other potential impurities include Latanoprost lactone diol and various process-related impurities.[5][8]
Q2: What are the regulatory guidelines for controlling impurities in Latanoprost eye drops?
A2: Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established guidelines for impurity levels in pharmaceutical products.[8] For ophthalmic drugs, the FDA recommends following the International Council for Harmonisation (ICH) guidance Q3B(R2) for reporting, identifying, and qualifying impurities and degradation products.[9] The FDA has also issued specific draft guidance on quality considerations for topical ophthalmic drug products, which covers impurities and degradation products.[10][11][12][13]
Q3: What analytical techniques are most commonly used for Latanoprost impurity profiling?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection is the most prevalent and simplest method for quantifying Latanoprost and its impurities.[4][14] Reversed-phase HPLC using a C18 column is frequently employed.[14] For separating isomers like this compound and 5,6-trans-Latanoprost, normal-phase HPLC with an amino (NH2) column has been shown to be effective.[1][4] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is also utilized for its high sensitivity and specificity, particularly in stability studies.[15]
Q4: What are the typical storage conditions for Latanoprost formulations to minimize degradation?
A4: Latanoprost eye drops are typically stored in a refrigerator (2-8°C) and protected from light to minimize degradation.[16] Forced degradation studies have shown that Latanoprost is susceptible to degradation under exposure to heat, light, and extreme pH conditions.[17][18] Once opened, the product may be stored at room temperature (up to 25°C) for a specified period, usually around 4 weeks, and should be kept in the outer carton to protect it from light.[16]
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of Latanoprost and its impurities.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor resolution between Latanoprost and this compound peaks | Inadequate mobile phase composition. | Optimize the mobile phase. For reversed-phase HPLC, try adjusting the ratio of the organic modifier (e.g., acetonitrile) to the aqueous phase. For isomer separation, a normal-phase method with a mobile phase like heptane, 2-propanol, and acetonitrile may be necessary.[1][4] |
| Incorrect column chemistry. | For isomeric separation, a specialized column such as an amino (NH2) or a chiral column may provide better resolution.[4][6] | |
| Flow rate is too high. | Decrease the flow rate to allow for better separation. | |
| Peak Tailing | Column contamination or degradation. | Flush the column with a strong solvent. If the problem persists, replace the column. |
| Presence of active sites on the stationary phase. | Use a mobile phase additive, such as trifluoroacetic acid (TFA), to minimize secondary interactions.[4] | |
| Sample overload. | Reduce the injection volume or the sample concentration. | |
| Ghost Peaks (Unexpected peaks) | Contamination in the mobile phase, glassware, or injector. | Use high-purity solvents and thoroughly clean all glassware. Purge the injection port. |
| Carryover from previous injections. | Run a blank gradient after each sample injection to wash the column and injector. | |
| Baseline Noise or Drift | Mobile phase is not properly degassed. | Degas the mobile phase using sonication or helium sparging. |
| Detector lamp is failing. | Check the lamp's energy output and replace it if necessary. | |
| Leaks in the system. | Check all fittings for leaks and tighten or replace them as needed. | |
| Inconsistent Retention Times | Fluctuation in pump pressure or flow rate. | Check the pump for leaks, worn seals, or faulty check valves. Purge the pump to remove air bubbles. |
| Changes in mobile phase composition. | Ensure the mobile phase is well-mixed and stable. If preparing the mobile phase online, ensure the mixing valve is functioning correctly. | |
| Temperature fluctuations. | Use a column oven to maintain a consistent temperature. |
Experimental Protocols
Sample Preparation for Analysis
For commercial latanoprost eye drops, a simple dilution is often sufficient.
-
Accurately transfer a known volume of the latanoprost eye drop solution into a volumetric flask.
-
Dilute to the mark with the mobile phase to achieve a final concentration within the linear range of the method (e.g., 50 µg/mL for latanoprost).[6]
-
Vortex the solution to ensure homogeneity.
-
Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.
HPLC Method for Isomer Separation (Normal Phase)
This method is suitable for the baseline separation of Latanoprost, this compound, and 5,6-trans-Latanoprost.[1][4]
-
Column: Amino (NH2) column
-
Mobile Phase: Heptane:2-propanol:acetonitrile (93:6:1, v/v/v) with a small amount of water added.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection: UV at 210 nm
-
Column Temperature: Ambient
HPLC Method for General Impurity Profiling (Reversed Phase)
This method is suitable for the quantification of Latanoprost and degradation products like Latanoprost acid.[14]
-
Column: C18 column (e.g., Agilent Eclipse XDB-C18, 150 x 4.6 mm, 3.5 µm)
-
Mobile Phase: Acetonitrile and water (70:30, v/v) containing 0.1% v/v trifluoroacetic acid, adjusted to pH 3.0.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection: UV at 205 nm
-
Column Temperature: Ambient
Quantitative Data Summary
The following table summarizes typical analytical performance data for the quantification of Latanoprost and its related substances by HPLC.
| Analyte | Linearity Range (µg/mL) | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) |
| Latanoprost | 40 - 60 | 0.025 | 0.35 |
| This compound | 0.05 - 2.77 | Not specified | Not specified |
| 5,6-trans-Latanoprost | 0.05 - 2.77 | Not specified | Not specified |
| Latanoprost Acid | 0.05 - 2.77 | Not specified | Not specified |
| 15-Keto Latanoprost | 0.05 - 2.77 | Not specified | Not specified |
Note: The data presented is a compilation from validation studies and may vary depending on the specific method and instrumentation used.[4][6]
Visualizations
Caption: Experimental workflow for Latanoprost impurity profiling.
Caption: Troubleshooting decision tree for HPLC analysis.
References
- 1. akjournals.com [akjournals.com]
- 2. caymanchem.com [caymanchem.com]
- 3. (15S)-Latanoprost | CymitQuimica [cymitquimica.com]
- 4. researchgate.net [researchgate.net]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. Developing a Chromatographic Method for Quantifying Latanoprost and Related Substances in Glaucoma Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. veeprho.com [veeprho.com]
- 9. FDA issues guidance on assessing quality of topical ophthalmic drugs | RAPS [raps.org]
- 10. Quality Considerations for Topical Ophthalmic Drug Products | FDA [fda.gov]
- 11. Quality Attributes for Ophthalmic Drug Products - ECA Academy [gmp-compliance.org]
- 12. easconsultinggroup.com [easconsultinggroup.com]
- 13. eliquent.com [eliquent.com]
- 14. researchgate.net [researchgate.net]
- 15. scholars.northwestern.edu [scholars.northwestern.edu]
- 16. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 17. researchgate.net [researchgate.net]
- 18. 2024.sci-hub.st [2024.sci-hub.st]
Technical Support Center: Stability Testing and Degradation Pathways of 15(S)-Latanoprost
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the stability testing of 15(S)-Latanoprost.
Troubleshooting Guides and FAQs
This section addresses specific issues that may be encountered during the stability testing of Latanoprost under various stress conditions.
Q1: My Latanoprost sample shows rapid degradation under acidic conditions. How can I control this?
A1: Latanoprost is known to be highly susceptible to acid-catalyzed hydrolysis.[1][2] Significant degradation (up to 91%) can be observed with 5M HCl.[1] To manage this, consider the following:
-
Use Milder Acid Conditions: Start with lower concentrations of acid (e.g., 0.1M or 1M HCl) to achieve a more controlled degradation profile.
-
Control Temperature: Perform the acid stress testing at a controlled room temperature or even refrigerated conditions to slow down the reaction rate.
-
Time-Course Study: Sample at multiple time points (e.g., 1, 2, 4, 8 hours) to understand the kinetics of the degradation and identify a suitable endpoint before the parent drug is completely degraded.
Q2: I am observing significant degradation of Latanoprost in my control sample stored at room temperature. What could be the cause?
A2: Latanoprost is sensitive to thermal stress.[3][4][5] Studies have shown measurable degradation at temperatures as low as 27°C and significant degradation at 37°C and 50°C.[3][4] Additionally, exposure to light can also contribute to degradation.[1][2][6]
-
Storage Conditions: Ensure your control samples are stored in a refrigerator at 2-8°C and protected from light.[6]
-
Container Material: Latanoprost is a lipophilic drug and can be absorbed into plastic containers.[2][5] Use appropriate containers and consider this during analysis.
-
Formulation Excipients: The presence of other excipients in the formulation could potentially impact the stability of Latanoprost.
Q3: What are the primary degradation products I should be looking for?
A3: The most common degradation products of Latanoprost are formed through hydrolysis of the isopropyl ester and oxidation of the secondary alcohol.
-
Latanoprost Acid: This is the major degradant formed via hydrolysis under both acidic and alkaline conditions.[5][7][8]
-
15-keto-Latanoprost: This is a minor degradation product resulting from the oxidation of the 15-hydroxyl group.[5][7][8]
-
Other Degradants: Other potential degradation products include the 15-epi diastereomer and the 5,6-trans isomer.[5][8]
Q4: My photostability results are inconsistent. What factors should I consider?
A4: Latanoprost is known to be unstable under UV exposure.[5][6] Inconsistent results can arise from several factors:
-
Light Source and Intensity: The type of light source (UVA, UVB, fluorescent) and its intensity will significantly affect the rate of degradation. It is crucial to use a calibrated and controlled light source as specified in ICH guidelines.
-
Packaging: The packaging of the sample plays a critical role. Latanoprost solutions should be stored in light-protective containers.[6]
-
Formulation: The presence of other components in the formulation can either offer some protection or accelerate photodegradation. For instance, combination products with timolol have shown a higher degree of latanoprost degradation under UV light.[7]
Quantitative Data Summary
The following tables summarize the degradation of Latanoprost under various stress conditions as reported in the literature.
Table 1: Degradation of Latanoprost under Different Stress Conditions
| Stress Condition | Reagent/Condition | Duration | Temperature | Degradation (%) | Reference |
| Acidic | 5M HCl | 4 hours | Not Specified | 91% | [1][2] |
| Alkaline | 5M NaOH | 4 hours | Not Specified | 95% | [1][2] |
| Oxidative | 30% H₂O₂ | 6 hours | Not Specified | 20% | [1] |
| Photolytic | White Light | 24 hours | Not Specified | 13% | [1] |
| Thermal | Heat | Not Specified | 40°C | 35% | [1] |
Table 2: Thermal Degradation Rate of Latanoprost
| Temperature | Degradation Rate (μg/mL/day) | Reference |
| 27°C | Stable | [3][4] |
| 37°C | 0.15 | [3][4] |
| 50°C | 0.29 | [3][4] |
Experimental Protocols
The following are detailed methodologies for conducting stress testing on this compound.
Acid Degradation
-
Objective: To evaluate the stability of Latanoprost under acidic conditions.
-
Procedure:
-
Prepare a stock solution of Latanoprost in a suitable solvent (e.g., acetonitrile or methanol).
-
Add an equal volume of 1M HCl to the Latanoprost solution.
-
Incubate the mixture at a controlled temperature (e.g., 40°C) for a specified duration (e.g., 8 hours).
-
Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8 hours).
-
Neutralize the samples with an equivalent amount of 1M NaOH.
-
Dilute the samples to a suitable concentration with the mobile phase.
-
Analyze the samples by a stability-indicating HPLC method.
-
Base Degradation
-
Objective: To assess the stability of Latanoprost under alkaline conditions.
-
Procedure:
-
Prepare a stock solution of Latanoprost.
-
Add an equal volume of 1M NaOH to the Latanoprost solution.
-
Incubate the mixture at a controlled temperature (e.g., 40°C) for a specified duration (e.g., 8 hours).
-
Withdraw samples at various time points.
-
Neutralize the samples with an equivalent amount of 1M HCl.
-
Dilute the samples to an appropriate concentration.
-
Analyze by HPLC.
-
Oxidative Degradation
-
Objective: To determine the susceptibility of Latanoprost to oxidation.
-
Procedure:
-
Prepare a stock solution of Latanoprost.
-
Add an equal volume of 30% hydrogen peroxide (H₂O₂) to the solution.
-
Keep the mixture at room temperature for a specified duration (e.g., 24 hours).
-
Withdraw samples at different time intervals.
-
Dilute the samples to a suitable concentration.
-
Analyze by HPLC.
-
Thermal Degradation
-
Objective: To investigate the effect of temperature on Latanoprost stability.
-
Procedure:
-
Place the Latanoprost solution in a thermostatically controlled oven at a high temperature (e.g., 70°C) for a specified period (e.g., 48 hours).
-
Withdraw samples at various time points.
-
Allow the samples to cool to room temperature.
-
Dilute the samples as needed.
-
Analyze by HPLC.
-
Photolytic Degradation
-
Objective: To evaluate the stability of Latanoprost upon exposure to light.
-
Procedure:
-
Expose the Latanoprost solution to a UV light source (e.g., 254 nm) for a defined period (e.g., 24 hours).
-
Simultaneously, keep a control sample in the dark.
-
Withdraw samples at different time intervals.
-
Dilute the samples to a suitable concentration.
-
Analyze by HPLC.
-
Visualizations
Degradation Pathways
Caption: Major degradation pathways of this compound.
Experimental Workflow
Caption: General workflow for forced degradation studies.
References
- 1. 2024.sci-hub.st [2024.sci-hub.st]
- 2. researchgate.net [researchgate.net]
- 3. scholars.northwestern.edu [scholars.northwestern.edu]
- 4. Thermal Stability of Bimatoprost, Latanoprost, and Travoprost Under Simulated Daily Use - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Method development for baseline separation of latanoprost diastereomers by HPLC
For researchers, scientists, and drug development professionals, achieving baseline separation of latanoprost and its diastereomers is a critical step in ensuring drug quality, safety, and efficacy. This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) to address common challenges encountered during HPLC method development for latanoprost diastereomer separation.
Frequently Asked Questions (FAQs)
Q1: What are the most common diastereomers of latanoprost that need to be separated?
A1: The most commonly encountered diastereomers and related impurities of latanoprost that require separation and quantification are 15(S)-latanoprost (impurity I) and 5,6-trans-latanoprost (impurity II)[1][2][3][4]. Additionally, the latanoprost enantiomer is another critical isomer to separate for ensuring the stereochemical purity of the active pharmaceutical ingredient (API)[5][6][7].
Q2: Is reversed-phase (RP) or normal-phase (NP) HPLC better for separating latanoprost diastereomers?
A2: Both reversed-phase and normal-phase chromatography have been successfully employed for the separation of latanoprost diastereomers, and the choice depends on the specific isomers being targeted and the available instrumentation. While some published results suggest that reversed-phase HPLC may be unsuitable for the analysis of latanoprost purity and its isomers, several validated RP-HPLC methods exist[2]. Normal-phase chromatography, particularly using an amino (NH2) column, has demonstrated baseline separation of key isomers[1][2][3][4]. A combination of chiral and cyano columns in a reversed-phase gradient elution system has also proven effective for separating a wider range of related substances, including isomers[1][5][6][7].
Q3: What type of HPLC column is recommended for this separation?
A3: The choice of column is critical for achieving baseline separation. Here are some recommendations based on published methods:
-
Normal-Phase: A Luna NH2 column (250 mm x 4.6 mm, 5 µm particle size) has been shown to be effective[2].
-
Reversed-Phase:
-
Chiral and Specialty Columns: For complex separations involving multiple isomers and related substances, a combined system of chiral and cyano columns can be employed[1][5][6][7]. Chiral columns like CHIRALCEL® OD-R are specifically designed for enantiomeric separations of compounds like latanoprost[9].
Q4: What are typical mobile phase compositions for latanoprost diastereomer separation?
A4: Mobile phase composition is a key parameter to optimize. Here are examples from successful separations:
-
Normal-Phase (NH2 column): A mixture of heptane, 2-propanol, and acetonitrile (93:6:1 v/v) with a small amount of water (0.5 mL/L) has been used to achieve baseline separation[1][2][3][4].
-
Reversed-Phase (C18 column):
-
Combined Chiral and Cyano System: A gradient elution using water, acetonitrile, and orthophosphoric acid has been employed[6][7].
Q5: What is the optimal detection wavelength?
A5: Latanoprost has a weak chromophore. The most commonly used detection wavelength is 210 nm [1][6][7][8][10]. Some methods have also utilized 205 nm for enhanced sensitivity at low concentrations[1][11].
Q6: How does temperature affect the separation and stability of latanoprost?
A6: Temperature can impact both the chromatography and the stability of latanoprost. Latanoprost is thermally unstable at higher temperatures. Studies have shown that latanoprost is stable at 4°C and 25°C for up to 30 days, but degradation occurs more rapidly at 50°C and 70°C[12][13]. For chromatographic separation, a controlled column temperature, often around 25°C, is recommended to ensure reproducibility[2][11].
Troubleshooting Guide
Problem 1: Poor or no resolution between latanoprost and its diastereomers.
| Possible Cause | Suggested Solution |
| Inappropriate Column Chemistry | If using a standard C18 column, consider switching to a column with different selectivity. An amino (NH2) column in normal-phase mode or a combination of chiral and cyano columns in reversed-phase mode has shown success[1][2][7]. For enantiomeric separation, a dedicated chiral column is recommended[9][14]. |
| Mobile Phase Composition Not Optimized | Systematically vary the mobile phase composition. In normal-phase, adjust the ratio of the polar modifier (e.g., 2-propanol). In reversed-phase, alter the organic solvent (acetonitrile vs. methanol) and the pH of the aqueous phase. Fine-tuning the pH can significantly impact the ionization and retention of the analytes[8]. |
| Incorrect Flow Rate | A lower flow rate can sometimes improve resolution by allowing more time for partitioning between the mobile and stationary phases. A typical starting flow rate is 1.0 mL/min[1][2][8]. |
| Temperature Fluctuations | Use a column oven to maintain a constant and optimized temperature. While lower temperatures can improve stability, the effect on resolution should be evaluated[11][12][13]. |
Problem 2: Peak tailing for the main latanoprost peak, obscuring a closely eluting diastereomer.
| Possible Cause | Suggested Solution |
| Secondary Interactions with Stationary Phase | This can occur due to interactions between the analyte and residual silanols on the silica support. Try a column with end-capping or a different stationary phase chemistry. Adjusting the mobile phase pH to suppress the ionization of silanols (lower pH) or the analyte can also help. |
| Column Overload | Inject a smaller sample volume or a more dilute sample to see if peak shape improves. |
| Column Contamination or Degradation | Flush the column with a strong solvent or, if necessary, replace the column. Ensure proper sample preparation to remove particulates. |
Problem 3: Unstable retention times.
| Possible Cause | Suggested Solution |
| Inadequate Mobile Phase Equilibration | Ensure the column is thoroughly equilibrated with the mobile phase before starting the analytical run, especially when using gradient elution or after changing mobile phases. |
| Mobile Phase Composition Changes | If using a multi-component mobile phase, ensure it is well-mixed and degassed. Evaporation of a volatile component can alter the composition over time. |
| Temperature Variations | As mentioned, use a column oven to maintain a consistent temperature. |
| Pump Malfunction | Check the HPLC pump for leaks and ensure it is delivering a consistent flow rate. |
Experimental Protocols
Method 1: Normal-Phase HPLC for Diastereomer Separation[2][4]
-
Column: Luna NH2 (250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: n-heptane–2-propanol–acetonitrile (93:6:1, v/v), containing 0.5 mL/L water
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 25°C
-
Detection: UV at 210 nm
Method 2: Reversed-Phase HPLC for Stereoisomer Determination[8]
-
Column: Zorbax SB-C18 (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Methanol-acetonitrile-water (56:14:30, v/v/v), with pH adjusted to 3.0 with acetic acid
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 100 µL
-
Detection: UV at 210 nm
Method 3: Combined Chiral and Cyano Column System for Related Substances[6][7]
-
Stationary Phase: A combined system comprising chiral and cyano columns.
-
Mobile Phase: Gradient elution with a mobile phase consisting of water, acetonitrile, and orthophosphoric acid.
-
Detection: UV at 210 nm
Quantitative Data Summary
Table 1: Example Chromatographic Conditions for Latanoprost Diastereomer Separation
| Parameter | Method 1 (Normal-Phase)[2] | Method 2 (Reversed-Phase)[8] | Method 3 (RP-HPLC)[1] |
| Column | Luna NH2, 250 x 4.6 mm, 5 µm | Zorbax SB-C18, 250 x 4.6 mm, 5 µm | Agilent Eclipse XDB-C18, 150 x 4.6 mm, 3.5 µm |
| Mobile Phase | n-heptane:2-propanol:acetonitrile (93:6:1) + 0.5 mL/L Water | Methanol:Acetonitrile:Water (56:14:30), pH 3.0 with Acetic Acid | Acetonitrile:Water (70:30) + 0.1% TFA, pH 3.0 |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Temperature | 25°C | Not specified | 25°C[11] |
| Detection | 210 nm | 210 nm | 205 nm |
Visualizations
Caption: Workflow for HPLC method development for latanoprost diastereomer separation.
Caption: Logical troubleshooting steps for poor resolution of latanoprost diastereomers.
References
- 1. researchgate.net [researchgate.net]
- 2. akjournals.com [akjournals.com]
- 3. researchgate.net [researchgate.net]
- 4. Validated liquid chromatographic method for analysis of the isomers of latanoprost - Acta Chromatographica - Tom Vol. 20, no. 2 (2008) - BazTech - Yadda [yadda.icm.edu.pl]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Developing a Chromatographic Method for Quantifying Latanoprost and Related Substances in Glaucoma Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 14625-S34 - HPLC Column, CHIRALCEL® OD-R 250 x 4.6 mm 10 µm FOR LATANOPROST ANALYSIS | Analytics-Shop [analytics-shop.com]
- 10. jocpr.com [jocpr.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Effect of temperature and light on the stability of latanoprost and its clinical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chiraltech.com [chiraltech.com]
Overcoming issues with 15(S)-Latanoprost stock solution stability
Welcome to the technical support center for 15(S)-Latanoprost. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered with the stability of Latanoprost stock solutions during experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for a this compound stock solution?
A1: For long-term stability, unopened Latanoprost solutions should be stored in a refrigerator at 2°C to 8°C (36°F to 46°F) and protected from light.[1][2][3][4] Once a container is opened, it can typically be stored at room temperature, up to 25°C (77°F), for up to six weeks.[2][3][5] Always refer to the manufacturer's specific instructions.
Q2: My experimental results are inconsistent. Could this be related to the stability of my Latanoprost stock solution?
A2: Yes, inconsistent results can be a symptom of Latanoprost degradation. Latanoprost is sensitive to temperature, light, and pH.[6][7][8] Degradation can lead to a lower effective concentration of the active compound, causing variability in your experiments. We recommend preparing fresh dilutions from a properly stored stock solution for each experiment.
Q3: What are the main degradation products of Latanoprost?
A3: Latanoprost, an isopropyl ester prodrug, can hydrolyze to its biologically active form, Latanoprost acid.[2][9][10] Other known degradation products include the 15-epi diastereomer, the 5,6-trans isomer, and oxidation products like 5-keto and 15-keto derivatives.[11] Extreme pH conditions and oxidation are significant factors in its degradation.[8]
Q4: Can I use a Latanoprost solution that has been accidentally left at room temperature for an extended period?
A4: Latanoprost exhibits thermal instability.[6][7] While opened solutions are generally stable at room temperature for up to six weeks, prolonged exposure to higher temperatures (above 25°C) can accelerate degradation.[5][7] For critical experiments, it is advisable to use a fresh, properly stored stock solution to ensure accurate and reproducible results.
Q5: Is it necessary to protect my Latanoprost stock solution from light?
A5: Yes, it is crucial to protect Latanoprost solutions from light, as they are susceptible to photodegradation.[1][6][7] Ultraviolet (UV) light, in particular, can cause rapid degradation.[6][7] Always store stock solutions in their original outer carton or in an amber vial to shield them from light.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Reduced or no biological activity observed in my assay. | Degradation of Latanoprost due to improper storage (e.g., exposure to high temperatures or light). | 1. Prepare a fresh dilution from a stock solution that has been stored at 2-8°C and protected from light. 2. For opened stock solutions, ensure they have not been stored at room temperature for more than 6 weeks.[3][5] 3. Consider performing a stability check of your stock solution using HPLC. |
| High variability between experimental replicates. | Inconsistent concentration of Latanoprost in the aliquots used for the experiment. | 1. Ensure the stock solution is homogenous before preparing dilutions. 2. Prepare fresh dilutions for each replicate or experiment. 3. Adsorption of Latanoprost to plastic containers can occur; consider using low-adhesion tubes.[11][12] |
| Precipitation observed in my Latanoprost solution. | Incompatibility with other reagents. | Latanoprost can precipitate when mixed with eye drops containing thiomersal.[1][3] If using other compounds in your experiments, ensure they are compatible. Administer solutions with at least a five-minute interval if using such combinations.[1][3] |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
-
Materials: this compound (crystalline), appropriate solvent (e.g., DMSO, ethanol), sterile microcentrifuge tubes, precision balance.
-
Procedure:
-
Allow the crystalline Latanoprost to equilibrate to room temperature before opening the vial.
-
Weigh the desired amount of Latanoprost using a precision balance in a sterile environment.
-
Add the appropriate volume of solvent to achieve the desired stock solution concentration (e.g., 10 mg/mL).
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in amber, low-adhesion microcentrifuge tubes to avoid repeated freeze-thaw cycles and light exposure.
-
Store the aliquots at -20°C for long-term storage. For immediate use, store at 2-8°C, protected from light.
-
Protocol for Stability Testing of Latanoprost Solution by HPLC
-
Objective: To determine the concentration and purity of a Latanoprost solution over time under specific storage conditions.
-
Materials: Latanoprost solution, HPLC system with UV detector, C18 reversed-phase column, mobile phase (e.g., acetonitrile and phosphate buffer), reference standard of Latanoprost.
-
Procedure:
-
Prepare a standard curve using known concentrations of the Latanoprost reference standard.
-
At specified time points (e.g., 0, 1, 2, 4, 6 weeks), take an aliquot of the stored Latanoprost solution.
-
Dilute the aliquot to a concentration within the range of the standard curve.
-
Inject the diluted sample into the HPLC system.
-
Monitor the elution profile at a specific wavelength (e.g., 210 nm).[13]
-
Quantify the Latanoprost concentration by comparing the peak area to the standard curve.
-
Monitor for the appearance of new peaks, which may indicate degradation products.
-
Visualizations
Caption: Latanoprost Activation and Metabolism Pathway.
Caption: Workflow for Troubleshooting Inconsistent Results.
References
- 1. medicines.org.uk [medicines.org.uk]
- 2. Latanoprost - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. mskcc.org [mskcc.org]
- 5. healthon.com [healthon.com]
- 6. Latanoprost - Wikipedia [en.wikipedia.org]
- 7. Effect of temperature and light on the stability of latanoprost and its clinical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. go.drugbank.com [go.drugbank.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. thaiscience.info [thaiscience.info]
Identifying and characterizing unknown impurities in 15(S)-Latanoprost synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and characterizing unknown impurities during the synthesis of 15(S)-Latanoprost.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities I might encounter in the synthesis of this compound?
A1: Impurities in Latanoprost can originate from the synthesis process itself or from the degradation of the active pharmaceutical ingredient (API). Common impurities include isomers, oxidation products, and hydrolysis products. Some of the well-documented impurities are Latanoprost Acid (Impurity H), 15-keto Latanoprost, and various stereoisomers such as 15(R)-Latanoprost and 5,6-trans-Latanoprost.[1][2][][4] It is also possible to encounter process-related impurities such as synthetic derivatives like triphenylphosphine oxide (TPPO).[5]
Q2: My chromatogram shows an unexpected peak. What could it be?
A2: An unexpected peak in your chromatogram could be a number of things: a known impurity, a novel degradation product, a synthesis byproduct, or even an artifact from your sample preparation or analytical system. The first step is to check the relative retention time against known impurities (see Table 1). If the peak does not correspond to a known impurity, further investigation using mass spectrometry (MS) is recommended to obtain molecular weight information.[6][7][8]
Q3: How can I confirm the identity of an unknown impurity?
A3: Confirming the identity of an unknown impurity typically involves a multi-step approach. After initial detection by HPLC, liquid chromatography-mass spectrometry (LC-MS) can provide the molecular weight and fragmentation pattern of the impurity.[6][7][8] For unambiguous structure elucidation, the impurity may need to be isolated using preparative HPLC. The isolated impurity can then be subjected to spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.[8][9]
Q4: What are the best practices for storing Latanoprost to minimize degradation?
A4: Latanoprost is sensitive to temperature and light.[2] To minimize the formation of degradation products, it should be stored in a refrigerator (2-8°C) and protected from light.[6] Forced degradation studies have shown that Latanoprost can degrade under acidic, basic, oxidative, and photolytic stress conditions.[5][10]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor peak shape (tailing or fronting) for Latanoprost or impurities. | 1. Column degradation. 2. Inappropriate mobile phase pH. 3. Column overload.[11] | 1. Replace the HPLC column. 2. Adjust the mobile phase pH; for reversed-phase columns, a pH between 2-8 is generally recommended.[11] 3. Reduce the sample concentration or injection volume.[11] |
| Inconsistent retention times. | 1. Fluctuation in mobile phase composition. 2. Temperature variations. 3. Column equilibration issues.[12] | 1. Ensure proper mixing and degassing of the mobile phase. Prepare fresh mobile phase daily. 2. Use a column oven to maintain a consistent temperature.[12] 3. Ensure the column is adequately equilibrated with the mobile phase before starting the analysis. |
| Appearance of a new, unidentified peak in a stability sample. | 1. Degradation of Latanoprost. | 1. This could be a new degradation product. Proceed with the impurity identification workflow (see Figure 1) to characterize the new peak. This will likely involve LC-MS analysis initially. |
| Co-elution of peaks. | 1. Suboptimal chromatographic conditions. | 1. Modify the HPLC method. This could involve changing the mobile phase composition, gradient profile, or switching to a different column chemistry (e.g., a chiral column for isomer separation).[5][13] |
Known Impurities of Latanoprost
The following table summarizes some of the known impurities related to this compound.
| Impurity Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Latanoprost | 130209-82-4 | C₂₆H₄₀O₅ | 432.59 |
| Latanoprost Acid (Impurity H) | 41639-83-2 | C₂₃H₃₄O₅ | 390.51[4] |
| 15-Keto Latanoprost | 135646-98-9 | C₂₆H₃₈O₅ | 430.58[4] |
| This compound (Impurity E) | 145773-22-4 | C₂₆H₄₀O₅ | 432.59[4] |
| 5,6-trans-Latanoprost (Impurity F) | 913258-34-1 | C₂₆H₄₀O₅ | 432.59[4] |
| 9-Acetyl Latanoprost | 2920059-79-4 | C₂₈H₄₂O₆ | 474.64[4] |
| Latanoprost Impurity C | - | C₂₇H₄₀O₆ | 460.6[14] |
| Latanoprost Impurity G | 913258-31-8 | C₂₄H₃₆O₅ | 404.55[4] |
| Latanoprost Impurity J | 477884-78-9 | C₄₄H₈₂O₅Si₃ | 775.38[4] |
| Latanoprost Lactone Diol | 145667-75-0 | - | - |
| Latanoprost Epoxide | - | - | - |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method for Impurity Profiling
This protocol is a representative method for the separation and quantification of Latanoprost and its related substances.
1. Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used. For separating isomers, a chiral column may be necessary.[5][15]
-
Mobile Phase: A gradient elution is typically employed.
-
Gradient Program: A typical gradient might start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute the more non-polar impurities.
-
Column Temperature: 35°C.[16]
-
Injection Volume: 10 µL.[16]
2. Sample Preparation:
-
Accurately weigh and dissolve the Latanoprost sample in a suitable diluent, which is often the mobile phase or a mixture of acetonitrile and water.
-
The final concentration should be within the linear range of the method, typically around 50 µg/mL for Latanoprost.[5]
3. System Suitability:
-
Before sample analysis, inject a system suitability solution containing Latanoprost and key known impurities.
-
The resolution between Latanoprost and the closest eluting impurity peak should be greater than 1.5. The tailing factor for the Latanoprost peak should be less than 2.0.
Workflow for Identification of an Unknown Impurity
The following diagram illustrates a typical workflow for the identification and characterization of a novel impurity discovered during Latanoprost synthesis.
References
- 1. akjournals.com [akjournals.com]
- 2. veeprho.com [veeprho.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. mdpi.com [mdpi.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. How to Identify and Control Drug Impurities Quickly with a Holistic Approach - Regis Technologies [registech.com]
- 10. rjptonline.org [rjptonline.org]
- 11. hplc.eu [hplc.eu]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. Developing a Chromatographic Method for Quantifying Latanoprost and Related Substances in Glaucoma Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Latanoprost impurity C [EP impurity] | C27H40O6 | CID 156613971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. akjournals.com [akjournals.com]
- 16. akjournals.com [akjournals.com]
Improving the yield and purity of 15(S)-Latanoprost in organic synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 15(S)-Latanoprost in organic synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors affecting the yield and purity of this compound?
The most critical factors include:
-
Stereochemical Control at C-15: The formation of the desired 15(S) stereoisomer and prevention of the 15(R) diastereomer is paramount. This is often the most significant challenge.
-
Purification of Intermediates: Effective purification of key intermediates, such as the hydroxyl intermediate, is crucial to prevent carrying impurities through to the final product.[1][2]
-
Reaction Conditions: Strict control of reaction parameters like temperature, solvent, and reagents is essential to minimize side reactions and degradation.
-
Purification of the Final Product: Latanoprost is an oil, which can make purification by crystallization difficult, often necessitating chromatographic methods.[3]
Q2: What are the common impurities encountered in the synthesis of Latanoprost?
Common impurities can be categorized as:
-
Process-Related Impurities: These are stereoisomers and other related substances formed during the synthesis. The most notable is the 15(R)-Latanoprost diastereomer. Other examples include 5,6-trans-Latanoprost.[4][5]
-
Degradation Products: Latanoprost can degrade under certain conditions. The primary degradation product is Latanoprost acid, formed by the hydrolysis of the isopropyl ester.[5] 15-keto-Latanoprost is another potential degradant.[5]
-
Residual Solvents: Trace amounts of solvents used during the synthesis and purification may remain in the final product.[6]
Q3: What are the recommended methods for purifying crude Latanoprost?
Several methods can be employed for the purification of Latanoprost:
-
Silica Gel Column Chromatography: This is a standard method for purifying Latanoprost and its intermediates.[3]
-
Preparative High-Performance Liquid Chromatography (HPLC): Preparative HPLC is often used to achieve high purity, especially for separating challenging diastereomers.[3][7] However, some modern synthesis routes aim to avoid this step to improve efficiency.[1][2][8]
-
Crystallization of Intermediates: While Latanoprost itself is an oil, some key intermediates in its synthesis are crystalline.[9] Purifying these intermediates by crystallization can be a highly effective and scalable method to remove impurities early in the process.[1][2]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Diastereoselectivity (High levels of 15(R)-Latanoprost) | Incomplete stereoselective reduction of the C-15 ketone. Inversion of the chiral center at the C-15 position during subsequent reaction steps. | - Optimize the reducing agent and reaction conditions for the C-15 ketone reduction. Chemoenzymatic methods using specific enzymes can offer high stereoselectivity.[10][11] - Consider performing the reduction of the 13,14-double bond before protecting the hydroxyl group to inhibit the inversion at the C-15 position.[1][2][8] |
| Low Overall Yield | Poor conversion in one or more synthetic steps. Degradation of intermediates or the final product. Loss of material during purification. | - Carefully monitor each reaction for completion using appropriate analytical techniques (e.g., TLC, HPLC). - Optimize reaction conditions (temperature, concentration, reaction time) for each step. - Handle intermediates and the final product under inert atmosphere and protect from light and heat where necessary to prevent degradation.[6] |
| Presence of Latanoprost Acid in the Final Product | Hydrolysis of the isopropyl ester during work-up or purification. | - Use neutral or slightly acidic conditions during aqueous work-up. Avoid strongly acidic or basic conditions. - Ensure solvents used for purification are dry. |
| Difficult Purification of the Final Product | Co-elution of impurities with Latanoprost during column chromatography. The oily nature of Latanoprost preventing crystallization.[3] | - If using column chromatography, experiment with different solvent systems to improve separation. - Consider using preparative HPLC for challenging separations.[3][7] - Focus on rigorous purification of earlier, potentially crystalline, intermediates to minimize the impurity load in the final steps.[1][2] |
Quantitative Data Summary
Table 1: Reported Yields for Latanoprost Synthesis
| Synthesis Strategy | Number of Steps | Overall Yield | Reference |
| New Synthesis from Sulfone Intermediate | 8 | 16.9% | [9] |
| Pot-Economical Total Synthesis | 6 (pots) | 24% | [11][12] |
| Organocatalysis via Bicyclic Enal Intermediate | 8 | Not specified | [13] |
Table 2: Reported Purity of Latanoprost and Intermediates
| Purification Method | Achieved Purity | Reference |
| Solvent Crystallization of Hydroxyl Intermediate | Diastereomeric Excess (de) of 99.9% | [1][2][8] |
| Silica Gel Column Chromatography | 98.22% | [3] |
| Preparative HPLC | 99.77% | [3] |
Experimental Protocols
Note: The following protocols are generalized methodologies based on published literature and should be adapted and optimized for specific laboratory conditions.
1. Stereoselective Reduction of the C-15 Ketone (Corey-Bakshi-Shibata Reduction)
This is a critical step for establishing the 15(S) stereochemistry.
-
Reagents: Catecholborane, (R)-2-Methyl-CBS-oxazaborolidine.
-
Solvent: Anhydrous tetrahydrofuran (THF) or toluene.[14]
-
Procedure:
-
Dissolve the enone precursor in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to the recommended temperature, typically between -78 °C and -20 °C.[14]
-
Slowly add a solution of (R)-2-Methyl-CBS-oxazaborolidine in THF.
-
Add catecholborane dropwise while maintaining the low temperature.
-
Stir the reaction mixture at the low temperature until the reaction is complete, as monitored by TLC or HPLC.
-
Quench the reaction by the slow addition of methanol.
-
Proceed with standard aqueous work-up and extraction.
-
2. Purification by Silica Gel Column Chromatography
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., n-hexane, heptane) and a more polar solvent (e.g., ethyl acetate, isopropanol, acetone). The exact ratio should be determined by TLC analysis to achieve good separation.[3][7]
-
Procedure:
-
Prepare a slurry of silica gel in the non-polar component of the mobile phase and pack the column.
-
Dissolve the crude Latanoprost in a minimal amount of the mobile phase or a suitable solvent and load it onto the column.
-
Elute the column with the chosen mobile phase, collecting fractions.
-
Monitor the fractions by TLC or HPLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure.
-
Visualizations
Caption: Generalized workflow for the synthesis and purification of this compound.
References
- 1. researcher.manipal.edu [researcher.manipal.edu]
- 2. an-improved-synthesis-of-latanoprost-involving-effective-control-on-15-s-diastereomer - Ask this paper | Bohrium [bohrium.com]
- 3. tdcommons.org [tdcommons.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. veeprho.com [veeprho.com]
- 7. EP2311820A1 - Process for the purification of latanoprost by HPLC - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. air.unimi.it [air.unimi.it]
- 11. researchgate.net [researchgate.net]
- 12. Organocatalyst-mediated, pot-economical total synthesis of latanoprost - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. US20100010239A1 - Process for the Production of Prostaglandins and Prostaglandin Analogs - Google Patents [patents.google.com]
Troubleshooting poor resolution in chromatographic analysis of latanoprost isomers
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding poor resolution in the chromatographic analysis of latanoprost and its isomers.
Frequently Asked Questions (FAQs)
Q1: What are the most common isomers of latanoprost that can cause separation challenges?
The most commonly encountered isomers during the synthesis and storage of latanoprost are 15(S)-latanoprost (impurity I) and 5,6-trans-latanoprost (impurity II).[1][2][3] The this compound is an epimer where the hydroxyl group at the C-15 position is inverted, while the 5,6-trans-latanoprost is a geometric isomer with a trans double bond between carbons 5 and 6, instead of the usual cis configuration.[2]
Q2: My chromatogram shows poor resolution between latanoprost and its isomers. What are the likely causes?
Poor resolution in the chromatographic analysis of latanoprost isomers can stem from several factors:
-
Inappropriate Column Selection: Using a standard reversed-phase column (like a C18) may not be sufficient to resolve the chiral isomers of latanoprost without specific mobile phase additives or a chiral stationary phase.[2] Normal-phase chromatography or the use of a chiral column is often necessary for baseline separation.[1][4]
-
Suboptimal Mobile Phase Composition: The polarity, pH, and additives of the mobile phase are critical for achieving selectivity between the isomers. An incorrect solvent ratio or the absence of a necessary modifier can lead to co-elution.
-
Inadequate Method Parameters: Flow rate, column temperature, and injection volume can all influence peak shape and resolution. Deviations from the optimal settings can result in band broadening and decreased separation.[2]
-
Column Degradation: Over time, column performance can degrade due to contamination or loss of stationary phase, leading to reduced efficiency and resolution.
Q3: Can I use reversed-phase HPLC for latanoprost isomer analysis?
While some literature suggests that reversed-phase HPLC is generally unsuitable for the purity analysis of latanoprost and its isomers, successful separations have been achieved.[2] Success in reversed-phase often requires careful method development, such as using a combination of stationary phases (e.g., chiral and cyano columns) or specific mobile phase compositions to induce the necessary selectivity.[4] For instance, a C18 column has been used with a mobile phase of acetonitrile and water containing 0.1% v/v trifluoroacetic acid, adjusted to pH 3.0.[1]
Q4: What type of column is recommended for optimal separation of latanoprost isomers?
For robust baseline separation of latanoprost and its key isomers, the following column types have proven effective:
-
Amino (NH2) Columns: These are often used in normal-phase chromatography and have demonstrated excellent performance in separating latanoprost, this compound, and 5,6-trans-latanoprost.[2][3][5]
-
Chiral Columns: When dealing with enantiomers or epimers like this compound, a chiral stationary phase is often the most direct approach to achieving separation.[4]
-
Combined Column Systems: A combination of a chiral column and a cyano column has been successfully used to resolve latanoprost isomers, especially in complex formulations containing other active ingredients or preservatives.[4]
Troubleshooting Guides
Issue: Poor Resolution Between Latanoprost and Isomer Peaks
This guide provides a systematic approach to troubleshooting and improving the separation between latanoprost and its isomers.
Troubleshooting Workflow
Caption: Troubleshooting workflow for poor chromatographic resolution.
Detailed Steps:
-
Verify Column Selection:
-
Normal-Phase: For methods using an NH2 column, ensure the column is properly conditioned and has not been contaminated with incompatible solvents.
-
Reversed-Phase: If using a C18 column, confirm that the method is specifically designed for isomer separation, potentially requiring ion-pair reagents or other mobile phase modifiers. Consider if a chiral column is more appropriate.
-
-
Evaluate Mobile Phase:
-
Composition: Double-check the preparation of the mobile phase, ensuring accurate solvent ratios. For normal-phase methods, the water content can be critical.
-
pH: For reversed-phase methods, the pH of the aqueous portion of the mobile phase can significantly impact the retention and selectivity of the acidic latanoprost and its isomers.
-
Degassing: Ensure the mobile phase is properly degassed to prevent bubble formation, which can cause baseline noise and affect retention times.
-
-
Review Method Parameters:
-
Flow Rate: A lower flow rate generally increases resolution but also lengthens the run time. Verify that the flow rate is within the optimal range for the column and particle size.
-
Temperature: Column temperature affects viscosity and mass transfer. Increasing the temperature can sometimes improve peak shape and resolution, but excessive heat can degrade the column or the analyte.
-
Experimental Protocols
Protocol 1: Normal-Phase HPLC for Latanoprost Isomer Separation
This method has been shown to provide baseline separation of latanoprost from its 15(S) and 5,6-trans isomers.[1][2][3]
| Parameter | Specification |
| Stationary Phase | NH2 (Amino) Column |
| Mobile Phase | Heptane:2-Propanol:Acetonitrile (93:6:1 v/v/v) with a small amount of water (e.g., 0.5 mL/L) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Injection Volume | 20 µL |
Procedure:
-
Prepare the mobile phase as specified and degas thoroughly.
-
Equilibrate the NH2 column with the mobile phase until a stable baseline is achieved.
-
Prepare the sample and standard solutions in the mobile phase.
-
Inject the solutions and integrate the peaks for latanoprost, this compound, and 5,6-trans-latanoprost.
Protocol 2: Reversed-Phase HPLC using a Combined Column System
This method is suitable for the simultaneous quantification of latanoprost and its related substances in ophthalmic formulations.[4]
| Parameter | Specification |
| Stationary Phase | Combined system: Chiral column and Cyano column |
| Mobile Phase | Gradient elution with water, acetonitrile, and orthophosphoric acid |
| Detection | UV at 210 nm |
Procedure:
-
Prepare the mobile phase components and degas.
-
Install the chiral and cyano columns in series as per the validated method.
-
Equilibrate the system with the initial mobile phase composition.
-
Run the gradient program as specified in the method. The cyano column helps in retaining benzalkonium chloride (a common preservative), while the chiral column separates the latanoprost isomers.[4]
Parameter Relationships and Optimization
The resolution of critical peak pairs is dependent on the interplay of several chromatographic factors. The following diagram illustrates the relationship between key parameters and their effect on resolution.
Caption: Relationship between chromatographic parameters and resolution.
Optimization Strategies:
-
To Improve Selectivity (α): This is often the most effective way to improve resolution.
-
Change the mobile phase composition by adjusting the ratio of organic solvents.
-
Modify the pH of the mobile phase (for reversed-phase).
-
Switch to a different type of stationary phase (e.g., from C18 to NH2 or a chiral column).
-
-
To Increase Efficiency (N):
-
Decrease the flow rate.
-
Optimize the column temperature.
-
-
To Adjust Retention Factor (k):
-
Modify the strength of the mobile phase (e.g., increase or decrease the percentage of the organic solvent).
-
By systematically evaluating and adjusting these parameters, you can troubleshoot and resolve issues of poor resolution in the chromatographic analysis of latanoprost isomers.
References
- 1. researchgate.net [researchgate.net]
- 2. akjournals.com [akjournals.com]
- 3. researchgate.net [researchgate.net]
- 4. Developing a Chromatographic Method for Quantifying Latanoprost and Related Substances in Glaucoma Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Validated Liquid Chromatographic Method for Analysis of the Isomers of Latanoprost | Semantic Scholar [semanticscholar.org]
Preventing the inversion of the C-15 hydroxyl group during latanoprost synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of latanoprost, with a specific focus on preventing the inversion of the C-15 hydroxyl group.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of latanoprost that may lead to the formation of the undesired 15R-epimer.
| Problem ID | Issue Encountered | Potential Cause | Suggested Solution |
| C15-INV-01 | Low diastereoselectivity (high percentage of 15R-epimer) after reduction of the C-15 ketone. | The reducing agent lacks sufficient stereocontrol. Standard reducing agents like sodium borohydride often provide poor diastereoselectivity for this substrate. | Employ a highly stereoselective reducing agent. The Corey-Bakshi-Shibata (CBS) reduction is a well-established method for achieving high diastereoselectivity in the reduction of prochiral ketones. Using a chiral oxazaborolidine catalyst can significantly favor the formation of the desired 15S-alcohol.[1][2][3][4][5] |
| C15-INV-02 | Formation of the 15R-epimer increases in steps following the C-15 ketone reduction, even after successful stereoselective reduction. | The C-15 hydroxyl group is allylic, making it susceptible to substitution reactions with inversion of stereochemistry (SN2' mechanism), especially under acidic or activating conditions. This is more likely to occur before the C-13,14 double bond is reduced. | An improved synthetic strategy involves reducing the C-13,14 double bond before the protection of the C-11 and C-15 diol. This eliminates the allylic nature of the C-15 hydroxyl group, thereby inhibiting inversion.[6][7] |
| C15-INV-03 | Difficulty in removing the 15R-epimer by column chromatography. | The 15S and 15R diastereomers of latanoprost and its intermediates are often difficult to separate using standard column chromatography due to their similar polarities. | Instead of relying solely on chromatography of the final product, purify an earlier intermediate. Effective purification of the diol intermediate after the C-15 ketone reduction can be achieved through crystallization, which can selectively isolate the desired 15S diastereomer.[6][7] |
| C15-INV-04 | Unwanted side reactions occurring at the C-15 hydroxyl group during subsequent synthetic steps. | The C-15 hydroxyl group is reactive and can interfere with subsequent reactions if left unprotected. | Protect the C-11 and C-15 hydroxyl groups after the C-15 ketone reduction and, ideally, after the reduction of the C-13,14 double bond. Common protecting groups include silyl ethers (e.g., TBDMS) or tetrahydropyranyl (THP) ethers.[8][9][10] |
| C15-INV-05 | Accidental inversion of the C-15 hydroxyl group when attempting to activate it for another reaction. | The use of reagents that activate the hydroxyl group as a good leaving group, such as in a Mitsunobu reaction, will lead to inversion if a nucleophile is present. | If inversion is not the desired outcome, avoid conditions that mimic a Mitsunobu reaction (i.e., the combination of a phosphine, an azodicarboxylate, and a nucleophile).[11][12][13] Be cautious with any reaction conditions that can convert the hydroxyl into a good leaving group. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of C-15 hydroxyl group inversion during latanoprost synthesis?
A1: The inversion of the C-15 hydroxyl group is primarily due to two factors:
-
Incomplete Stereoselectivity during Ketone Reduction: The initial reduction of the C-15 ketone may not be perfectly stereoselective, leading to a mixture of the desired 15S and undesired 15R epimers.
-
Post-Reduction Instability: The C-15 hydroxyl group is in an allylic position before the reduction of the C-13,14 double bond. This makes it susceptible to substitution reactions that proceed with an inversion of stereochemistry, particularly under acidic or activating conditions.[6][7]
Q2: How can I maximize the formation of the desired 15S-epimer during the reduction step?
A2: To maximize the formation of the 15S-epimer, it is crucial to use a highly stereoselective reducing agent. The Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst with borane, is a highly effective method. For the synthesis of prostaglandins, using the (S)-CBS catalyst has been shown to produce the desired 15S-alcohol with high diastereoselectivity.[1][2][3]
Q3: What is the best point in the synthesis to protect the C-15 hydroxyl group?
A3: Based on improved synthetic protocols, the ideal point to protect the C-15 hydroxyl group is after the reduction of the C-13,14 double bond. By first reducing the double bond, the allylic nature of the C-15 hydroxyl group is removed, which significantly inhibits the potential for stereochemical inversion in subsequent steps. The protection is typically done on the C-11, C-15 diol simultaneously.[6][7]
Q4: Which protecting groups are suitable for the C-15 hydroxyl group?
A4: Silyl ethers, such as tert-butyldimethylsilyl (TBDMS), and tetrahydropyranyl (THP) ethers are commonly used to protect the hydroxyl groups in prostaglandin synthesis.[8][9][10] The choice of protecting group will depend on the overall synthetic strategy and the conditions required for its removal.
Q5: If I end up with a mixture of 15S and 15R epimers, what is the best way to separate them?
A5: While preparative HPLC can be used to separate the final epimers, a more efficient method is to purify an earlier intermediate. It has been reported that the diol intermediate (after C-15 ketone reduction) can be effectively purified by crystallization to remove the unwanted 15R diastereomer.[6][7] This is often more scalable and cost-effective than chromatographic separation of the final product.
Experimental Protocols
Protocol 1: Stereoselective Reduction of C-15 Ketone using CBS Catalyst
This protocol is adapted from the methodology developed by E.J. Corey for the stereoselective reduction of a prostaglandin enone intermediate.[1]
Objective: To reduce the C-15 ketone of a prostaglandin intermediate to the corresponding 15S-hydroxyl group with high diastereoselectivity.
Reagents and Materials:
-
Prostaglandin enone intermediate
-
(S)-2-Methyl-CBS-oxazaborolidine catalyst
-
Borane-tetrahydrofuran complex (BH3·THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
Standard workup reagents (e.g., aqueous ammonium chloride, ethyl acetate, brine)
Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve the prostaglandin enone intermediate in anhydrous THF.
-
Cool the solution to the desired temperature (e.g., -20 °C to 0 °C).
-
Add the (S)-2-Methyl-CBS-oxazaborolidine catalyst (typically 5-10 mol%).
-
Slowly add the borane-tetrahydrofuran complex (BH3·THF) (typically 0.6-1.0 equivalents) dropwise to the stirred solution.
-
Monitor the reaction by thin-layer chromatography (TLC). The reaction is typically complete within a few minutes to an hour.
-
Upon completion, quench the reaction by the slow addition of methanol.
-
Allow the solution to warm to room temperature and perform an aqueous workup. Typically, this involves dilution with ethyl acetate, washing with saturated aqueous ammonium chloride and brine, drying over anhydrous sodium sulfate, and concentration under reduced pressure.
-
Purify the resulting alcohol by flash column chromatography.
Expected Outcome: This procedure should yield the corresponding alcohol with a high diastereomeric excess in favor of the 15S-epimer. Ratios of 90:10 (15S:15R) or better have been reported for similar substrates.[1]
Data Presentation
Table 1: Diastereoselectivity of C-15 Ketone Reduction
| Method | Catalyst/Reagent | Substrate | Diastereomeric Ratio (15S : 15R) | Reference |
| CBS Reduction | (S)-2-Methyl-CBS-oxazaborolidine / BH3·THF | Prostaglandin enone intermediate | 90 : 10 | [1] |
| CBS Reduction | (R)-2-Methyl-CBS-oxazaborolidine / BH3·THF | Prostaglandin enone intermediate | 9 : 91 | [1] |
Visualizations
Diagram 1: Logical Workflow for Preventing C-15 Inversion
Caption: Recommended synthetic workflow to minimize C-15 inversion.
Diagram 2: Mechanism of Stereochemical Inversion via Mitsunobu Reaction
Caption: Generalized mechanism for alcohol inversion via the Mitsunobu reaction.
References
- 1. york.ac.uk [york.ac.uk]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 4. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 5. google.com [google.com]
- 6. researchgate.net [researchgate.net]
- 7. an-improved-synthesis-of-latanoprost-involving-effective-control-on-15-s-diastereomer - Ask this paper | Bohrium [bohrium.com]
- 8. US20220024849A1 - Process for the preparation of latanoprostene bunod and intermediate thereof and compositions comprising the same - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. glaserr.missouri.edu [glaserr.missouri.edu]
- 13. Mitsunobu Reaction | Chem-Station Int. Ed. [en.chem-station.com]
Validation & Comparative
A Comparative Analysis of 15(S)-Latanoprost and its 15(R) Epimer in Intraocular Pressure Reduction
A comprehensive guide for researchers and drug development professionals on the stereospecific efficacy of Latanoprost in managing elevated intraocular pressure.
In the landscape of glaucoma therapeutics, Latanoprost stands as a cornerstone treatment for reducing intraocular pressure (IOP), a primary risk factor for glaucomatous optic neuropathy. Latanoprost is the isopropyl ester prodrug of a synthetic prostaglandin F2α analogue. Its efficacy is critically dependent on its specific stereochemistry, particularly at the carbon-15 position of the ω-chain. The commercially available and biologically active form is the 15(S) isomer. This guide provides a detailed comparison of the efficacy of 15(S)-Latanoprost versus its 15(R) epimer, supported by experimental data on the active isomer and an understanding of the structure-activity relationships that govern their interaction with the prostaglandin F2α (FP) receptor.
Stereochemistry: The Key to Efficacy
The biological activity of prostaglandin analogues like Latanoprost is highly stereospecific. The FP receptor, the target of Latanoprost, exhibits a precise three-dimensional binding pocket. Phenyl-substituted PGF2α analogues, including Latanoprost, demonstrate high activity on FP receptors in a stereoselective manner, specifically for the 15α-hydroxyl group, which corresponds to the 15(S) configuration[1]. This stereospecificity dictates that only the 15(S)-isomer can effectively bind to and activate the FP receptor to initiate the signaling cascade that leads to IOP reduction. The 15(R)-Latanoprost, also known as 15-epi Latanoprost, is considered an impurity in the synthesis of the active drug and is presumed to be biologically inactive or possess significantly lower activity due to its inability to properly fit into the FP receptor's binding site[2][3].
While direct comparative clinical studies evaluating the IOP-lowering effect of 15(R)-Latanoprost are not available—a testament to its recognized inactivity—the profound efficacy of the 15(S) isomer is well-documented.
Quantitative Comparison of Efficacy
The following table summarizes the known efficacy of this compound in reducing IOP and the inferred activity of the 15(R) isomer based on stereochemical principles.
| Isomer | Receptor Activity | IOP Reduction Efficacy | Supporting Evidence |
| This compound | Potent and selective agonist of the Prostaglandin F2α (FP) receptor. | High efficacy in reducing IOP. Clinical studies demonstrate a mean IOP reduction of 27% to 35% from baseline[4]. | Extensive clinical trials and preclinical studies confirming robust IOP-lowering effects[4][5]. |
| 15(R)-Latanoprost | Inferred to have no or significantly reduced affinity and agonist activity at the FP receptor. | Presumed to be biologically inactive for IOP reduction. | Structure-activity relationship studies emphasize the critical role of the 15(S)-hydroxyl configuration for FP receptor binding and activation[1]. Considered an impurity in Latanoprost synthesis[2]. |
Mechanism of Action: The Signaling Pathway of this compound
Latanoprost is an isopropyl ester prodrug that, after topical administration to the eye, penetrates the cornea and is hydrolyzed by corneal esterases to its biologically active form, Latanoprost acid[6][7]. This compound acid then acts as a selective agonist at the FP receptor located on ciliary muscle cells[7].
Activation of the FP receptor initiates a signaling cascade that leads to the remodeling of the extracellular matrix in the ciliary body and an increase in the uveoscleral outflow of aqueous humor, which is the primary mechanism for IOP reduction[6].
Experimental Protocols
The IOP-lowering efficacy of prostaglandin analogues is typically evaluated in preclinical studies using animal models, followed by clinical trials in human subjects.
Preclinical Evaluation of IOP in Animal Models
A common experimental workflow for assessing the IOP-lowering effects of a test compound like Latanoprost in a preclinical setting is outlined below.
Methodology Example: IOP Measurement in Monkeys
-
Animal Model: Cynomolgus monkeys with laser-induced glaucoma are often used as they provide a model of elevated IOP that is responsive to prostaglandin analogues[8][9].
-
Baseline IOP: Prior to treatment, baseline IOP is measured multiple times using a calibrated tonometer to establish a stable baseline.
-
Treatment Administration: A single drop of the test compound (e.g., 0.005% this compound) is administered topically to one eye, while the contralateral eye receives a vehicle control.
-
IOP Monitoring: IOP is measured at regular intervals (e.g., 1, 2, 4, 6, 8, and 24 hours) post-administration to determine the onset, peak, and duration of the IOP-lowering effect[9].
-
Data Analysis: The change in IOP from baseline is calculated for both the treated and control eyes. The efficacy of the test compound is determined by the statistically significant reduction in IOP in the treated eye compared to both its own baseline and the vehicle-treated control eye.
Conclusion
The therapeutic efficacy of Latanoprost in reducing intraocular pressure is unequivocally attributed to the 15(S)-isomer. Its specific stereochemical configuration allows for potent and selective agonism at the prostaglandin F2α (FP) receptor, leading to a well-established mechanism of action that enhances uveoscleral outflow. Conversely, the 15(R)-epimer is considered biologically inactive for IOP reduction due to the stringent stereospecific requirements of the FP receptor. For researchers and professionals in drug development, this stark difference in efficacy underscores the critical importance of stereochemistry in drug design and the necessity of stringent quality control in the synthesis and formulation of Latanoprost to minimize the presence of the inactive 15(R)-isomer. Future research in this area will likely continue to focus on developing even more potent and selective FP receptor agonists, building upon the foundational understanding of the structure-activity relationships established by compounds like this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. CAS 145773-22-4: this compound | CymitQuimica [cymitquimica.com]
- 3. Structure-activity relationships and receptor profiles of some ocular hypotensive prostanoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Latanoprost | C26H40O5 | CID 5311221 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Latanoprost - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. m.youtube.com [m.youtube.com]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. Effect of 15-keto latanoprost on intraocular pressure and aqueous humor dynamics in monkey eyes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validated Analytical Methods for 15(S)-Latanoprost Quantification in Ophthalmic Solutions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methods for the quantification of 15(S)-Latanoprost in ophthalmic solutions. Latanoprost, a prostaglandin F2α analogue, is a leading treatment for open-angle glaucoma and ocular hypertension. Accurate and precise quantification of this active pharmaceutical ingredient (API) is critical for ensuring product quality, safety, and therapeutic efficacy. This document details various chromatographic techniques, presenting their performance data and experimental protocols to aid in the selection of the most suitable method for your research and quality control needs.
Comparative Analysis of Analytical Methods
High-Performance Liquid Chromatography (HPLC) coupled with various detectors is the most common approach for the determination of Latanoprost.[1] More advanced techniques such as Ultra-Performance Liquid Chromatography (UPLC) combined with tandem mass spectrometry (MS/MS) offer higher sensitivity and selectivity, particularly for complex matrices or when analyzing related substances and degradation products.[2]
The choice of method often depends on the specific requirements of the analysis, such as the need for high throughput, sensitivity for low-level impurities, or the availability of instrumentation. The following table summarizes the performance of several validated methods.
| Method | Column | Mobile Phase | Detection | Linearity Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) | Accuracy (% Recovery) | Precision (%RSD) | Reference |
| RP-HPLC-UV | Zodiacsil C18 (150 x 4.6 mm, 5µ) | 0.01N Ammonium acetate: Methanol (55:45) | UV at 225nm | Not Specified | 0.03 | 0.09 | 100.5 | 0.8 | [3][4] |
| RP-HPLC-UV | Spherisorb ODS2 C18 (250mm × 4.6mm; 5µ) | Methanol:Acetonitrile:Phosphate Buffer pH 5.2 (55:45:05) | UV at 239nm | Not Specified | 0.003 | Not Specified | 98.32 | Not Specified | [5] |
| RP-HPLC-UV | Agilent Eclipse XDB-C18 (150 x 4.6 mm, 3.5 µm) | Acetonitrile:Water with 0.1% TFA, pH 3.0 (70:30) | UV at 205nm | 0.0125 - 1 | Not Specified | Not Specified | 100.15 | <2.0 | [1][6] |
| RP-HPLC-UV | Combined chiral and cyano columns | Reverse-phase gradient | UV at 210nm | 40 - 60 | 0.025 | 0.35 | 98.0 - 102.0 | Not Specified | [2][7] |
| RP-HPLC-Fluorescence | C18 column | Acetonitrile:0.1% v/v formic acid (60:40) | FLD (Ex: 265nm, Em: 285nm) | 0.063 - 10 | 0.021 | Not Specified | Not Specified | Not Specified | [8][9] |
| HPLC-MS/MS | Kinetex biphenyl 100A (2.1 mm × 100 mm, 2.6 μm) | Gradient with 5 mM ammonium acetate with 0.02% formic acid and Acetonitrile/water | Triple quadrupole MS | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | [10] |
| RP-HPLC/ESI-MS/MS | Octylsilica (C8) column | Isocratic elution | ESI in positive ion SRM mode | 0.01 - 0.16 (in AH) | 0.00003066 (in AH) | Not Specified | <15% | <15% | [11] |
LOD: Limit of Detection, LOQ: Limit of Quantification, RSD: Relative Standard Deviation, AH: Aqueous Humor.
Experimental Protocols
Below are detailed methodologies for some of the key experiments cited in the comparison table.
RP-HPLC-UV Method for Simultaneous Estimation of Netarsudil and Latanoprost[3][4]
-
Instrumentation: High-Performance Liquid Chromatography system with a UV detector.
-
Column: Zodiacsil C18 (150 x 4.6 mm, 5µ).
-
Mobile Phase: A mixture of 0.01N Ammonium acetate and Methanol in the ratio of 55:45 (v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 225 nm.
-
Sample Preparation: Vials of the ophthalmic solution are accurately weighed and the contents transferred to a volumetric flask. The solution is sonicated for 10 minutes after adding a diluent (Methanol:Water 50:50) and then further diluted to the final concentration. The resulting solution is filtered through a 0.45 µm filter before injection.
-
Retention Times: Netarsudil (2.222 min) and Latanoprost (2.706 min).
Stability-Indicating RP-HPLC-UV Method[5]
-
Instrumentation: HPLC with UV detection.
-
Column: Spherisorb ODS2 C18 (250mm × 4.6mm; 5µ).
-
Mobile Phase: A mixture of methanol, acetonitrile, and phosphate buffer (pH 5.2) in a 55:45:05 (v/v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 239 nm.
-
Retention Time: Latanoprost (5.43 min).
-
Forced Degradation Studies: The stability-indicating nature of this method was confirmed through forced degradation studies under acidic, basic, oxidative, thermal, and photolytic stress conditions. The method was able to effectively separate the degradation products from the main Latanoprost peak.
High-Sensitivity RP-HPLC-Fluorescence Method[8][9]
-
Instrumentation: HPLC system equipped with a fluorescence detector.
-
Column: C18 column.
-
Mobile Phase: Acetonitrile and 0.1% v/v formic acid in a 60:40 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Detection: Fluorescence detector with excitation at 265 nm and emission at 285 nm.
-
Key Advantage: This method offers significantly higher sensitivity compared to UV detection, making it suitable for analyzing samples with very low concentrations of Latanoprost, such as those from in vitro release studies or in biological matrices.
Visualizing the Analytical Workflow
The following diagram illustrates a typical workflow for the quantification of Latanoprost in ophthalmic solutions using chromatographic methods.
Caption: General workflow for Latanoprost quantification.
This guide provides a foundational understanding of the analytical methodologies available for the quantification of this compound. For the development and validation of new methods, it is recommended to consult the International Council for Harmonisation (ICH) guidelines.[1][2]
References
- 1. researchgate.net [researchgate.net]
- 2. Developing a Chromatographic Method for Quantifying Latanoprost and Related Substances in Glaucoma Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and Validation of Stability Indicating Analytical Method for the Simultaneous Estimation of Netarsudil and Latanoprost by RP-HPLC | Semantic Scholar [semanticscholar.org]
- 4. wjpsonline.com [wjpsonline.com]
- 5. rjptonline.org [rjptonline.org]
- 6. akjournals.com [akjournals.com]
- 7. Developing a Chromatographic Method for Quantifying Latanoprost and Related Substances in Glaucoma Treatments. | Read by QxMD [read.qxmd.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Latanoprost Quantification in Ocular Implants and Tissues: HPLC-Fluorescence vs HPLC-UV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
A Head-to-Head Showdown: 15(S)-Latanoprost vs. Bimatoprost in Preclinical Animal Models
In the landscape of glaucoma therapeutics, prostaglandin F2α (PGF2α) analogs stand as a cornerstone of treatment, prized for their robust intraocular pressure (IOP)-lowering capabilities. Among these, 15(S)-Latanoprost and bimatoprost are two of the most frequently prescribed agents. While both are effective, subtle differences in their pharmacological profiles, observed in animal models, offer valuable insights for researchers and drug development professionals. This guide provides an objective, data-driven comparison of these two compounds in preclinical settings.
Mechanism of Action: A Tale of Two Pathways
Both latanoprost, a prodrug that is hydrolyzed in the cornea to its active free acid form, and bimatoprost, a prostamide, lower IOP primarily by increasing the outflow of aqueous humor. The primary mechanism for both is the enhancement of the uveoscleral outflow pathway. However, evidence from animal and in vitro studies suggests bimatoprost may also have a more pronounced effect on the trabecular meshwork, the conventional outflow pathway.[1][2]
This dual mechanism of bimatoprost may be attributed to its differential effects on the extracellular matrix of the trabecular meshwork. Studies have shown that bimatoprost can down-regulate the expression of fibronectin, a key component of the extracellular matrix, while latanoprost may up-regulate it.[3] This reduction in fibronectin, coupled with an increase in matrix metalloproteinases (MMPs), could lead to decreased resistance in the trabecular meshwork, thereby enhancing aqueous humor outflow.[3]
Efficacy in Animal Models: A Comparative Look at IOP Reduction
Direct head-to-head comparisons in animal models provide crucial data on the relative efficacy of these compounds. A study in conscious, normotensive monkeys demonstrated that once-daily administration of latanoprost (1.5 μg), bimatoprost (9 μg), and another prostaglandin analog, travoprost (1.2 μg), were all equally effective, producing a significant IOP reduction of approximately 25% after the fourth day of treatment.[4]
| Parameter | This compound | Bimatoprost | Animal Model | Study Details |
| IOP Reduction | ~25% | ~25% | Normotensive Monkeys | Once-daily topical administration for 4 days.[4] |
Note: While some clinical studies in humans suggest bimatoprost may offer a slightly greater IOP reduction than latanoprost, this preclinical study in monkeys indicates comparable efficacy at the doses tested.[2][5][6][7]
Pharmacokinetic Profiles in Rabbits
Pharmacokinetic studies in rabbits reveal differences in the ocular penetration and metabolism of latanoprost and bimatoprost. It is important to note that the following data is compiled from separate studies and is not a direct head-to-head comparison within a single study.
| Parameter | This compound (as Latanoprost Acid) | Bimatoprost (as Bimatoprost Acid) | Animal Model |
| Aqueous Humor Cmax | Not explicitly stated in a comparable format | 45.8 ± 14.3 ng/mL (0.03% solution) | Dutch Belted Rabbits[3] |
| Aqueous Humor Tmax | 2 hours | 90 minutes | Dutch Belted Rabbits[3][8] |
| Aqueous Humor AUC (0-24h) | 521 ng/mL·h (preservative-free) | Not explicitly stated in a comparable format | Dutch Belted Rabbits[8] |
Cmax: Maximum Concentration, Tmax: Time to Maximum Concentration, AUC: Area Under the Curve.
Bimatoprost is a prodrug that is rapidly hydrolyzed by corneal esterases to its active form, bimatoprost acid.[9] Latanoprost is also a prodrug, converted to latanoprost acid in the cornea.[10] Studies in rabbits have shown that bimatoprost is extensively metabolized in the eye, with concentrations of the parent compound falling below the limit of quantitation within an hour post-dose.[9]
Experimental Protocols
Representative In Vivo IOP Study in Monkeys
-
Animal Model: Adult, conscious, normotensive cynomolgus or rhesus monkeys.
-
Acclimation: Animals are acclimated to the laboratory environment and handling procedures to minimize stress-induced IOP fluctuations.
-
Baseline IOP Measurement: Baseline IOP is measured multiple times on separate days prior to treatment to establish a stable diurnal curve. Measurements are typically taken using a calibrated tonometer.
-
Drug Administration: A precise volume (e.g., 30 µL) of the test article (latanoprost 0.005% or bimatoprost 0.03%) or vehicle is administered topically to one eye at a consistent time each day. The contralateral eye often serves as a control.
-
IOP Monitoring: IOP is measured at multiple time points post-administration (e.g., 0, 2, 4, 6, 8, and 24 hours) for several consecutive days.
-
Data Analysis: The change in IOP from baseline is calculated for each treatment group and compared statistically.
Representative Pharmacokinetic Study in Rabbits
-
Animal Model: Male New Zealand White or Dutch Belted rabbits.
-
Drug Administration: A single, fixed volume (e.g., 30 µL) of the test compound is administered to both eyes.
-
Sample Collection: At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing, animals are euthanized, and aqueous humor and other ocular tissues (cornea, iris-ciliary body) are collected.
-
Sample Analysis: The concentration of the parent drug and its active metabolite in the collected tissues is quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: Key pharmacokinetic parameters, including Cmax, Tmax, and AUC, are calculated from the concentration-time data.
Conclusion
Preclinical animal models are indispensable for delineating the pharmacological profiles of IOP-lowering agents. In the case of this compound and bimatoprost, while both demonstrate robust and comparable efficacy in reducing IOP in normotensive monkeys, their underlying mechanisms may differ. Bimatoprost's potential for a dual action on both uveoscleral and trabecular outflow pathways, possibly through modulation of extracellular matrix components like fibronectin, presents an intriguing area for further investigation. The pharmacokinetic differences observed in rabbits also highlight the importance of formulation and metabolic pathways in ocular drug delivery. For researchers and drug development professionals, these findings underscore the nuanced distinctions between these two widely used prostaglandin analogs and provide a foundation for the development of next-generation glaucoma therapies.
References
- 1. dovepress.com [dovepress.com]
- 2. researchgate.net [researchgate.net]
- 3. Aqueous humor penetration of topical bimatoprost 0.01% and bimatoprost 0.03% in rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prostaglandin Subtype-Selective and Non-Selective IOP-Lowering Comparison in Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A six-month randomized clinical trial comparing the intraocular pressure-lowering efficacy of bimatoprost and latanoprost in patients with ocular hypertension or glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparing the Efficacy of Latanoprost (0.005%), Bimatoprost (0.03%), Travoprost (0.004%), and Timolol (0.5%) in the Treatment of Primary Open Angle Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bimatoprost versus latanoprost in lowering intraocular pressure in glaucoma and ocular hypertension: results from parallel-group comparison trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. Ocular pharmacokinetics and tolerability of bimatoprost ophthalmic solutions administered once or twice daily in rabbits, and clinical dosing implications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of human ocular distribution of bimatoprost and latanoprost - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 15(S)-Latanoprost and Latanoprost Acid at Prostaglandin Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cross-reactivity and selectivity of 15(S)-Latanoprost, an epimer of the active form of Latanoprost, at various prostaglandin (PG) receptors. Latanoprost is a widely prescribed prostaglandin F2α analogue for the treatment of glaucoma and ocular hypertension.[1][2] Its therapeutic effect is primarily mediated by the activation of the prostaglandin F receptor (FP), which leads to an increase in the uveoscleral outflow of aqueous humor, thereby reducing intraocular pressure.[1] The in-vivo activity of the prodrug Latanoprost is dependent on its hydrolysis to the biologically active Latanoprost acid. This guide focuses on the pharmacologic profile of Latanoprost acid and its 15(S)-epimer to understand the stereochemical requirements for receptor interaction.
Executive Summary
This comparison guide synthesizes available experimental data on the binding affinities and functional activities of Latanoprost acid and this compound at a range of prostaglandin receptors, including the FP, DP, EP, and TP receptor subfamilies. While comprehensive data for Latanoprost acid is available, the characterization of this compound across the full spectrum of prostaglandin receptors is limited in publicly accessible literature.
The available data indicates that Latanoprost acid is a potent and selective agonist at the FP receptor, with some cross-reactivity at the EP1 receptor.[3] The 15(S)-epimer of Latanoprost also demonstrates activity at the FP receptor, although with a lower potency compared to Latanoprost acid.[4][5] This suggests that the stereochemistry at the C-15 position of the prostaglandin molecule is a critical determinant of its interaction with the FP receptor.
Quantitative Data Summary
The following tables summarize the available quantitative data for the binding affinity (Ki) and functional activity (EC50/IC50) of Latanoprost acid and this compound at various human prostaglandin receptors. It is important to note the significant data gap for the 15(S)-epimer across most of the tested receptors.
Table 1: Binding Affinity (Ki, nM) of Latanoprost Acid at Prostaglandin Receptors [3]
| Receptor Subtype | Latanoprost Acid Ki (nM) |
| FP | 98 |
| DP | >10,000 |
| EP1 | 2,300 |
| EP2 | >10,000 |
| EP3 | 4,700 |
| EP4 | >10,000 |
| IP | >10,000 |
| TP | >10,000 |
Data from a radioligand binding assay using cloned human receptors.
Table 2: Functional Activity (EC50/IC50, nM) of Latanoprost Acid and this compound
| Receptor Subtype | Latanoprost Acid EC50 (nM) | This compound (free acid) IC50 (nM) |
| FP | 32-124 [3] | 24 [4][5] |
| EP1 | 119[3] | Data not available |
| EP2 | >10,000[6] | Data not available |
| EP3 | >1,000[6] | Data not available |
| DP | >1,000[6] | Data not available |
| IP | >1,000[6] | Data not available |
| TP | >1,000[6] | Data not available |
Latanoprost acid EC50 values were determined using a phosphoinositide turnover assay in cells expressing the human FP receptor and a calcium mobilization assay for the EP1 receptor.[3] The IC50 value for this compound was determined in a binding assay using cat iris sphincter muscle.[4][5]
Prostaglandin Receptor Signaling Pathways
Prostaglandin receptors are members of the G-protein coupled receptor (GPCR) superfamily. Upon agonist binding, they activate distinct intracellular signaling cascades depending on the G-protein to which they couple. The primary signaling pathways for the prostaglandin receptors discussed in this guide are illustrated below.
Caption: Prostaglandin Receptor Signaling Pathways.
Experimental Protocols
The following sections detail the generalized methodologies for the key experiments cited in this guide.
Radioligand Binding Assays
Radioligand binding assays are employed to determine the affinity of a ligand for a specific receptor.
Caption: Radioligand Binding Assay Workflow.
1. Membrane Preparation:
-
Cells or tissues expressing the prostaglandin receptor of interest are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.
-
The homogenate is centrifuged at a low speed to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at a high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in a suitable assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).
2. Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
Each well contains a fixed concentration of a specific radioligand (e.g., [³H]-PGF2α for the FP receptor) and varying concentrations of the unlabeled competitor ligand (e.g., Latanoprost acid or this compound).
-
The reaction is initiated by the addition of the membrane preparation.
-
The plate is incubated at a specific temperature (e.g., room temperature or 30°C) for a predetermined time to reach equilibrium.
3. Separation and Detection:
-
The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
4. Data Analysis:
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
-
The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.
Functional Assays (Calcium Mobilization and Phosphoinositide Turnover)
Functional assays are used to determine the potency and efficacy of a compound in activating a receptor and eliciting a cellular response.
References
- 1. Latanoprost - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. chemignition.com [chemignition.com]
- 3. Ocular hypotensive FP prostaglandin (PG) analogs: PG receptor subtype binding affinities and selectivities, and agonist potencies at FP and other PG receptors in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
Pharmacokinetic comparison of 15(S)-Latanoprost and travoprost in vivo
In the landscape of glaucoma management, prostaglandin F2α analogs stand as a cornerstone of therapy, prized for their efficacy in lowering intraocular pressure (IOP). Among these, 15(S)-Latanoprost and Travoprost are two of the most frequently prescribed agents. While both are prodrugs that are hydrolyzed in the cornea to their active free acid forms, subtle differences in their chemical structures can influence their pharmacokinetic profiles. This guide offers an objective comparison of the in vivo pharmacokinetics of these two critical ophthalmic drugs, supported by experimental data from preclinical studies.
Executive Summary of Pharmacokinetic Parameters
The following table summarizes key pharmacokinetic parameters for the active acid forms of Latanoprost and Travoprost in the aqueous humor of rabbits, the most common animal model for ophthalmic drug studies. It is important to note that these values are compiled from separate studies, which may employ different experimental conditions, including rabbit strains and drug formulations. Therefore, this table serves as an indicative comparison rather than a direct head-to-head evaluation.
| Pharmacokinetic Parameter | This compound Acid | Travoprost Acid |
| Maximum Concentration (Cmax) | 0.09 ng eq/mL[1][2] - 73.8 ± 28.7 ng/mL | 10.2 ± 3.0 ng/mL - 30.1 ± 1.56 ng/mL[3][4] |
| Time to Maximum Concentration (Tmax) | ~1-2 hours | ~1 hour[4] |
| Area Under the Curve (AUC) | 119.6 - 521 ng/mL·h | Data not consistently reported in comparable units |
| Elimination Half-life (t½) | ~3.0 hours[1][2] | ~2.14 ± 0.13 hours[4] |
Detailed Experimental Protocols
The data presented in this guide are derived from in vivo pharmacokinetic studies in rabbits. A generalized experimental protocol for such a study is outlined below.
Animal Model: Healthy, adult rabbits (e.g., New Zealand White, Dutch Belted, or pigmented rabbits) are commonly used due to their eye size and anatomical similarities to human eyes.[5] Animals are acclimatized to laboratory conditions before the study.
Drug Administration: A single, fixed-volume drop (typically 30-50 µL) of the ophthalmic solution (e.g., 0.005% Latanoprost or 0.004% Travoprost) is administered topically to the conjunctival sac of one or both eyes.[4]
Sample Collection: Aqueous humor samples are collected from the anterior chamber of the eye at predetermined time points post-instillation (e.g., 0.5, 1, 2, 4, 6, 8, and 24 hours).[6] This is typically a terminal procedure for each time point, with a group of animals assigned to each point.
Bioanalytical Method: The concentration of the active drug metabolite (Latanoprost acid or Travoprost acid) in the aqueous humor is quantified using a validated, sensitive bioanalytical method, most commonly Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).[3][6]
Pharmacokinetic Analysis: The concentration-time data are used to calculate standard pharmacokinetic parameters, including Cmax, Tmax, AUC, and elimination half-life, using non-compartmental or compartmental analysis.
Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo pharmacokinetic study of ophthalmic drugs in a rabbit model.
References
- 1. The pharmacokinetics of a new antiglaucoma drug, latanoprost, in the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] The pharmacokinetics of a new antiglaucoma drug, latanoprost, in the rabbit. | Semantic Scholar [semanticscholar.org]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. benthamdirect.com [benthamdirect.com]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
Unveiling the Neuroprotective Potential of 15(S)-Latanoprost for Retinal Ganglion Cells: A Comparative Guide
For Immediate Release
This guide provides a comprehensive analysis of the neuroprotective effects of 15(S)-Latanoprost on retinal ganglion cells (RGCs), offering a comparative overview with other prominent neuroprotective agents. Designed for researchers, scientists, and drug development professionals, this document synthesizes key experimental findings, presents detailed methodologies, and visualizes complex signaling pathways to facilitate a deeper understanding of potential therapeutic strategies for neurodegenerative retinal diseases.
Comparative Efficacy of Neuroprotective Agents for Retinal Ganglion Cells
The following tables summarize the quantitative data from various studies, showcasing the neuroprotective efficacy of this compound and its alternatives—Brimonidine, Citicoline, Coenzyme Q10, and Memantine—in preclinical models of retinal ganglion cell injury.
Table 1: Retinal Ganglion Cell Survival in an Experimental Glaucoma Model (Episcleral Vein Cauterization in Rats)
| Treatment Group | RGC Survival (%) | IOP Reduction (%) | Reference |
| Control (PBS) | 78.9 ± 3.2 | N/A | [1] |
| This compound (topical) | 94.7 ± 3.7 | ~22 | [1] |
| Brimonidine (intraperitoneal) | 103.7 ± 2.7 | 0 | [1] |
| Latanoprost + Brimonidine | 94.4 ± 2.2 | ~25 | [1] |
Table 2: Neuroprotection in Optic Nerve Crush Models
| Agent | Animal Model | Key Finding | Reference |
| This compound | Rat | Significantly decreased TUNEL-positive (apoptotic) RGCs after 7 days of topical instillation. | [2] |
| Citicoline | Rat | Attenuated the progressive decrease of RGC density 1 and 3 weeks after the crush. | [3][4] |
| Brimonidine | Mouse | Significantly reduced RGC death in a model of excessive oxidative stress. | [5] |
Table 3: Neuroprotection in Chemically-Induced Retinal Injury Models
| Agent | Injury Model | Key Finding | Reference |
| This compound | NMDA-induced excitotoxicity (rat) | Intravitreal administration significantly increased the number of surviving RGCs. | [6] |
| Memantine | NMDA-induced excitotoxicity (rat) | Intraperitoneal injection increased the density of surviving RGCs by 28.5% compared to the control. | [7] |
| Coenzyme Q10 | Kainate-induced excitotoxicity (mouse) | Topical application reduced the loss of Brn3a-positive RGCs from 72% to 32%. | [8] |
| This compound | Hypoxia (cultured rat RGCs) | 100 nM of latanoprost suppressed the hypoxia-induced decrease in NF-kB p65 phosphorylation from 72.2% to 42.2%. | [9] |
Mechanisms of Action: The Signaling Pathways of this compound
This compound exerts its neuroprotective effects through multiple signaling pathways, as illustrated below.
Caption: Signaling pathways of this compound's neuroprotective effects.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Optic Nerve Crush (ONC) Model in Rats
The ONC model is a widely used method to induce RGC death and evaluate neuroprotective strategies.
Caption: Workflow for the optic nerve crush experimental model.
Protocol:
-
Anesthesia: Anesthetize the animal using an appropriate anesthetic cocktail (e.g., ketamine and xylazine).
-
Surgical Preparation: Perform a lateral canthotomy to expose the intraorbital portion of the optic nerve.
-
Optic Nerve Crush: Using fine forceps, crush the optic nerve for a standardized duration (e.g., 10 seconds) at a specific distance from the globe.
-
Post-operative Care: Suture the incision and provide appropriate post-operative analgesia and care.
-
Treatment Administration: Administer the test compound (e.g., topical this compound) according to the study design.
-
Retrograde Labeling: At a defined time point before sacrifice, retrogradely label the surviving RGCs by injecting a fluorescent tracer (e.g., Fluorogold) into the superior colliculus.
-
Tissue Processing and Analysis: After a set survival period, euthanize the animal, enucleate the eyes, and prepare retinal flat mounts. Count the labeled RGCs using fluorescence microscopy to determine the survival rate.
Retrograde Labeling of Retinal Ganglion Cells with Fluorogold
This technique is essential for quantifying the number of surviving RGCs that maintain axonal connections to the brain.
Protocol:
-
Anesthesia and Stereotaxic Surgery: Anesthetize the animal and place it in a stereotaxic frame.
-
Craniotomy: Perform a craniotomy to expose the superior colliculi.
-
Tracer Injection: Inject a solution of Fluorogold into the superior colliculi.
-
Post-injection Survival: Allow sufficient time (typically 5-7 days) for the tracer to be retrogradely transported to the RGC bodies in the retina.
-
Tissue Collection and Visualization: Euthanize the animal, dissect the retinas, and prepare them as whole mounts. Visualize and count the fluorescently labeled RGCs under a fluorescence microscope.
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay for Apoptosis Detection
The TUNEL assay is a common method to identify apoptotic cells by detecting DNA fragmentation.
Protocol:
-
Tissue Preparation: Fix the retina in paraformaldehyde and prepare either whole mounts or cryosections.
-
Permeabilization: Permeabilize the tissue to allow entry of the labeling reagents.
-
TUNEL Reaction: Incubate the tissue with a solution containing Terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs (e.g., fluorescein-dUTP). TdT will add the labeled dUTPs to the 3'-OH ends of fragmented DNA.
-
Counterstaining: Counterstain the nuclei with a fluorescent dye (e.g., DAPI) to visualize all cells.
-
Imaging and Quantification: Image the retina using a fluorescence microscope and quantify the number of TUNEL-positive (apoptotic) cells, often expressed as a ratio to the total number of cells.
Western Blotting for NF-κB p65 Phosphorylation
This technique is used to quantify the levels of specific proteins, such as the phosphorylated (activated) form of NF-κB p65, to investigate signaling pathway activation.
Protocol:
-
Protein Extraction: Isolate RGCs or use whole retinal tissue and lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each sample using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of NF-κB p65 (e.g., anti-phospho-NF-κB p65 Ser468).
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Analysis: Quantify the band intensity and normalize to a loading control (e.g., β-actin) to compare the levels of phosphorylated NF-κB p65 between different treatment groups.
Conclusion
The evidence presented in this guide strongly supports the neuroprotective effects of this compound on retinal ganglion cells, acting through multiple molecular pathways to inhibit apoptosis and promote cell survival. Comparative analysis with other neuroprotective agents highlights its significant efficacy. The detailed experimental protocols provided herein offer a valuable resource for researchers aiming to further investigate and validate these findings in the pursuit of novel therapies for glaucomatous optic neuropathy and other neurodegenerative diseases of the retina.
References
- 1. Retinal ganglion cell neuroprotection in a rat model of glaucoma following brimonidine, latanoprost or combined treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Latanoprost protects rat retinal ganglion cells from apoptosis in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Citicoline and lithium rescue retinal ganglion cells following partial optic nerve crush in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Citicoline and Retinal Ganglion Cells: Effects on Morphology and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RGC death in mice after optic nerve crush injury: oxidative stress and neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
A Comparative Analysis of the Ocular Hypotensive Efficacy of Latanoprost and Its Stereoisomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the ocular hypotensive effects of latanoprost, a prostaglandin F2α analogue, and its isomers. Latanoprost is a cornerstone in the management of open-angle glaucoma and ocular hypertension, primarily due to its potent intraocular pressure (IOP)-lowering capabilities.[1][2] Its efficacy is intrinsically linked to its specific molecular stereochemistry, which dictates its interaction with the prostaglandin F (FP) receptor. This document summarizes the available data on latanoprost and discusses the expected pharmacological activity of its isomers based on established structure-activity relationships for prostaglandin analogues.
Data Presentation: Quantitative Comparison
Latanoprost is an isopropyl ester prodrug that is hydrolyzed in the cornea to its biologically active form, latanoprost acid.[1][3] The ocular hypotensive effect of latanoprost is mediated by its selective agonism at the FP receptor, which increases the uveoscleral outflow of aqueous humor, thereby reducing IOP.[2][4]
Below is a summary of the quantitative pharmacological data for the active metabolite, latanoprost acid.
| Compound | Target Receptor | Receptor Binding Affinity (Ki) | Functional Agonist Potency (EC50) | Primary Mechanism of Action |
| Latanoprost Acid | Prostaglandin F Receptor (FP) | ~98 nM[5] | 32-124 nM[5] | Increases uveoscleral outflow of aqueous humor[4] |
| Latanoprost Isomers (e.g., 15(R)-epimer) | Prostaglandin F Receptor (FP) | Data not available (expected to be significantly higher) | Data not available (expected to be significantly higher/inactive) | Expected to have minimal to no effect on aqueous humor outflow |
Note: The expected reduced activity of latanoprost isomers is based on the well-established structure-activity relationship for prostaglandin F2α analogues, where the 15(S)-hydroxyl stereochemistry is critical for potent FP receptor agonism.
Experimental Protocols
The evaluation of the ocular hypotensive effects of prostaglandin analogues like latanoprost and its isomers typically involves preclinical studies in animal models. The normotensive rabbit is a commonly used model for these assessments.
Protocol: Measurement of Intraocular Pressure in Rabbits
1. Animal Model:
-
Species: New Zealand White or Dutch Belted rabbits.
-
Housing: Animals are housed in individual cages under controlled environmental conditions (12-hour light/dark cycle, constant temperature and humidity) with free access to food and water.
-
Acclimatization: Animals are allowed to acclimatize to the laboratory environment and handling procedures for at least one week before the experiment to minimize stress-induced IOP fluctuations.
2. Test Substance Administration:
-
Formulation: The test compounds (e.g., latanoprost, its isomers) are dissolved in a suitable vehicle, typically a sterile buffered saline solution containing a surfactant to improve solubility. The concentration is prepared to deliver a specific dose in a small volume (e.g., 25-50 µL).
-
Administration: A single drop of the test solution is instilled topically into the conjunctival sac of one eye of the rabbit. The contralateral eye receives the vehicle solution and serves as a control.
3. Intraocular Pressure (IOP) Measurement:
-
Instrumentation: IOP is measured using a calibrated tonometer suitable for rabbits, such as a rebound tonometer (e.g., TonoVet®) or an applanation tonometer.
-
Procedure:
-
The rabbit is gently restrained.
-
A topical anesthetic (e.g., 0.5% proparacaine hydrochloride) is applied to the cornea to minimize discomfort and blinking.
-
The tonometer probe is brought into contact with the central cornea, and several readings are taken to obtain an average measurement.
-
-
Measurement Schedule:
-
Baseline: IOP is measured before the administration of the test substance to establish a baseline for each animal.
-
Post-dosing: IOP is measured at multiple time points after administration (e.g., 1, 2, 4, 6, 8, and 24 hours) to determine the onset, peak effect, and duration of the ocular hypotensive response.
-
4. Data Analysis:
-
The change in IOP from baseline is calculated for each time point for both the treated and control eyes.
-
The results are typically expressed as the mean IOP reduction (in mmHg) or the percentage reduction from baseline.
-
Statistical analysis (e.g., t-test or ANOVA) is used to compare the effects of the different test compounds and to determine statistical significance.
Mandatory Visualizations
Signaling Pathway of Latanoprost
The following diagram illustrates the mechanism of action of latanoprost acid at the cellular level in the ciliary muscle.
Caption: Signaling cascade of latanoprost acid via the FP receptor.
Experimental Workflow for IOP Studies
The diagram below outlines a typical experimental workflow for a comparative study of the ocular hypotensive effects of different compounds.
Caption: Workflow for comparing ocular hypotensive agents.
References
- 1. Identification and pharmacological characterization of the prostaglandin FP receptor and FP receptor variant complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Latanoprost | C26H40O5 | CID 5311221 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. Ocular hypotensive FP prostaglandin (PG) analogs: PG receptor subtype binding affinities and selectivities, and agonist potencies at FP and other PG receptors in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Potency of 15(S)-Latanoprost and Other PGF2α Analogs at the Prostaglandin F2α Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the relative potency of 15(S)-Latanoprost and other key Prostaglandin F2α (PGF2α) analogs. The information presented is supported by experimental data from in vitro receptor binding and functional assays, offering valuable insights for researchers in pharmacology and drug development.
Introduction
Prostaglandin F2α (PGF2α) analogs are a class of drugs that are widely used in ophthalmology to reduce intraocular pressure (IOP) in patients with glaucoma and ocular hypertension. These synthetic compounds mimic the action of endogenous PGF2α by binding to and activating the Prostaglandin F (FP) receptor, a G-protein coupled receptor (GPCR). Activation of the FP receptor in the eye enhances the uveoscleral outflow of aqueous humor, thereby lowering IOP.
Latanoprost, a commonly prescribed PGF2α analog, is an isopropyl ester prodrug that is hydrolyzed in the cornea to its biologically active form, latanoprost acid. The stereochemistry of these molecules is critical for their biological activity. This compound is the C-15 epimer of latanoprost and is generally considered to be less potent. This guide will delve into the quantitative differences in potency between latanoprost, its 15(S) isomer, and other clinically relevant PGF2α analogs such as travoprost and bimatoprost.
Comparative Potency Data
The potency of PGF2α analogs can be assessed through various in vitro assays, including receptor binding assays that determine the affinity of a compound for the FP receptor (expressed as Kᵢ or IC₅₀) and functional assays that measure the compound's ability to elicit a biological response upon receptor binding (expressed as EC₅₀).
Table 1: FP Receptor Binding Affinity and Functional Potency of PGF2α Analog Free Acids
| Compound | Receptor Binding Affinity (Kᵢ, nM) | Functional Potency (EC₅₀, nM) |
| Latanoprost Acid | 98[1] | 32-124[1] |
| This compound Acid | 24 (IC₅₀)[2][3] | - |
| Travoprost Acid | 35 ± 5[1] | 1.4 - 3.6[1] |
| Bimatoprost Acid | 83[1] | 2.8 - 3.8[1] |
| PGF2α | - | 10[4] |
Note: Kᵢ represents the inhibition constant, indicating the concentration of a ligand that will bind to half the available receptors at equilibrium in the absence of a competing ligand. IC₅₀ is the concentration of an inhibitor that reduces the response by half. EC₅₀ is the concentration of a drug that gives half-maximal response.
Table 2: Comparative In Vivo IOP Reduction
While direct, head-to-head in vivo comparative studies for this compound and latanoprost were not prominently available in the reviewed literature, it is widely acknowledged that the 15(R) configuration (Latanoprost) is the more potent epimer for IOP reduction. One study noted that a 3 µg dose of this compound resulted in a 1 mmHg reduction in IOP in normotensive cynomolgus monkeys[2][3]. In clinical settings, commercial latanoprost formulations have demonstrated significant IOP reduction. For instance, in one study with glaucomatous monkeys, latanoprost produced a maximal IOP reduction of 7.8±0.8 mmHg after 5 days of treatment[5].
Experimental Methodologies
Radioligand Receptor Binding Assay
This assay is used to determine the binding affinity of a compound to its receptor. It involves competing a radiolabeled ligand with an unlabeled test compound for binding to the receptor.
Protocol:
-
Membrane Preparation:
-
Cells stably expressing the human FP receptor (e.g., HEK293 or 1321N1 cells) are cultured and harvested.[6]
-
The cells are homogenized in a buffer solution and centrifuged to pellet the cell membranes containing the FP receptors. The membrane pellet is resuspended in an appropriate assay buffer.
-
-
Binding Reaction:
-
In a 96-well filter plate, the cell membranes (e.g., 15 µg of protein per well) are incubated with a fixed concentration of a radiolabeled PGF2α analog (e.g., [³H]-PGF2α at a concentration around its Kd, typically in the low nM range) and varying concentrations of the unlabeled test compound (e.g., this compound, latanoprost acid).[6]
-
The plate is incubated at a specific temperature (e.g., room temperature or 30°C) for a set period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.[7]
-
-
Separation of Bound and Free Ligand:
-
The incubation is terminated by rapid filtration through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
-
Detection and Data Analysis:
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
The data are analyzed using non-linear regression to determine the IC₅₀ value of the test compound. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.
-
Intracellular Calcium Mobilization Assay
This functional assay measures the ability of a compound to activate the FP receptor and trigger the downstream signaling cascade, which involves the release of intracellular calcium.
Protocol:
-
Cell Preparation:
-
Dye Loading:
-
The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, in a suitable buffer (e.g., Hanks' Balanced Salt Solution with HEPES).[9]
-
The incubation is typically carried out at 37°C for about 1 hour, allowing the dye to enter the cells and be cleaved to its active, calcium-sensitive form.
-
-
Compound Addition and Signal Detection:
-
After dye loading, the cells are washed to remove excess dye.
-
Varying concentrations of the test compound (e.g., this compound, latanoprost acid) are added to the wells.
-
The fluorescence intensity is measured immediately using a fluorescence plate reader (e.g., FLIPR or FlexStation) with appropriate excitation and emission wavelengths (e.g., 490 nm excitation and 525 nm emission for Fluo-4). The change in fluorescence intensity corresponds to the change in intracellular calcium concentration.[9]
-
-
Data Analysis:
-
The increase in fluorescence is plotted against the compound concentration, and a dose-response curve is generated.
-
The EC₅₀ value, which represents the concentration of the compound that elicits a half-maximal response, is determined from this curve.
-
Visualizations
PGF2α/FP Receptor Signaling Pathway
The FP receptor is a Gq-protein coupled receptor. Upon agonist binding, it activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium ions into the cytoplasm. This increase in intracellular calcium, along with the activation of protein kinase C (PKC) by DAG, triggers various cellular responses.
Caption: PGF2α/FP Receptor Gq Signaling Pathway.
Experimental Workflow for GPCR Agonist Potency Assessment
The following diagram illustrates a typical workflow for screening and characterizing the potency of GPCR agonists like PGF2α analogs.
Caption: GPCR Agonist Discovery Workflow.
References
- 1. FP Prostaglandin Receptor Cell Line – Cells Online [cells-online.com]
- 2. innoprot.com [innoprot.com]
- 3. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of the hypotensor effect between latanoprost versus selective laser trabeculoplasty obtained with the water drinking test - PMC [pmc.ncbi.nlm.nih.gov]
- 5. resources.revvity.com [resources.revvity.com]
- 6. researchgate.net [researchgate.net]
- 7. Identification and pharmacological characterization of the prostaglandin FP receptor and FP receptor variant complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. GPCRomics: An approach to discover GPCR drug targets - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validated Stability-Indicating HPLC Methods for 15(S)-Latanoprost
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various validated stability-indicating High-Performance Liquid Chromatography (HPLC) methods for the analysis of 15(S)-Latanoprost, a prostaglandin F2α analogue widely used in the treatment of glaucoma and ocular hypertension. The stability of Latanoprost is a critical quality attribute, as it is susceptible to degradation under various stress conditions. A validated stability-indicating analytical method is crucial for ensuring the identity, purity, and potency of the drug substance and its formulations throughout its shelf life.
This document summarizes key performance characteristics of several published HPLC methods, presents detailed experimental protocols, and includes data from forced degradation studies to assist researchers and analytical scientists in selecting or developing the most suitable method for their specific needs.
Comparative Analysis of HPLC Methodologies
The selection of an appropriate HPLC method is contingent on various factors, including the sample matrix, the presence of other active pharmaceutical ingredients (APIs), and the specific impurities or degradation products of interest. The following tables provide a side-by-side comparison of different chromatographic conditions and validation parameters for the analysis of Latanoprost.
Table 1: Comparison of Chromatographic Conditions for Latanoprost Analysis
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Stationary Phase | X-Bridge Phenyl (150x4.6mm, 3.5µm)[1] | Zodiacsil C18 (150 x 4.6 mm, 5µ)[2] | Spherisorb ODS2 C18 (250mm × 4.6mm; 5µ)[3][4] | Combined chiral and cyano columns[5][6] |
| Mobile Phase | Acetonitrile: Octane-1-sulphonic buffer (pH 2.5) (30:70 v/v)[1] | Methanol: 0.01N Ammonium acetate (45:55 v/v)[2] | Methanol: Acetonitrile: Phosphate buffer (pH 5.2) (55:45:05 v/v/v)[3][4] | Gradient elution with phosphoric buffer (pH 6) and acetonitrile[5][6] |
| Flow Rate | 1.0 ml/min[1] | 1.0 ml/min[2] | 1.0 mL/min[3][4] | Not Specified |
| Detection Wavelength | 228 nm[1] | 225 nm[2] | 239 nm[3][4] | 210 nm[5][6] |
| Retention Time | 3.151 min[1] | 2.706 min[2] | 5.43 min[3][4] | Not Specified |
| Co-analyzed Drugs | Netarsudil[1] | Netarsudil[2] | Timolol, Dorzolamide[3][4] | Timolol, Benzalkonium chloride[6] |
Table 2: Comparison of Validation Parameters for Latanoprost Analysis
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Linearity Range (µg/ml) | 0.0013 - 0.0188[1] | Not Specified | Not Specified | 40 - 60[5][6] |
| LOD (µg/ml) | 0.000125[1] | 0.03[2] | 0.003[3][4] | 0.025[5][6] |
| LOQ (µg/ml) | 0.00125[1] | 0.09[2] | 0.010[3][4] | 0.35[5][6] |
| Accuracy (% Recovery) | Not Specified | 100.5%[2] | 98.32%[3] | 98.0 - 102.0%[5][6] |
| Precision (%RSD) | Not Specified | 0.8[2] | Not Specified | Not Specified |
Experimental Protocols
Detailed methodologies are essential for the replication and adaptation of analytical methods. Below are the experimental protocols for the key experiments cited in this guide.
Method 2: Simultaneous Estimation of Netarsudil and Latanoprost by RP-HPLC [2]
-
Chromatographic System:
-
Column: Zodiacsil C18 (150 x 4.6 mm, 5µ)
-
Mobile Phase: A mixture of 0.01N Ammonium acetate and Methanol in a ratio of 55:45 (v/v).
-
Flow Rate: 1.0 ml/min.
-
Column Temperature: 30°C.
-
Detection: UV at 225 nm.
-
-
Standard Solution Preparation:
-
Prepare a stock solution of Latanoprost in the mobile phase.
-
Prepare working standard solutions by diluting the stock solution to the desired concentrations for linearity, accuracy, and precision studies.
-
-
Sample Preparation:
-
For ophthalmic solutions, accurately measure a volume equivalent to the target concentration of Latanoprost and dilute with the mobile phase.
-
-
Validation Procedures:
-
Linearity: Analyze a series of at least five concentrations across the specified range. Plot a calibration curve of peak area versus concentration and determine the correlation coefficient.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine by injecting progressively lower concentrations of the standard solution and calculating based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the regression equation of the linearity curve.[2]
-
Accuracy: Perform recovery studies by spiking a placebo sample with known concentrations of Latanoprost at three different levels (e.g., 80%, 100%, and 120% of the nominal concentration). Calculate the percentage recovery.
-
Precision: Assess repeatability (intra-day precision) by analyzing multiple injections of the same standard solution on the same day. Evaluate intermediate precision (inter-day precision) by repeating the analysis on different days.
-
Forced Degradation Studies Protocol
Forced degradation studies are critical to establish the stability-indicating nature of an HPLC method.[5][6]
-
Acid Hydrolysis: Treat the Latanoprost solution with 1M to 5M hydrochloric acid at room temperature or elevated temperature for a specified period. Neutralize the solution before injection.[7]
-
Base Hydrolysis: Treat the Latanoprost solution with 0.2M to 5M sodium hydroxide at room temperature or elevated temperature. Neutralize the solution before injection.[6][7]
-
Oxidative Degradation: Treat the Latanoprost solution with 3% to 30% hydrogen peroxide at room temperature.[8]
-
Thermal Degradation: Expose the solid drug or its solution to dry heat (e.g., 60-80°C) for a specified duration.
-
Photolytic Degradation: Expose the Latanoprost solution to UV light (e.g., 254 nm) or sunlight for a specified period.
After each stress condition, the samples are diluted appropriately and analyzed by the developed HPLC method to check for the separation of the Latanoprost peak from any degradation product peaks.
Visualizing the Method Validation Workflow
A clear understanding of the logical flow of the method validation process is essential for successful implementation.
Caption: Logical workflow for the validation of a stability-indicating HPLC method.
Forced Degradation Pathway
The following diagram illustrates the process of subjecting the drug substance to various stress conditions to evaluate the stability-indicating capability of the analytical method.
Caption: Workflow of a forced degradation study for Latanoprost.
By presenting this comparative data and detailed protocols, this guide aims to facilitate the efficient selection and implementation of a robust stability-indicating HPLC method for this compound, ultimately contributing to the development of safe and effective ophthalmic products.
References
- 1. jetir.org [jetir.org]
- 2. Development and Validation of Stability Indicating Analytical Method for the Simultaneous Estimation of Netarsudil and Latanoprost by RP-HPLC | Semantic Scholar [semanticscholar.org]
- 3. rjptonline.org [rjptonline.org]
- 4. rjptonline.org [rjptonline.org]
- 5. mdpi.com [mdpi.com]
- 6. Developing a Chromatographic Method for Quantifying Latanoprost and Related Substances in Glaucoma Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2024.sci-hub.st [2024.sci-hub.st]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the In Vitro Corneal Permeation of Latanoprost and its 15(S)-Epimer
Latanoprost, an isopropyl ester prodrug, is a widely prescribed topical medication for reducing intraocular pressure in patients with glaucoma and ocular hypertension. Its therapeutic efficacy is dependent on its ability to permeate the cornea, where it is hydrolyzed by corneal esterases to its active form, latanoprost acid[3]. The stereochemistry of the molecule, particularly at the C-15 position, can influence its biological activity and physical properties, which in turn may affect its corneal permeation.
Comparative Data on Latanoprost Corneal Permeation
While direct data for 15(S)-Latanoprost is unavailable, the following table summarizes in vitro corneal permeation data for different formulations of latanoprost. This data serves as a reference for the expected performance of latanoprost and highlights the influence of formulation excipients on corneal permeability. The permeability coefficient (Papp) is a key metric for quantifying the rate of drug passage through the corneal tissue.
| Formulation Description | Active Ingredient | Preservative/Excipients | Apparent Permeability Coefficient (Papp) (x 10⁻⁶ cm/s) | Reference |
| Preservative-Free, Surfactant-Free (PF, SF) | Latanoprost (0.005%) | None | 8.52 ± 0.47 | [3] |
| Preserved | Latanoprost (0.005%) | Benzalkonium Chloride (BAK) | 8.47 ± 0.40 | [3] |
| Preservative-Free with Surfactant | Latanoprost (0.005%) | Macrogolglycerol hydroxystearate 40 (MGHS 40) | 3.14 ± 0.14 | [3] |
| Xaloptic® | Latanoprost | Benzalkonium Chloride | 5.49 ± 1.64 | [4] |
| Xalatan® | Latanoprost | Benzalkonium Chloride | 4.66 ± 1.13 | [4] |
| Monoprost® | Latanoprost | None | 0.39 ± 0.07 | [4] |
Data presented as mean ± standard deviation.
Experimental Protocols
The following is a detailed methodology for a typical in vitro corneal permeation study, which would be suitable for comparing latanoprost and this compound.
1. Corneal Tissue Model:
-
Source: Reconstructed three-dimensional human corneal epithelial tissue models (e.g., EpiCorneal™) or excised animal corneas (e.g., porcine or rabbit) are commonly used[5][6][7].
-
Preparation: The corneal tissue is mounted in a vertical diffusion cell (e.g., Franz cell), separating the donor (apical/tear side) and receiver (basolateral/aqueous humor side) compartments.
2. Test Substance Preparation:
-
Solutions of this compound and latanoprost would be prepared at a clinically relevant concentration (e.g., 0.005%) in a suitable vehicle, typically a balanced salt solution.
3. Permeation Experiment:
-
The donor compartment is filled with the test substance solution.
-
The receiver compartment is filled with a culture medium or balanced salt solution, often supplemented with a solubilizing agent to maintain sink conditions.
-
The diffusion cells are maintained at a controlled temperature (e.g., 37°C) and may be stirred.
-
Samples are collected from the receiver compartment at predetermined time intervals over a period of several hours. The withdrawn volume is replaced with fresh medium.
4. Sample Analysis:
-
The concentration of the permeated drug (latanoprost and its active acid form, and potentially this compound and its corresponding acid) in the receiver samples is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or Mass Spectrometry)[6].
5. Data Analysis:
-
The cumulative amount of drug permeated per unit area is plotted against time.
-
The steady-state flux (J) is determined from the linear portion of the curve.
-
The apparent permeability coefficient (Papp) is calculated using the following equation:
-
Papp = J / C₀
-
Where J is the steady-state flux and C₀ is the initial drug concentration in the donor compartment.
-
Experimental Workflow and Signaling Pathways
Experimental Workflow for In Vitro Corneal Permeation Assay
The following diagram illustrates the typical workflow for an in vitro corneal permeation study.
Caption: Workflow for comparing in vitro corneal permeation.
Latanoprost Activation Pathway
Latanoprost is a prodrug that must be activated to exert its therapeutic effect. The following diagram shows the conversion of latanoprost to its active form, latanoprost acid, within the cornea.
References
- 1. caymanchem.com [caymanchem.com]
- 2. scbt.com [scbt.com]
- 3. Comparison of In Vitro Corneal Permeation and In Vivo Ocular Bioavailability in Rabbits of Three Marketed Latanoprost Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Does preservative content affect drug permeability? The permeability analysis in vitro of 3 ophthalmic Latanoprost formulations in a human epithelial cell culture model] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Corneal permeability to and ocular metabolism of phenyl substituted prostaglandin esters in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of 15(S)-Latanoprost: A Procedural Guide for Laboratory Professionals
The proper disposal of 15(S)-Latanoprost, a prostaglandin analogue, is crucial for maintaining laboratory safety, ensuring regulatory compliance, and protecting the environment. This guide provides a step-by-step procedure for the safe handling and disposal of this compound in a research and development setting.
I. Pre-Disposal and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles, and a lab coat. All handling should be performed in a well-ventilated area or under a chemical fume hood to avoid inhalation of any mists or vapors.
II. Step-by-Step Disposal Procedure
The disposal of this compound and its associated waste must adhere to all applicable federal, state, and local regulations.[1][2][3] The following procedure outlines the best practices for its disposal:
-
Waste Segregation: At the point of generation, separate this compound waste from non-hazardous waste to prevent cross-contamination and ensure proper handling.[4]
-
Containerization:
-
Place all waste materials, including unused product, contaminated lab supplies (e.g., pipette tips, vials), and spill cleanup materials, into a designated, properly labeled, and sealed hazardous waste container.[2][5]
-
The container should be made of a material compatible with the chemical properties of this compound.
-
-
Labeling: Clearly label the hazardous waste container with "Hazardous Waste," the name "this compound," and any other information required by your institution's environmental health and safety (EHS) department and local regulations.[4]
-
Storage: Store the sealed hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials such as strong acids, bases, and reducing agents, until it is collected for disposal.[5]
-
Spill Management:
-
In the event of a spill, contain the source if it is safe to do so.[2]
-
Absorb the spill with an inert material (e.g., vermiculite, sand, or earth).
-
Collect the absorbent material and place it in the designated hazardous waste container.[1]
-
Clean the spill area thoroughly.[2]
-
Spill cleanup should only be performed by trained personnel wearing appropriate PPE.[1][2]
-
-
Disposal Method: The primary and recommended method for the final disposal of this compound is through an approved hazardous waste disposal facility.[5] The most common treatment for hazardous pharmaceutical waste is incineration at a permitted facility.[6]
-
Consult EHS: Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all institutional and regulatory requirements.
III. Key Disposal and Safety Considerations
| Consideration | Guideline | Citation |
| Regulatory Compliance | Disposal must be in accordance with all applicable local, state, and federal laws and regulations. | [1][2][3] |
| Environmental Protection | Release to the environment should be avoided. | [1][2][3] |
| Waste Minimization | It is recommended that waste minimization be practiced. | [1][2] |
| Recommended Disposal Technology | The best available technology, which may include destructive techniques like incineration, should be utilized. | [1][2][6] |
| Spill Cleanup | Use absorbent material and place in a suitable, closed container for disposal. | [1][2] |
| Personal Protective Equipment | Wear appropriate PPE, including gloves, eye protection, and a lab coat, when handling. | [1] |
IV. Disposal Decision Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. northamerica.covetrus.com [northamerica.covetrus.com]
- 2. somersetpharma.com [somersetpharma.com]
- 3. cdn.pfizer.com [cdn.pfizer.com]
- 4. aaronhall.com [aaronhall.com]
- 5. fishersci.com [fishersci.com]
- 6. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 7. mskcc.org [mskcc.org]
- 8. mcfenvironmental.com [mcfenvironmental.com]
Personal protective equipment for handling 15(S)-Latanoprost
This guide provides immediate and essential safety protocols, personal protective equipment (PPE) recommendations, and operational plans for handling 15(S)-Latanoprost in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and disposal of this compound.
Hazard Identification and Exposure Limits
This compound is a derivative of Latanoprost and should be handled with care. While specific occupational exposure limits (OELs) for this compound are not widely established, the OEL for Latanoprost can be used as a conservative guideline. Some formulations of this compound are supplied in a flammable solvent like methyl acetate, which presents additional hazards.[1][2]
| Parameter | Value | Source |
| Latanoprost Occupational Exposure Limit (OEL) | 0.7 µg/m³ (TWA-8hr) | Pfizer[3] |
| This compound Solution Flash Point | -13 °C (8.6 °F) to -16 °C (-3.2 °F) (in methyl acetate) | Cayman Chemical[1][2], Sigma-Aldrich |
| Primary Hazards | Suspected of damaging fertility or the unborn child, causes serious eye irritation, may cause drowsiness or dizziness.[1][2] | Cayman Chemical |
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is critical when handling this compound. The following PPE is mandatory to minimize exposure.
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Safety glasses with side shields or goggles. A face shield is recommended when there is a risk of splashing.[4][5] | Protects against splashes and aerosols that can cause serious eye irritation.[1][2] |
| Hand Protection | Impervious disposable gloves (e.g., Nitrile rubber, minimum thickness 0.11 mm). Double gloving is recommended for bulk processing.[4][6] | Prevents skin contact. Gloves must be inspected before use and disposed of properly after handling.[6] |
| Skin and Body Protection | A lab coat or impervious protective clothing.[3][4] For bulk handling, full protective skin clothing may be necessary.[6] | Minimizes skin exposure. Contaminated clothing should be removed immediately.[3] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[7][8] If OELs are likely to be exceeded, a NIOSH-approved respirator should be worn.[3][4] | Prevents inhalation of aerosols or vapors, which can cause respiratory tract irritation and systemic effects.[5] |
Handling and Operational Plan
Adherence to a strict operational workflow is essential for the safe handling of this compound.
Preparation and Handling:
-
Review Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.[8]
-
Designated Area: Conduct all handling activities in a designated area, such as a chemical fume hood, to control potential emissions.[4]
-
Gather Materials: Assemble all necessary equipment, including PPE, spill containment materials, and waste containers, before handling the compound.
-
Personal Protective Equipment: Don the appropriate PPE as outlined in the table above.
-
Handling: Avoid direct contact with the substance.[4] Use appropriate tools for transfers. If working with a solution, be aware of the solvent's flammability and avoid ignition sources.[1][2] Wash hands thoroughly after handling.[3][4]
Spill Management:
-
Evacuate: In case of a large spill, evacuate non-essential personnel from the area.[3][4]
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For small spills, absorb the material with an inert absorbent material.[4] Prevent the spill from entering drains.[5][9]
-
Cleanup: Collect the absorbed material and place it in a sealed, appropriately labeled container for disposal.[4] Clean the spill area thoroughly.[4] Spill cleanup should only be performed by trained personnel wearing appropriate PPE.[3][4]
Disposal Plan:
-
Waste Collection: All waste materials, including empty containers, contaminated PPE, and spill cleanup materials, should be collected in sealed, labeled containers.
-
Regulatory Compliance: Dispose of waste in accordance with all applicable federal, state, and local regulations.[3][7] Do not allow the chemical to enter drains or the environment.[3][9]
-
Licensed Disposal: It is recommended to use a licensed disposal company for chemical waste.[5]
Experimental Workflow for Handling this compound
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. northamerica.covetrus.com [northamerica.covetrus.com]
- 4. cdn.pfizer.com [cdn.pfizer.com]
- 5. angenechemical.com [angenechemical.com]
- 6. materie-prime.farmalabor.it [materie-prime.farmalabor.it]
- 7. abmole.com [abmole.com]
- 8. fishersci.com [fishersci.com]
- 9. This compound - Safety Data Sheet [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
